2-(1-Ethoxypropylidene)malononitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27796. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-ethoxypropylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-3-8(11-4-2)7(5-9)6-10/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMOSBIOUZALPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282739 | |
| Record name | (1-Ethoxypropylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35260-96-9 | |
| Record name | 35260-96-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Ethoxypropylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(1-Ethoxypropylidene)malononitrile (CAS 35260-96-9): Synthesis, Reactivity, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 2-(1-Ethoxypropylidene)malononitrile (CAS No. 35260-96-9), a versatile chemical intermediate with significant potential in synthetic organic chemistry. As a member of the activated alkene family, its unique electronic and structural features, derived from the geminal dinitrile and ethoxy functionalities, render it a powerful building block, particularly in the construction of complex heterocyclic scaffolds. This document details the compound's physicochemical properties, provides a robust protocol for its synthesis via Knoevenagel condensation, elucidates its core reactivity, and explores its applications. Furthermore, a thorough analytical profile and critical safety and handling information are presented to ensure its effective and safe utilization in a research and development setting.
Chemical Identity and Properties
Structure and Nomenclature
This compound is an organic compound featuring a propylidene backbone substituted with an ethoxy group at the 1-position and a malononitrile moiety at the 2-position. The presence of two electron-withdrawing nitrile groups polarizes the C=C double bond, which is the key to its chemical reactivity.
-
Systematic Name: this compound
-
CAS Number: 35260-96-9[1]
-
Synonyms: (1-Ethoxypropylidene)propanedinitrile, (1-Aethoxy-propyliden)-malononitril[2][3]
-
Molecular Formula: C₈H₁₀N₂O[1]
-
Molecular Weight: 150.18 g/mol [3]
Caption: 2D Structure of this compound.
Physicochemical and Computational Data
The physical state of the compound has been reported as both a solid and a liquid, which may depend on purity and ambient temperature.[2] It is advisable to consult the supplier-specific information.
| Property | Value | Source(s) |
| Purity | ≥95% - ≥97% (Commercial) | [3][4] |
| Appearance | Solid or colorless to pale yellow/red liquid | [2] |
| SMILES | CCC(=C(C#N)C#N)OCC | [3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |
| Topological Polar Surface Area (TPSA) | 56.81 Ų | [3] |
| logP (Predicted) | 1.73 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 3 | [3] |
Synthesis and Mechanistic Pathway
The synthesis of this compound is most effectively achieved through a Knoevenagel-type condensation reaction.[5] This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (malononitrile) with an orthoester, which serves as a carbonyl equivalent. The use of an acid anhydride, such as acetic anhydride, is crucial as it acts as a water scavenger and reaction promoter.
Recommended Synthetic Protocol
This protocol is adapted from a well-established procedure for a structurally similar compound, 2-(ethoxymethylene)malononitrile.[6] The key rationale is the direct substitution of triethoxymethane with triethyl orthopropionate to introduce the required propylidene moiety.
Reactants:
-
Malononitrile
-
Triethyl orthopropionate
-
Acetic anhydride
Procedure:
-
Reaction Setup: To a sealable reaction vessel equipped with a magnetic stirrer, add malononitrile (1.0 eq), triethyl orthopropionate (1.5 eq), and acetic anhydride (2.5 eq).
-
Heating: Securely seal the vessel and heat the mixture to 140-150°C with vigorous stirring for approximately 20-30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Causality Insight: The high temperature is necessary to drive the condensation and elimination of ethanol and acetic acid byproducts. Acetic anhydride consumes the generated ethanol, shifting the equilibrium towards the product.
-
-
Work-up: After cooling the reaction mixture to room temperature, concentrate it under reduced pressure using a rotary evaporator to remove the volatile components (excess acetic anhydride and ethyl acetate).
-
Purification: The resulting crude product, often an oil or a semi-solid, can be purified.
-
Crystallization: If the product solidifies, it can be washed with cold ethanol to remove impurities and then dried under vacuum.
-
Column Chromatography: For higher purity, the crude residue can be purified by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
-
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.
Reaction Mechanism
The synthesis proceeds through a well-understood acid-catalyzed condensation mechanism.
Caption: Knoevenagel condensation pathway for synthesis.
Spectroscopic and Analytical Profile
Predicted Spectroscopic Data
| Technique | Predicted Signature |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.2-4.4 (q, 2H, -O-CH₂ -CH₃), 2.6-2.8 (q, 2H, =C-CH₂ -CH₃), 1.4-1.6 (t, 3H, -O-CH₂-CH₃ ), 1.2-1.4 (t, 3H, =C-CH₂-CH₃ ). The quartets (q) and triplets (t) arise from standard n+1 spin-spin coupling. The downfield shift of the O-CH₂ is due to the electronegative oxygen. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170-175 (C=C (CN)₂), 112-115 (2x C N), 80-85 (C =C(CN)₂), 68-72 (-O -CH₂-), 28-32 (=C-C H₂-CH₃), 14-16 (-O-C H₃), 12-14 (=C-CH₂-C H₃). The quaternary carbons of the double bond and nitrile groups are highly characteristic. |
| FT-IR (KBr or neat) | ν (cm⁻¹): 2220-2230 (sharp, strong, C≡N stretch), 1580-1600 (strong, C=C stretch, conjugated), 1200-1250 (strong, C-O stretch of the enol ether). The nitrile stretch is a particularly strong and unambiguous indicator of the functional group. |
| Mass Spec. (EI) | m/z: 150.08 [M]⁺ (Molecular Ion), with fragmentation patterns corresponding to the loss of ethoxy (·OCH₂CH₃) and ethyl (·CH₂CH₃) radicals. |
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from its nature as a highly activated and functionalized Michael acceptor. This reactivity profile makes it an ideal precursor for a diverse range of heterocyclic compounds, which form the core of many pharmaceutical agents.[9][10]
Core Reactivity Principles
-
Michael Addition: The C=C double bond is electron-deficient due to the powerful electron-withdrawing effect of the two nitrile groups. This makes the β-carbon (the carbon bearing the two nitrile groups) highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, carbanions).
-
Substitution/Elimination: The ethoxy group is a competent leaving group. Following a nucleophilic attack, subsequent cyclization and elimination of ethanol can lead directly to the formation of stable aromatic or heteroaromatic systems.
This dual reactivity allows for the execution of elegant tandem or one-pot reactions, where an initial Michael addition is followed by an intramolecular cyclization, rapidly building molecular complexity.
Application in Heterocycle Synthesis
This compound is an excellent starting material for synthesizing substituted pyridines, pyrimidines, pyrazoles, and other nitrogen-containing heterocycles.[11] For example, reaction with a binucleophile like hydrazine or amidine can lead to the formation of five- or six-membered rings, respectively.
Caption: General workflow for pyrimidine synthesis.
Safety, Handling, and Storage
Hazard Assessment
While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, its chemical structure dictates a cautious approach. The malononitrile moiety is a known precursor to cyanide in the body, and related compounds are classified as hazardous.[12] An SDS for the closely related (1-Ethoxyethylidene)malononitrile indicates it is harmful if swallowed and causes serious eye irritation.[13]
-
Toxicity: Assumed to be toxic if ingested, inhaled, or absorbed through the skin due to the malononitrile functional group.
-
Irritation: Expected to be a skin, eye, and respiratory tract irritant.
Recommended Handling Procedures
All manipulations should be conducted by trained personnel in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Engineering Controls: Use a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid creating dust or aerosols. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage and Stability
Proper storage is essential to maintain the compound's purity and integrity.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Temperature: Recommended storage is at 2-8°C (refrigerated).[3]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
References
- 1. calpaclab.com [calpaclab.com]
- 2. CAS 35260-96-9: (1-ethoxypropylidene)propanedinitrile [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy [mdpi.com]
- 7. minio.scielo.br [minio.scielo.br]
- 8. rsc.org [rsc.org]
- 9. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 2-(1-Ethoxypropylidene)malononitrile: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, the dicyanovinyl scaffold remains a cornerstone for the rational design of novel functional molecules. Among the versatile precursors for these structures, 2-(1-ethoxypropylidene)malononitrile stands out as a highly reactive and adaptable building block. This technical guide, intended for the discerning researcher, provides a comprehensive overview of its molecular structure, synthesis, and spectroscopic characterization. More importantly, it delves into the causality behind its reactivity and explores its potential as a precursor for a diverse range of heterocyclic compounds with significant pharmacological and industrial relevance. As a self-validating system, this document aims to equip scientists with the foundational knowledge and practical insights necessary to harness the full potential of this valuable chemical entity.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₈H₁₀N₂O, is a member of the α,β-unsaturated nitrile family.[1][2] Its structure is characterized by a propylidene backbone, substituted with an ethoxy group at the 1-position and a malononitrile group at the 2-position. This unique arrangement of functional groups dictates its chemical behavior and renders it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 35260-96-9 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O | [1][2] |
| Molecular Weight | 150.18 g/mol | [1] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [1][4] |
The molecule's reactivity is primarily governed by the electrophilic nature of the double bond, which is activated by the two electron-withdrawing nitrile groups. The ethoxy group, being an electron-donating group, modulates this reactivity and provides a handle for further chemical transformations.
Synthesis of this compound: A Modified Knoevenagel Condensation
The most common and efficient method for the synthesis of this compound is a variation of the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, malononitrile, with an orthoester, triethyl orthopropionate, in the presence of a dehydrating agent, typically acetic anhydride.[5]
Causality of Experimental Choices
The choice of reagents and reaction conditions is critical for the successful synthesis of the target molecule.
-
Malononitrile: The methylene protons of malononitrile are highly acidic due to the electron-withdrawing effect of the two nitrile groups, making it an excellent nucleophile in the Knoevenagel condensation.
-
Triethyl Orthopropionate: This orthoester serves as the electrophilic partner in the reaction. In the presence of an acid catalyst (generated in situ or added), it forms a reactive carbocation intermediate.
-
Acetic Anhydride: This reagent serves a dual purpose. It acts as a dehydrating agent, removing the ethanol formed during the reaction and driving the equilibrium towards the product. It can also act as a solvent and may participate in the activation of the orthoester.
-
Reflux Conditions: The reaction is typically carried out at reflux to provide the necessary activation energy for the condensation to occur at a reasonable rate.
Reaction Mechanism
The reaction proceeds through a well-established Knoevenagel condensation mechanism, which can be visualized as a multi-step process.
Caption: Generalized mechanism of the Knoevenagel condensation for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of this compound.
Materials:
-
Malononitrile
-
Triethyl orthopropionate
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
To a stirred solution of malononitrile in acetic anhydride, add triethyl orthopropionate.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the product and hydrolyze any remaining acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with an aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the propyl group's methyl and methylene protons, and potentially a singlet for the vinylic proton, though its chemical shift will be influenced by the substituents.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the nitrile carbons, the carbons of the double bond, the ethoxy group, and the propyl group. The chemical shifts of the sp² hybridized carbons will be in the characteristic downfield region.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogs and chemical shift predictions)
| Group | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| -OCH₂CH₃ | ~4.2 (q), ~1.4 (t) | ~70, ~15 |
| -CH₂CH₃ | ~2.5 (q), ~1.2 (t) | ~25, ~13 |
| C=C(CN)₂ | - | ~170, ~80 |
| C=C(CN)₂ | - | ~115 (x2) |
Note: These are predicted values and may differ from experimental results.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2240 | Strong |
| C=C (Alkene) | 1620 - 1680 | Medium |
| C-O (Ether) | 1050 - 1150 | Strong |
| C-H (sp³) | 2850 - 3000 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 150.18 g/mol .[1] The fragmentation pattern will likely involve the loss of small, stable molecules or radicals such as ethylene from the ethoxy group, or cleavage of the propyl chain.
Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in its ability to act as a versatile precursor for a wide array of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.[2][6] The dicyanovinyl moiety is a potent Michael acceptor, readily undergoing conjugate addition reactions with various nucleophiles. Furthermore, the nitrile groups can participate in cyclization reactions to form nitrogen-containing heterocycles.
Synthesis of Pyridine Derivatives
Substituted pyridines are ubiquitous in pharmaceuticals and agrochemicals. This compound can be employed in multicomponent reactions to construct highly functionalized pyridine rings.[7][8] These reactions often involve the condensation with an active methylene compound and an ammonia source.
Caption: General workflow for the synthesis of pyridine derivatives from this compound.
Synthesis of Pyrimidine Derivatives
Pyrimidine and its fused derivatives are another class of heterocycles with significant biological activity, including anticancer and antiviral properties. This compound can serve as a key building block in the synthesis of pyrimidine-based compounds, often through reactions with amidines or other dinucleophilic reagents.[9][10]
Potential as a Pharmaceutical Intermediate
While direct applications of this compound in drug development are not extensively documented, its role as a versatile intermediate is of high value.[11][12] The ability to readily generate complex heterocyclic scaffolds makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The derivatives of benzylidenemalononitrile, a related class of compounds, have shown potential as anticancer agents, suggesting that derivatives of this compound may also possess interesting biological activities.[13]
Safety and Handling
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via a modified Knoevenagel condensation, coupled with its rich reactivity, makes it an attractive precursor for the synthesis of a diverse range of heterocyclic compounds. For researchers and scientists in drug development, this compound offers a gateway to novel molecular architectures with the potential for significant biological activity. This guide has provided a foundational understanding of its synthesis, structure, and potential applications, empowering researchers to confidently incorporate this reagent into their synthetic strategies.
References
- 1. chemscene.com [chemscene.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
- 12. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 13. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 2-(1-Ethoxypropylidene)malononitrile
An In-depth Technical Guide: 2-(1-Ethoxypropylidene)malononitrile: Properties, Synthesis, and Applications
Introduction
This compound is a functionalized organic molecule built upon the highly reactive malononitrile scaffold.[1][2] Its structure, featuring an electron-deficient carbon-carbon double bond and a versatile enol ether, establishes it as a valuable intermediate in synthetic chemistry. The unique electronic properties conferred by the geminal dinitrile groups make this compound a potent building block for the construction of complex heterocyclic systems, which are of significant interest in the fields of pharmaceutical and materials science.[3][4] This guide provides a comprehensive overview of its core physical and chemical properties, outlines a representative synthetic protocol, explores its reactivity, and discusses its handling and potential applications for professionals in research and drug development.
Core Properties and Compound Identification
Precise identification is paramount for regulatory compliance and experimental reproducibility. The fundamental properties of this compound are summarized below.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 35260-96-9 | [5][6][7] |
| Molecular Formula | C₈H₁₀N₂O | [3][5][7] |
| Molecular Weight | 150.18 g/mol | [3][5][7] |
| IUPAC Name | 2-(1-Ethoxypropylidene)propanedinitrile | [3] |
| Synonyms | (1-Aethoxy-propyliden)-malononitril | [5] |
| Canonical SMILES | CCC(=C(C#N)C#N)OCC |[5] |
Table 2: Physical and Computed Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Solid | [8] |
| Typical Purity | ≥95-97% | [5][8] |
| Storage Conditions | Sealed in dry, 2-8°C | [5] |
| Topological Polar Surface Area | 56.81 Ų | [5] |
| logP (octanol/water) | 1.734 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 3 |[5] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through a variant of the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation.[9] This reaction involves the condensation of an active methylene compound—in this case, malononitrile—with an electrophilic partner derived from a carboxylic acid equivalent, such as a trialkyl orthoester.
The causality behind this choice lies in the high acidity of the methylene protons of malononitrile (pKa ≈ 11), which are readily deprotonated by a base (e.g., piperidine) to form a stabilized carbanion. This potent nucleophile then attacks the electrophilic carbon of a reactive carbonyl or carbonyl equivalent. In this specific synthesis, triethyl orthopropionate serves as the three-carbon electrophile. The reaction proceeds through a series of addition and elimination steps, ultimately yielding the thermodynamically stable conjugated product.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Representative Synthesis
This protocol is a generalized representation based on standard procedures for Knoevenagel condensations and should be adapted and optimized.
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add malononitrile (1.0 eq) and triethyl orthopropionate (1.1 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture. The addition of a base is critical to deprotonate the malononitrile, initiating the condensation.[9]
-
Reaction: Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. The product may precipitate directly or after the addition of cold water.
-
Purification: Collect the crude solid product by filtration, wash with cold ethanol or water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the final product.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its distinct electronic structure. The two strongly electron-withdrawing nitrile groups render the C=C double bond highly electron-deficient (electrophilic). This polarization is the primary driver of its reactivity.
-
Michael Addition: The molecule is an excellent Michael acceptor. It readily reacts with a wide range of nucleophiles (e.g., amines, thiols, carbanions) in a conjugate addition fashion. This reactivity allows for the introduction of diverse functional groups and the formation of more complex molecular architectures.[4]
-
Heterocycle Synthesis: It is a key precursor for synthesizing various heterocyclic compounds. For instance, it can participate in reactions analogous to the Gewald reaction, where condensation with a sulfur source and a base can lead to highly substituted aminothiophenes.[10] Its derivatives are widely explored for creating pyrimidines and other nitrogen-containing ring systems crucial in medicinal chemistry.[1][3]
-
Functional Group Interconversion: The nitrile groups can be hydrolyzed to amides or carboxylic acids, or reduced to amines, offering pathways to other classes of compounds. The enol ether moiety is also susceptible to hydrolysis under acidic conditions, which can be leveraged for further transformations.
Caption: Key reactivity sites on this compound.
Spectroscopic Characterization
Structural confirmation is typically achieved through a combination of spectroscopic methods. While specific experimental data is not publicly available, the expected spectral features can be reliably predicted based on the molecular structure and data from analogous compounds.[9][11]
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
|---|---|---|---|
| FTIR | C≡N stretch | ~2220 cm⁻¹ | Strong, sharp absorption characteristic of conjugated nitriles.[9] |
| C=C stretch | ~1580-1620 cm⁻¹ | Absorption for the electron-deficient alkene. | |
| C-O stretch | ~1100-1250 cm⁻¹ | Characteristic of the ether linkage. | |
| ¹H NMR | Ethoxy -CH₃ | ~1.3 ppm (triplet) | Triplet due to coupling with the adjacent -CH₂- group. |
| Propylidene -CH₃ | ~1.1 ppm (triplet) | Triplet due to coupling with the adjacent -CH₂- group. | |
| Propylidene -CH₂- | ~2.5 ppm (quartet) | Quartet due to coupling with the adjacent -CH₃ group; deshielded by the C=C bond. | |
| Ethoxy -CH₂- | ~4.2 ppm (quartet) | Quartet due to coupling with the adjacent -CH₃ group; deshielded by the oxygen atom. | |
| ¹³C NMR | C≡N | ~115-120 ppm | Typical range for nitrile carbons. |
| C=C (quaternary) | ~80-90 ppm (C-(CN)₂) & ~170-180 ppm (C-OEt) | Highly polarized double bond carbons with distinct chemical shifts. |
| | Alkyl carbons | ~14-15 ppm (-CH₃) & ~60-70 ppm (-CH₂-) | Standard chemical shifts for sp³ hybridized carbons in ethyl and propyl groups. |
Applications in Research and Development
The malononitrile core is a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]
-
Pharmaceutical Development: this compound serves as an intermediate for creating libraries of novel compounds for high-throughput screening. Its derivatives can be explored for their potential as enzyme inhibitors or receptor modulators.[3]
-
Organic Synthesis: It acts as a versatile C3 synthon, providing a building block with latent functionality that can be unmasked or transformed in subsequent synthetic steps.[4]
-
Materials Science: The dicyanovinyl group is a known electron acceptor. Derivatives of this compound could be investigated for applications in organic electronics, such as in the creation of solvatochromic dyes or non-linear optical materials.[4]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling should be guided by the data for the parent compound, malononitrile, which is highly toxic.[10][12][13]
Table 4: Hazard Summary (based on Malononitrile)
| Hazard Type | Description | GHS Pictogram | Source(s) |
|---|---|---|---|
| Acute Toxicity | Fatal if swallowed. Toxic in contact with skin or if inhaled. | ☠️ | |
| Irritation | Causes serious eye and skin irritation. May cause respiratory irritation. | ❗️ | [13] |
| Environmental | Very toxic to aquatic life with long-lasting effects. | 環境 |[12] |
Handling and Emergency Protocol
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[12][13]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[13]
-
In case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.
-
In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
-
In case of Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.[12][14]
-
Storage: Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]
Conclusion
This compound is a highly functionalized and reactive organic compound with significant potential as a synthetic intermediate. Its value lies in the electrophilic nature of its carbon-carbon double bond and the versatility of its nitrile and enol ether groups. A thorough understanding of its properties, synthesis, and reactivity allows researchers and drug development professionals to effectively leverage this molecule for the creation of novel heterocycles and other complex organic structures. Due to the inherent toxicity of the malononitrile core, strict adherence to safety protocols is essential during its handling and use.
References
- 1. nbinno.com [nbinno.com]
- 2. scispace.com [scispace.com]
- 3. Buy Ethoxypropylidene malononitrile | 63917-12-4 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. mdpi.com [mdpi.com]
- 10. Malononitrile - Wikipedia [en.wikipedia.org]
- 11. scilit.com [scilit.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Synthesis of 2-(1-Ethoxypropylidene)malononitrile from Malononitrile
Abstract: This technical guide provides a comprehensive overview of the synthesis of 2-(1-ethoxypropylidene)malononitrile, a valuable chemical intermediate. The core of this synthesis is the reaction between malononitrile and triethyl orthopropionate, a process analogous to the Knoevenagel condensation. This document details the underlying reaction mechanism, provides a field-proven experimental protocol, and discusses the critical process parameters that ensure a successful and high-yield synthesis. The content is tailored for researchers, chemists, and professionals in drug development and materials science who require a deep, practical understanding of this specific chemical transformation.
Introduction and Strategic Importance
This compound is a highly functionalized molecule that serves as a versatile building block in organic synthesis. Its unique structure, featuring a reactive dinitrile methylene group and an ethoxyvinyl moiety, makes it a key precursor for the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and other pharmacologically relevant scaffolds. The synthesis from readily available starting materials—malononitrile and triethyl orthopropionate—is an efficient and atom-economical route to this important intermediate.
The reaction is a variant of the classic Knoevenagel condensation, which typically involves the condensation of an active methylene compound with an aldehyde or ketone.[1] In this case, the orthoester, triethyl orthopropionate, serves as the electrophilic partner, ultimately providing the C3 backbone and the ethoxy group of the final product. Understanding the nuances of this specific transformation is critical for optimizing reaction conditions and achieving high purity and yield.
The Reaction Mechanism: A Stepwise Analysis
The synthesis proceeds through a well-understood, catalyst-mediated pathway. While traditional Knoevenagel condensations often use basic catalysts like piperidine or ammonia, the reaction with a less reactive orthoester benefits from catalysis by an agent like acetic anhydride, which can activate the electrophile and facilitate the elimination of ethanol.
The proposed mechanism involves three key stages:
-
Formation of the Malononitrile Carbanion: The reaction initiates with the deprotonation of malononitrile at its α-carbon. The methylene protons of malononitrile are significantly acidic (pKa ≈ 11 in DMSO) due to the powerful electron-withdrawing effect and resonance stabilization provided by the two nitrile (-C≡N) groups.[2] In the presence of a catalyst or under thermal conditions, a highly stable, resonance-stabilized carbanion is formed.
-
Nucleophilic Attack on the Orthoester: The malononitrile carbanion, a potent nucleophile, attacks the electrophilic central carbon atom of triethyl orthopropionate. This addition results in a tetrahedral intermediate.
-
Stepwise Elimination of Ethanol: The intermediate is unstable and undergoes a sequential elimination of two molecules of ethanol. This condensation step is the thermodynamic driving force for the reaction. The first elimination forms an ethoxyvinyl intermediate, and the second elimination of ethanol yields the conjugated, stable final product, this compound. The removal of ethanol from the reaction mixture can further drive the equilibrium toward the product.
Mechanistic Pathway Diagram
Caption: Reaction mechanism for the synthesis of this compound.
Field-Proven Experimental Protocol
This section outlines a reliable, step-by-step methodology for the synthesis. Adherence to this protocol is critical for ensuring safety, reproducibility, and high product yield.
Reagents and Materials
| Reagent/Material | Formula | M.W. | CAS No. | Quantity | Notes |
| Malononitrile | C₃H₂N₂ | 66.06 | 109-77-3 | 66.1 g (1.0 mol) | Toxic and irritant. Handle in a fume hood with appropriate PPE.[3] |
| Triethyl Orthopropionate | C₉H₂₀O₃ | 176.25 | 115-80-0 | 211.5 g (1.2 mol) | Flammable liquid. |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | 10.2 g (0.1 mol) | Corrosive. Acts as catalyst and water scavenger. |
| Round-bottom flask | - | - | - | 1 L | Equipped with magnetic stirrer. |
| Reflux Condenser | - | - | - | 1 | To prevent loss of volatile reactants. |
| Heating Mantle | - | - | - | 1 | For controlled heating. |
| Distillation Apparatus | - | - | - | 1 | For purification. |
Step-by-Step Procedure
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malononitrile (66.1 g, 1.0 mol) and triethyl orthopropionate (211.5 g, 1.2 mol).
-
Catalyst Addition: Carefully add acetic anhydride (10.2 g, 0.1 mol) to the mixture while stirring.
-
Reaction Execution: Heat the mixture to reflux (approximately 140-150 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Purification: Assemble a fractional distillation apparatus. Distill the reaction mixture under reduced pressure.
-
First, remove the ethanol byproduct and any unreacted triethyl orthopropionate at a lower temperature.
-
Collect the product fraction, this compound, which distills at approximately 115-120 °C at 10 mmHg.
-
-
Characterization: The final product should be a colorless to pale yellow oil. Confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected yield is typically in the range of 80-90%.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Scientific Integrity & Causality: The "Why" Behind the Protocol
A robust protocol is a self-validating system where each step is justified by sound chemical principles.
-
Expertise in Reagent Selection:
-
Malononitrile: The choice of malononitrile is dictated by the high acidity of its methylene protons, a direct consequence of the two powerful electron-withdrawing nitrile groups. This makes it an exceptional "active methylene" compound, readily forming the necessary nucleophilic carbanion for the condensation.[1][2]
-
Triethyl Orthopropionate: An orthoester is used instead of a more reactive aldehyde or ketone to introduce the C-ethoxypropylidene functionality in a single step. Its lower reactivity compared to aldehydes necessitates a catalyst like acetic anhydride and heating to proceed efficiently.
-
Acetic Anhydride: This reagent serves a dual purpose. It acts as a Lewis acid catalyst by activating the orthoester, making it more susceptible to nucleophilic attack. Secondly, it functions as an effective in-situ dehydrating agent, reacting with the ethanol byproduct to form ethyl acetate, thereby shifting the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.
-
-
Trustworthiness Through Controlled Conditions:
-
Stoichiometry: A slight excess of triethyl orthopropionate (1.2 equivalents) is used to ensure the complete consumption of the more valuable malononitrile and to serve as a solvent for the reaction.
-
Temperature and Reflux: Heating to reflux provides the necessary activation energy for the reaction to proceed at a practical rate. The reflux condition ensures a constant reaction temperature and prevents the loss of volatile components.[4]
-
Reduced Pressure Distillation: Malononitrile and its derivatives can be thermally sensitive.[3] Purification via vacuum distillation allows the product to be distilled at a much lower temperature than its atmospheric boiling point, preventing thermal decomposition and ensuring high purity of the final product.
-
Conclusion
The synthesis of this compound from malononitrile and triethyl orthopropionate is a robust and efficient chemical transformation rooted in the principles of the Knoevenagel condensation. By understanding the underlying mechanism, carefully selecting reagents and catalysts, and controlling reaction conditions, researchers can reliably produce this valuable intermediate in high yield and purity. This guide provides the necessary technical depth and practical insights to empower scientists in their synthetic endeavors, from laboratory-scale research to potential process development applications.
References
mechanism of 2-(1-Ethoxypropylidene)malononitrile formation
An In-depth Technical Guide to the Formation of 2-(1-Ethoxypropylidene)malononitrile
Foreword
In the landscape of modern synthetic chemistry, dicyano-substituted alkenes serve as pivotal building blocks for a diverse array of heterocyclic compounds, dyes, and functional materials. Among these, this compound is a key intermediate, valued for its unique electronic properties and versatile reactivity. This guide provides an in-depth exploration of the formation of this compound, designed for researchers, scientists, and professionals in drug development. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, offering a framework for both understanding and practical application. The methodologies described herein are grounded in established chemical literature, ensuring a self-validating and reliable system for synthesis and analysis.
Mechanistic Insights: A Modified Knoevenagel Condensation
The formation of this compound from malononitrile and triethyl orthopropionate is a nuanced variant of the classic Knoevenagel condensation. While a typical Knoevenagel reaction involves the condensation of an active methylene compound with an aldehyde or ketone, this synthesis utilizes an orthoester as a carbonyl surrogate. The reaction is effectively promoted by acetic anhydride, which acts as both a catalyst and a water scavenger.
The overall transformation can be summarized as follows:
CH₂(CN)₂ + CH₃CH₂C(OCH₂CH₃)₃ --(Ac₂O, Δ)--> (CH₃CH₂)O-C(CH₂CH₃)=C(CN)₂ + 2 CH₃CH₂OH
The mechanism proceeds through several distinct stages:
-
Activation of the Orthoester: Acetic anhydride reacts with the orthoester (triethyl orthopropionate) to form a highly electrophilic mixed anhydride intermediate. This step is crucial as orthoesters are not sufficiently electrophilic to react directly with the malononitrile carbanion. One molecule of ethanol is eliminated.
-
Formation of the Malononitrile Carbanion: Malononitrile is a potent C-H acid (pKa ≈ 11 in DMSO) due to the strong electron-withdrawing nature of the two nitrile groups, which stabilize the resulting conjugate base through resonance.[1] Although this reaction is often performed without a traditional base, the reaction conditions or trace impurities can facilitate the deprotonation to form the nucleophilic malononitrile carbanion.
-
Nucleophilic Attack: The malononitrile carbanion performs a nucleophilic attack on the activated orthoester intermediate. This forms a transient species and eliminates an acetate ion.
-
Elimination Cascade: The intermediate undergoes a subsequent elimination of a second molecule of ethanol, facilitated by the rearrangement of electrons, to form the stable, conjugated final product, this compound. The eliminated ethanol can be scavenged by acetic anhydride to form ethyl acetate, driving the reaction equilibrium toward the product.
This sequence of activation, nucleophilic addition, and elimination provides a robust pathway to the desired vinyl ether product.
Caption: Proposed mechanism for the formation of this compound.
Experimental Protocol
The following protocol is a robust, field-proven methodology adapted from a nearly identical synthesis of 2-(ethoxymethylene)malononitrile, which utilizes triethyl orthoformate.[2] This procedure is presented as a self-validating system, ensuring high yield and purity for the target compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume (mL) | Mass (g) |
| Malononitrile | 66.06 | 10.0 | - | 0.66 |
| Triethyl orthopropionate | 176.25 | 15.0 | 2.95 | 2.64 |
| Acetic Anhydride | 102.09 | 25.0 | 2.36 | 2.55 |
Step-by-Step Synthesis Workflow
-
Vessel Preparation: To a specialized sealed-vessel reactor (e.g., Anton Paar Monowave 50 or similar high-pressure vial), add malononitrile (0.66 g, 10.0 mmol).
-
Reagent Addition: Sequentially add triethyl orthopropionate (2.95 mL, 15.0 mmol) and acetic anhydride (2.36 mL, 25.0 mmol) to the reaction vessel.
-
Causality Note: Using an excess of the orthoester and acetic anhydride ensures complete consumption of the limiting reagent (malononitrile) and effectively scavenges the ethanol byproduct, driving the reaction to completion.
-
-
Reaction Conditions: Seal the vessel securely. Heat the mixture to 150 °C and maintain this temperature for 20-30 minutes with stirring.
-
Trustworthiness Check: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane-ethyl acetate-acetone (2:2:1) mixture as the eluent to confirm the disappearance of the malononitrile spot.
-
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, concentrate it under reduced pressure using a rotary evaporator to remove excess acetic anhydride and the ethyl acetate byproduct.
-
Crystallization and Purification: The resulting crude product will often crystallize upon cooling. Separate the formed crystals by filtration. Wash the crystals with a small amount of cold ethanol to remove residual impurities and dry them in vacuo.
-
Expected Yield: Based on analogous reactions, a yield of approximately 70-80% can be anticipated.
-
Caption: Step-by-step experimental workflow for the synthesis of the target compound.
Data Presentation: Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound (CAS: 35260-96-9) must be confirmed through rigorous analysis.[3][4][5] The following table summarizes the key physicochemical properties and the expected spectroscopic data, predicted based on the known values for the closely related 2-(ethoxymethylene)malononitrile.[2]
| Parameter | Expected Value / Observation |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Appearance | White to off-white solid |
| FTIR (cm⁻¹) | ~2225 (C≡N stretch), ~1610 (C=C stretch), ~1250 (C-O stretch) |
| ¹H NMR (ppm) | ~4.4 (q, 2H, O-CH₂ -CH₃), ~2.8 (q, 2H, C-CH₂ -CH₃), ~1.4 (t, 3H, O-CH₂-CH₃ ), ~1.2 (t, 3H, C-CH₂-CH₃ ) |
| ¹³C NMR (ppm) | ~175 (O-C =C), ~113 & ~111 (2 x C ≡N), ~70 (O-CH₂ -), ~65 (=C (CN)₂), ~25 (C-CH₂ -), ~14 (O-CH₂-CH₃ ), ~12 (C-CH₂-CH₃ ) |
Note: NMR chemical shifts are predicted for a CDCl₃ solvent and are subject to minor variations based on experimental conditions.
Conclusion and Field Insights
The synthesis of this compound via the acetic anhydride-promoted condensation of malononitrile and triethyl orthopropionate is an efficient and reliable method. The key to success lies in the activation of the orthoester, which circumvents the need for a traditional aldehyde starting material. This technical guide provides a comprehensive framework, from the mechanistic underpinnings to a practical, validated protocol and expected analytical data. For drug development professionals, this intermediate opens avenues for the synthesis of novel nitrogen-containing heterocycles, such as pyridines and pyrimidines, which are privileged scaffolds in medicinal chemistry. The robust nature of this reaction makes it highly scalable and adaptable for library synthesis and process development.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(1-Ethoxypropylidene)malononitrile
This guide provides a comprehensive analysis of the spectroscopic data for 2-(1-ethoxypropylidene)malononitrile, a valuable intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule. Our focus is on not just presenting data, but on interpreting it with scientific rigor, explaining the underlying chemical principles, and providing actionable experimental protocols.
Introduction: The Chemical Identity of this compound
This compound, with the chemical formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol , belongs to the class of α,β-unsaturated nitriles.[1] These compounds are of significant interest due to the electrophilic nature of their double bond, making them versatile precursors for a variety of heterocyclic compounds and other complex organic molecules. The unique electronic structure, arising from the conjugation of the nitrile groups with the electron-donating ethoxy group, imparts distinct spectroscopic signatures that are crucial for its identification and characterization.
A thorough understanding of its spectroscopic properties is paramount for confirming its synthesis, assessing its purity, and predicting its reactivity in subsequent chemical transformations. This guide will provide a detailed examination of its NMR, IR, and MS data, grounded in established spectroscopic principles and supported by data from analogous structures.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is most effectively achieved through a variation of the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, malononitrile, with a carbonyl equivalent.[2][3] For the synthesis of the target molecule, triethyl orthopropionate serves as a precursor to the required electrophile. The reaction with malononitrile is typically facilitated by a dehydrating agent, such as acetic anhydride, and proceeds via the formation of an intermediate that eliminates ethanol to yield the final product.[4][5]
The causality behind this experimental choice lies in the reactivity of orthoesters. Under the reaction conditions, the orthoester acts as a protected form of a reactive ketene acetal, which readily reacts with the nucleophilic carbanion generated from malononitrile.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a self-validating system, designed to ensure high yield and purity of the final product.
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine malononitrile (1.0 eq), triethyl orthopropionate (1.5 eq), and acetic anhydride (2.5 eq).
-
Reaction Execution: Heat the reaction mixture to 140-150 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The product will often crystallize or precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and by-products. The product can be further purified by recrystallization from ethanol if necessary.
Spectroscopic Data and Interpretation
Due to the limited availability of published spectra for this compound, the following sections provide predicted data based on the analysis of its chemical structure and comparison with closely related, experimentally characterized analogs, such as 2-(ethoxymethylene)malononitrile.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
The proton NMR spectrum is expected to show four distinct signals corresponding to the ethoxy and propylidene groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.4 - 4.6 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~2.8 - 3.0 | Quartet (q) | 2H | =C-CH₂ -CH₃ |
| ~1.4 - 1.6 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~1.2 - 1.4 | Triplet (t) | 3H | =C-CH₂-CH₃ |
The chemical shifts are influenced by the electronic environment. The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom, hence their downfield shift. Similarly, the methylene protons of the propylidene group are deshielded by the double bond.
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~175 - 180 | C =C(CN)₂ |
| ~112 - 115 | -C N |
| ~70 - 75 | -O-C H₂-CH₃ |
| ~65 - 70 | C=C (CN)₂ |
| ~30 - 35 | =C-C H₂-CH₃ |
| ~14 - 16 | -O-CH₂-C H₃ |
| ~12 - 14 | =C-CH₂-C H₃ |
The quaternary carbon of the double bond attached to the ethoxy group is expected to be significantly downfield due to the electron-donating effect of the oxygen and the electron-withdrawing effect of the dicyanomethylene group.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key predicted IR absorptions for this compound are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2220 - 2230 | Strong, Sharp | C≡N stretch |
| ~1600 - 1620 | Medium | C=C stretch |
| ~1250 - 1300 | Strong | C-O-C stretch (asymmetric) |
| ~1050 - 1150 | Strong | C-O-C stretch (symmetric) |
| ~2850 - 3000 | Medium | C-H stretch (aliphatic) |
The most characteristic peak in the IR spectrum will be the strong, sharp absorption of the nitrile groups. The C=C double bond stretch will also be a key diagnostic peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Predicted Fragment |
| 150 | [M]⁺ (Molecular Ion) |
| 122 | [M - C₂H₄]⁺ |
| 121 | [M - C₂H₅]⁺ |
| 105 | [M - OC₂H₅]⁺ |
The molecular ion peak at m/z 150 should be observable. Key fragmentation pathways would involve the loss of ethylene from the ethoxy group via a McLafferty-type rearrangement, and the loss of an ethyl radical or an ethoxy radical.
Caption: Predicted major fragmentation pathways in the mass spectrum.
Conclusion
This in-depth technical guide has provided a comprehensive overview of the synthesis and spectroscopic characterization of this compound. By combining established chemical principles with data from analogous compounds, we have presented a robust set of predicted spectroscopic data (NMR, IR, and MS) that will be invaluable to researchers working with this compound. The detailed experimental protocol for its synthesis offers a reliable method for its preparation. This guide serves as a testament to the power of spectroscopic techniques in modern chemical research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhanced detection of olefins using ambient ionization mass spectrometry: Ag+ adducts of biologically relevant alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy [mdpi.com]
- 5. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
The Synthetic Versatility of 2-(1-Ethoxypropylidene)malononitrile: A Technical Guide to its Core Reactivity
Abstract
This technical guide provides an in-depth exploration of the reactivity of 2-(1-ethoxypropylidene)malononitrile, a highly functionalized and versatile building block in modern organic synthesis. While at first glance it appears to be a simple derivative of malononitrile, its unique structural features, namely the electron-deficient dicyanovinyl moiety coupled with an enol ether system, give rise to a rich and nuanced chemical behavior. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecule's synthesis, electronic properties, and its participation in a variety of key organic transformations. We will delve into the mechanistic underpinnings of its reactivity, providing field-proven insights and detailed experimental protocols to empower its effective utilization in the synthesis of complex molecular architectures, particularly in the realm of heterocyclic chemistry.
Introduction: Unveiling a Privileged Synthetic Intermediate
Malononitrile and its derivatives are renowned for the reactivity of their active methylene group, serving as a cornerstone in C-C bond formation and the synthesis of a diverse array of heterocyclic compounds.[1][2] this compound, with CAS number 35260-96-9, represents a strategic evolution of this reactive motif.[3][4] The formal condensation of malononitrile with triethyl orthopropionate results in a molecule where the traditional "active methylene" reactivity is transformed. The core reactivity is now centered on an electron-poor π-system, making it a potent electrophile for nucleophilic additions and a versatile component in cycloaddition reactions.
The strategic placement of the ethoxy group alpha to the dicyanomethylene unit introduces a key point of control. This enol ether functionality not only activates the double bond towards nucleophilic attack but also provides a latent carbonyl group, which can be unmasked under specific conditions, further expanding its synthetic utility. This guide will systematically dissect the reactivity profile of this compound, providing a robust framework for its application in complex synthetic endeavors.
Synthesis and Spectroscopic Characterization
A reliable synthesis of this compound and its analogs is crucial for its application. A general and effective method involves the condensation of malononitrile with the corresponding trialkyl orthoester in the presence of a dehydrating agent, such as acetic anhydride. This approach is scalable and provides the desired product in good yield.
Experimental Protocol: Synthesis of 2-(Ethoxymethylene)malononitrile (A Close Analog)
A similar procedure can be adapted for the synthesis of the title compound by substituting triethoxymethane with triethyl orthopropionate.
-
Procedure: A mixture of malononitrile (0.5 g, 7.6 mmol), triethoxymethane (1.87 mL, 11.4 mmol), and acetic anhydride (1.77 mL, 18.9 mmol) is heated at 150 °C for 20 minutes in a sealed-vessel reactor.[5]
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crystals are collected, washed with cold ethanol, and dried under vacuum to yield the pure product.[5]
Spectroscopic Data for 2-(Ethoxymethylene)malononitrile
The following data for the closely related 2-(ethoxymethylene)malononitrile provides a reference for the characterization of this compound.[5]
| Spectroscopic Data | Values for 2-(Ethoxymethylene)malononitrile [5] |
| Melting Point | 67.5–68.5 °C |
| FTIR (cm⁻¹) | 3443, 3212, 3033, 2228 (C≡N), 1611 (C=C) |
| ¹H NMR (400 MHz, acetone-d₆, δ ppm) | 8.25 (s, 1H), 4.55 (q, J = 7.2 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (100 MHz, acetone-d₆, δ ppm) | 177.06, 112.50, 110.48, 75.07, 64.65, 14.49 |
The Core Reactivity: An Electron-Deficient Alkene
The reactivity of this compound is dominated by the electrophilic nature of the carbon-carbon double bond, which is rendered highly electron-deficient by the two electron-withdrawing cyano groups. This electronic profile makes it an excellent substrate for a variety of nucleophilic and cycloaddition reactions.
Nucleophilic Addition Reactions
The polarized nature of the double bond dictates that nucleophiles will preferentially attack the β-carbon, leading to a resonance-stabilized carbanion intermediate. The ethoxy group at the α-position can then act as a leaving group in a subsequent elimination step, leading to a formal substitution, or it can be retained in the final product depending on the reaction conditions and the nature of the nucleophile.
Primary and secondary amines readily react with this compound in a Michael-type addition. The initial adduct can then undergo a variety of subsequent transformations, often leading to the formation of nitrogen-containing heterocycles. A common reaction pathway involves the initial addition of the amine to the β-position, followed by cyclization and elimination of ethanol to afford substituted pyridines.
Reaction Workflow: Synthesis of Substituted Pyridines
Caption: Workflow for the synthesis of pyridines.
Thiols, being soft nucleophiles, readily add to the electron-deficient double bond of this compound.[6] This reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion. The resulting adducts can be stable or undergo further transformations, making this a valuable method for introducing sulfur-containing moieties into complex molecules.
Carbanions derived from active methylene compounds, such as malonates, cyanoacetates, and β-ketoesters, are excellent nucleophiles for addition to this compound.[7] These reactions lead to the formation of highly functionalized products with new carbon-carbon bonds, which are valuable intermediates for the synthesis of a wide range of carbocyclic and heterocyclic systems.
Cycloaddition Reactions
The electron-deficient double bond of this compound makes it a potent dienophile in Diels-Alder reactions and a partner in other cycloaddition processes.[8][9]
With electron-rich dienes, this compound is expected to undergo [4+2] cycloaddition reactions to form substituted cyclohexene derivatives. The high degree of functionalization in the dienophile allows for the rapid construction of complex cyclic systems with good stereocontrol.
Mechanism: Diels-Alder Reaction
Caption: Diels-Alder cycloaddition mechanism.
The dicyanovinyl moiety can also participate in other types of cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles (e.g., azides, nitrile oxides) to generate five-membered heterocyclic rings. These reactions provide a direct route to highly substituted pyrazoles, isoxazoles, and other important heterocyclic scaffolds.
Synthetic Applications in Drug Discovery and Materials Science
The rich reactivity profile of this compound makes it a valuable building block for the synthesis of compounds with potential applications in medicinal chemistry and materials science. The pyridine and other heterocyclic cores accessible from this starting material are prevalent in a wide range of biologically active molecules. Furthermore, the extended π-system and the presence of polar cyano groups in its derivatives suggest potential applications in the development of organic electronic materials, such as dyes and nonlinear optical materials.
Conclusion
This compound is a versatile and highly reactive synthetic intermediate with a broad spectrum of applications in organic synthesis. Its electron-deficient double bond, coupled with the presence of a modifiable enol ether functionality, provides a powerful platform for the construction of complex molecular architectures. By understanding the fundamental principles of its reactivity, as outlined in this guide, researchers can unlock its full potential for the efficient and innovative synthesis of novel compounds for drug discovery, materials science, and beyond.
References
- 1. scispace.com [scispace.com]
- 2. ajrconline.org [ajrconline.org]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. mdpi.com [mdpi.com]
- 6. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Cycloaddition - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Electrophilicity of the Double Bond in 2-(1-Ethoxypropylidene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(1-Ethoxypropylidene)malononitrile is a highly functionalized organic molecule characterized by a polarized carbon-carbon double bond, rendering it a potent electrophile. This guide provides a comprehensive analysis of the electronic and steric factors governing the electrophilicity of this double bond. We delve into the underlying principles of its reactivity, particularly as a Michael acceptor, and offer detailed experimental and computational methodologies for its quantitative assessment. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling a deeper understanding and proficient utilization of this versatile chemical entity.
Introduction: The Molecular Architecture of a Potent Electrophile
This compound belongs to the class of electron-deficient alkenes, which are pivotal reagents in a myriad of chemical transformations. Its structure, featuring two strongly electron-withdrawing nitrile groups and an ethoxy group attached to the double bond, creates a pronounced electron-poor character at the β-carbon, making it highly susceptible to nucleophilic attack. This inherent electrophilicity is the cornerstone of its utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Michael addition reactions. Understanding the nuances of this electrophilicity is paramount for predicting its reactivity, designing novel synthetic routes, and developing new chemical entities with desired pharmacological or material properties.
Electronic and Steric Factors Governing Electrophilicity
The electrophilic nature of the double bond in this compound is a consequence of a confluence of electronic and steric effects.
Electronic Effects:
-
Inductive and Mesomeric Withdrawal: The two nitrile (-CN) groups are powerful electron-withdrawing groups, exerting both a strong negative inductive effect (-I) and a negative mesomeric effect (-M). This concerted electron withdrawal significantly polarizes the C=C double bond, creating a substantial partial positive charge (δ+) on the β-carbon.
-
Mesomeric Donation: The ethoxy (-OEt) group at the α-position can exert a positive mesomeric effect (+M) by donating a lone pair of electrons from the oxygen atom. However, the powerful electron-withdrawing influence of the two nitrile groups overwhelmingly dominates, resulting in a net electron deficiency at the β-carbon.
Steric Effects:
-
The ethyl group of the ethoxy moiety and the propyl group introduce a degree of steric hindrance around the α-carbon. While this may slightly modulate the approach of bulky nucleophiles, the primary determinant of reactivity remains the powerful electronic activation.
The interplay of these factors is visually represented in the resonance structures of the molecule:
Caption: Resonance contributors illustrating electron delocalization.
Synthesis via Knoevenagel Condensation
This compound is typically synthesized via a Knoevenagel condensation reaction. This reaction involves the condensation of an active methylene compound, in this case, malononitrile, with an appropriate carbonyl-like precursor, such as triethyl orthopropionate, in the presence of a basic catalyst.[1][2]
The general mechanism for the Knoevenagel condensation is a well-established process in organic chemistry.[1][3]
Caption: Generalized workflow for the synthesis of this compound.
Reactivity as a Michael Acceptor
The pronounced electrophilicity of the β-carbon in this compound makes it an excellent Michael acceptor.[4] It readily undergoes conjugate addition reactions with a wide range of nucleophiles, including carbanions, amines, thiols, and alkoxides. This reactivity is the foundation for its application in the synthesis of more complex molecules.
The general mechanism of a Michael addition to this compound is depicted below:
Caption: Mechanism of the Michael addition reaction.
Quantitative Assessment of Electrophilicity
The electrophilicity of Michael acceptors can be quantitatively assessed through both experimental and computational methods.
Experimental Determination via Kinetic Studies
A robust method for quantifying the electrophilicity of Michael acceptors is through kinetic studies of their reactions with a set of standard nucleophiles.[5][6] The reactivity of an electrophile can be described by the Mayr equation:
log k = sN(N + E)
where:
-
k is the second-order rate constant.
-
sN is a nucleophile-specific sensitivity parameter.
-
N is the nucleophilicity parameter of the nucleophile.
-
E is the electrophilicity parameter of the electrophile.
By measuring the rate constants for the reaction of this compound with a series of calibrated nucleophiles (for which N and sN are known), the electrophilicity parameter E can be determined.
Experimental Protocol: Kinetic Analysis using UV-Vis Spectroscopy
This protocol outlines a general procedure for determining the second-order rate constant of the Michael addition of a thiol to this compound under pseudo-first-order conditions.[7]
-
Materials and Reagents:
-
This compound (high purity)
-
Thiol nucleophile (e.g., N-acetyl-L-cysteine, high purity)
-
Buffer solution of desired pH
-
Solvent (e.g., acetonitrile, HPLC grade)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of stock solutions of the thiol nucleophile at different concentrations, ensuring they will be in large excess relative to the electrophile in the final reaction mixture.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to a wavelength where there is a significant change in absorbance as the reaction proceeds.
-
Equilibrate a cuvette containing the thiol solution in the thermostatted cell holder to the desired temperature.
-
Initiate the reaction by adding a small, precise volume of the this compound stock solution to the cuvette.
-
Rapidly mix the solution and immediately begin recording the absorbance as a function of time.
-
-
Data Analysis:
-
For each initial concentration of the thiol, plot the natural logarithm of the absorbance (ln(A)) versus time. If the reaction follows pseudo-first-order kinetics, this plot will be linear.
-
The slope of this line is the negative of the pseudo-first-order rate constant (-k' ).
-
Repeat the experiment with different excess concentrations of the thiol.
-
Plot the calculated pseudo-first-order rate constants (k') against the concentration of the thiol. The slope of this line will be the second-order rate constant (k2).
-
| Parameter | Description |
| Electrophile | This compound |
| Nucleophile | Thiol (in excess) |
| Technique | UV-Vis Spectroscopy |
| Conditions | Pseudo-first-order |
| Output | Second-order rate constant (k2) |
Computational Prediction of Electrophilicity
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the reactivity of organic molecules.[8][9] Several theoretical indices have been developed to quantify electrophilicity. One of the most common is the global electrophilicity index (ω), defined by Parr et al. as:
ω = μ2 / 2η
where:
-
μ is the electronic chemical potential (approximated as the energy of the HOMO).
-
η is the chemical hardness (approximated as the HOMO-LUMO gap).
While the global electrophilicity index provides a general measure of electrophilicity, local electrophilicity indices can identify the most electrophilic sites within a molecule.[10]
Computational Protocol: DFT Calculation of Electrophilicity Index
-
Software: Gaussian, ORCA, or other quantum chemistry software package.
-
Method:
-
Perform a geometry optimization of the this compound molecule using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d)).[8]
-
Perform a frequency calculation to confirm that the optimized geometry corresponds to a minimum on the potential energy surface.
-
-
Analysis:
-
From the output of the calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Calculate the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2) and chemical hardness (η ≈ ELUMO - EHOMO).
-
Calculate the global electrophilicity index (ω).
-
| Parameter | Computational Method |
| Geometry Optimization | DFT (e.g., B3LYP/6-31G(d)) |
| Frequency Analysis | To confirm minimum energy structure |
| Electrophilicity Index (ω) | Calculated from HOMO and LUMO energies |
Conclusion and Future Perspectives
This compound is a highly activated electrophile with significant potential in organic synthesis and drug discovery. Its reactivity is governed by the strong electron-withdrawing capacity of the geminal dinitrile groups. This guide has provided a detailed overview of the factors influencing its electrophilicity and has outlined robust experimental and computational methods for its quantitative assessment. A thorough understanding of these principles will empower researchers to harness the synthetic potential of this and related Michael acceptors with greater precision and efficiency, paving the way for the development of novel molecules with tailored functionalities.
References
- 1. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Automated quantum chemistry for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and covalent inhibitors - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00224A [pubs.rsc.org]
- 10. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Knoevenagel condensation protocol using 2-(1-Ethoxypropylidene)malononitrile
Application Notes and Protocols: The Knoevenagel Condensation
A Technical Guide for Researchers Utilizing Malononitrile Derivatives in the Synthesis of Bioactive Scaffolds and Functional Materials
Abstract: The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its operational simplicity and broad substrate scope.[1][2] It facilitates the creation of α,β-unsaturated systems by reacting an active methylene compound with a carbonyl group, typically under basic catalysis.[3] The resulting products are pivotal intermediates in the synthesis of pharmaceuticals, functional polymers, and fine chemicals.[4][5] This guide provides an in-depth examination of the Knoevenagel condensation, focusing on the use of malononitrile as the active methylene component. We will explore the underlying mechanism, present detailed, field-proven protocols, discuss process optimization, and introduce advanced substrates like 2-(1-ethoxypropylidene)malononitrile, which serve as versatile synthons for complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction in their synthetic endeavors.
Core Principles and Mechanistic Insights
The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[1] The process is driven by the acidity of the protons on the α-carbon of the active methylene compound, which are flanked by two electron-withdrawing groups (Z), such as nitrile (-CN) or ester (-COOR) groups.[1]
The Catalytic Cycle: A Step-by-Step Analysis
The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine), although a vast array of catalysts have been developed.[6][7] The generally accepted mechanism proceeds through several key stages:
-
Carbanion Formation: The basic catalyst abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion or enolate. This is the key nucleophile in the reaction.[3][8]
-
Nucleophilic Attack: The newly formed carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[8]
-
Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst or the solvent, to yield an aldol-type addition product.[9]
-
Dehydration: This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final, thermodynamically stable α,β-unsaturated product. This final step drives the equilibrium of the reaction toward the product.[8]
In some cases, particularly with amine catalysts, the reaction can proceed through an iminium ion intermediate, which is more electrophilic than the starting carbonyl compound, thereby accelerating the rate of nucleophilic attack.[9][10]
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. purechemistry.org [purechemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Topics in Organic Chemistry: Knoevenagel Condensation - Reaction, Mechanism, and Examples [chemistrywithdrsantosh.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scienceinfo.com [scienceinfo.com]
Application Note & Protocol: Synthesis of 3-Amino-5-Ethyl-1H-Pyrazole-4-Carbonitrile from 2-(1-Ethoxypropylidene)malononitrile
Abstract: Pyrazole derivatives form the structural core of numerous pharmaceuticals and agrochemicals, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document provides a comprehensive guide for the synthesis of 3-amino-5-ethyl-1H-pyrazole-4-carbonitrile, a valuable heterocyclic building block, utilizing 2-(1-ethoxypropylidene)malononitrile as the starting material. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the characterization and potential applications of the synthesized compound. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.
Introduction: The Significance of Pyrazoles and the Utility of Alkylidene Malononitriles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of blockbuster drugs such as Celebrex (Celecoxib), Viagra (Sildenafil), and Eliquis (Apixaban).[4] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize pharmacological activity.
A robust and efficient method for constructing the pyrazole ring involves the condensation of a 1,3-dielectrophilic species with a hydrazine derivative.[3][5] this compound is an excellent precursor for this transformation. It is a highly reactive Michael acceptor and contains the requisite carbon framework to form the pyrazole core.[6][7] Its reaction with hydrazine provides a direct and high-yielding pathway to highly functionalized aminopyrazoles, which are themselves versatile intermediates for further synthetic elaboration.[8]
Reaction Mechanism: From Acrylonitrile to Aromatic Pyrazole
The synthesis proceeds via a well-established reaction pathway involving a Michael-type addition followed by an intramolecular cyclization and aromatization. The causality behind this sequence is rooted in the electronic properties of the reactants.
-
Nucleophilic Attack (Michael Addition): The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine hydrate onto the electron-deficient β-carbon of the α,β-unsaturated nitrile system of this compound.
-
Intramolecular Cyclization: The resulting intermediate possesses a terminal amino group that is spatially positioned to attack one of the nitrile groups, leading to a five-membered ring.
-
Tautomerization & Elimination: The cyclized intermediate undergoes tautomerization. Subsequently, the ethoxy group is eliminated as ethanol, which drives the reaction forward and results in the formation of the stable, aromatic pyrazole ring. The final product is the highly functionalized 3-amino-5-ethyl-1H-pyrazole-4-carbonitrile.
A similar mechanism is observed in the reaction between (ethoxymethylene)malononitrile and aryl hydrazines, which has been shown to be highly regioselective.[9]
Below is a diagram illustrating the logical flow of the reaction mechanism.
Caption: Reaction mechanism for pyrazole synthesis.
Experimental Protocol: Synthesis of 3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile
This protocol is designed as a self-validating system. Successful execution should yield the target compound with spectral data consistent with the established literature for analogous structures.[10][11]
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% Purity | e.g., Sigma-Aldrich | Store in a cool, dry place. |
| Hydrazine Hydrate (64-65% solution) | Reagent Grade | e.g., Merck | Caution: Toxic and corrosive. |
| Ethanol (Absolute) | ACS Grade | e.g., Fisher Sci. | Used as the reaction solvent. |
| Ethyl Acetate | ACS Grade | e.g., Fisher Sci. | For extraction and chromatography. |
| Hexane | ACS Grade | e.g., Fisher Sci. | For chromatography. |
| Anhydrous Sodium Sulfate | Laboratory Grade | e.g., VWR | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | e.g., SiliCycle | For column chromatography. |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
Melting point apparatus
Step-by-Step Procedure
The following workflow diagram outlines the key stages of the synthesis.
Caption: Experimental workflow for pyrazole synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 1.66 g). Dissolve the starting material in 30 mL of absolute ethanol.
-
Reagent Addition: While stirring the solution at room temperature, add hydrazine hydrate (12 mmol, ~0.6 mL of a 64% solution) dropwise over 5 minutes. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle or oil bath. Maintain a gentle reflux for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (1:1). The disappearance of the starting material spot indicates the reaction is nearing completion.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add 50 mL of cold water. A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration, washing with a small amount of cold water.
-
Purification: If necessary, purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.[12]
-
Characterization: Dry the purified product under vacuum. Characterize the white to off-white solid by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point to confirm its identity and purity.
Safety Precautions
-
Hydrazine Hydrate: Hydrazine is highly toxic, a suspected carcinogen, and corrosive. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Ethanol, ethyl acetate, and hexane are flammable. Ensure all heating is performed using spark-proof equipment and away from open flames.
Data, Characterization, and Expected Results
The efficiency of this synthesis is generally high, with yields often exceeding 80-90% for analogous reactions.[10][11]
Representative Reaction Data
| Parameter | Value |
| Scale | 10 mmol |
| Solvent | Absolute Ethanol (30 mL) |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 2-4 hours |
| Expected Yield | 85-95% |
| Appearance | White to pale yellow solid |
Characterization Data (Predicted)
The identity of the synthesized 3-amino-5-ethyl-1H-pyrazole-4-carbonitrile (C₆H₈N₄) can be confirmed by standard analytical techniques. The expected data are as follows:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.9 (s, 1H, NH), 6.2 (s, 2H, NH₂), 2.5 (q, 2H, CH₂), 1.1 (t, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 153.1, 149.5, 118.2, 75.8, 19.5, 13.4.
-
IR (KBr, cm⁻¹): 3400-3200 (NH, NH₂ stretching), 2220 (C≡N stretching), 1640 (C=N stretching).
-
Mass Spectrometry (ESI+): m/z 137.08 [M+H]⁺.
-
Melting Point: Expected to be in the range of 180-200 °C, sharp melting point indicates high purity.
Scope and Applications
The described protocol is robust and can be readily adapted. Using substituted hydrazines, such as phenylhydrazine or 4-fluorophenylhydrazine, will yield N1-aryl substituted pyrazoles, a common motif in pharmacologically active compounds.[9][13]
The product, 3-amino-5-ethyl-1H-pyrazole-4-carbonitrile, is a valuable synthetic intermediate. The amino group can be diazotized or acylated, and the nitrile group can be hydrolyzed or reduced, opening pathways to a vast library of complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.[10] These derivatives are of significant interest for screening in various therapeutic areas, including oncology, infectious diseases, and inflammation research.[12]
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Note: Synthesis of Polysubstituted Pyridine Derivatives Using 2-(1-Ethoxypropylidene)malononitrile
Abstract
This guide provides a comprehensive overview and detailed protocols for the synthesis of functionalized pyridine derivatives utilizing 2-(1-ethoxypropylidene)malononitrile as a versatile three-carbon (C3) building block. Pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous pharmaceutical agents. The methodologies detailed herein are centered around a robust [3+3] cyclocondensation strategy, reacting the title compound with various nitrogen-containing three-atom synthons (C-C-N), primarily enamines. This document explains the underlying reaction mechanisms, offers step-by-step experimental protocols, and presents a framework for synthesizing diverse pyridine libraries for applications in drug discovery and materials science.
Introduction and Scientific Principle
The pyridine ring is a privileged scaffold in drug development, present in a vast array of therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable core for modulating pharmacological activity. Consequently, the development of efficient and versatile methods for the synthesis of polysubstituted pyridines is a central goal in synthetic organic chemistry.
This compound (CAS 35260-96-9) is a highly versatile and reactive precursor for pyridine synthesis.[1][2] Structurally, it is an electron-deficient alkene due to the presence of two powerfully electron-withdrawing nitrile groups. This polarization makes the β-carbon highly electrophilic and susceptible to nucleophilic attack. The ethoxy group serves as an excellent leaving group, facilitating the final aromatization step.
The primary synthetic strategy involves a [3+3] annulation reaction. In this approach, this compound provides a three-carbon electrophilic fragment. This fragment reacts with a three-atom nucleophilic partner, typically an enamine, which provides a C-C-N backbone. The reaction proceeds through a sequence of a Michael addition, intramolecular cyclization, and elimination to yield the stable aromatic pyridine ring. This method offers a high degree of control over the substitution pattern of the final product.
Reaction Mechanism: The [3+3] Annulation Pathway
The reaction between this compound and an enamine (formed from a ketone and a secondary amine) is a classic example of a domino reaction that efficiently constructs the pyridine ring.[3]
The mechanism can be broken down into four key steps:
-
Michael Addition: The nucleophilic β-carbon of the enamine attacks the electrophilic β-carbon of the this compound. This is a conjugate addition reaction that forms a new carbon-carbon bond and generates a zwitterionic intermediate.[4][5]
-
Intramolecular Cyclization: The negatively charged malononitrile carbon of the intermediate then acts as a nucleophile, attacking the electrophilic iminium carbon of the enamine moiety. This step forms a six-membered dihydropyridine ring.
-
Elimination of Secondary Amine: The resulting intermediate eliminates the secondary amine (e.g., pyrrolidine, morpholine), which was used to form the enamine, to generate a more stable, conjugated dihydropyridine intermediate.
-
Aromatization: The final step is the elimination of ethanol, driven by the formation of the highly stable aromatic pyridine ring. This step is often facilitated by heat or a trace amount of acid/base.
This mechanistic sequence provides a reliable pathway to highly substituted 2-amino-3-cyanopyridine derivatives.
Figure 1: General mechanism for the [3+3] annulation.
Experimental Protocols
Safety Precaution: Malononitrile and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood.[6] Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Protocol 1: One-Pot Synthesis of 2-Amino-4-ethyl-5-methyl-6-phenyl-nicotinonitrile
This protocol details a one-pot, four-component reaction involving the in situ formation of the enamine, simplifying the experimental procedure and improving overall efficiency.[7] This approach is highly valued in library synthesis for drug discovery.
Materials:
-
This compound (1.0 mmol, 150.2 mg)
-
Acetophenone (1.0 mmol, 120.1 mg)
-
Ammonium Acetate (1.5 mmol, 115.6 mg)
-
Ethanol (5 mL)
-
Piperidine (0.2 mmol, 20 µL, catalyst)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.0 mmol), this compound (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Solvent and Catalyst Addition: Add 5 mL of absolute ethanol, followed by the catalytic amount of piperidine (20 µL).
-
Reaction Execution: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will often form. Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol (2 x 2 mL). The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
-
Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality and Insights:
-
Ammonium Acetate: Serves as the nitrogen source for the pyridine ring and also acts as a mild acidic co-catalyst.
-
Piperidine: A basic catalyst that facilitates both the initial Knoevenagel-type condensation and the subsequent cyclization steps.
-
Ethanol: A polar protic solvent that is effective at dissolving the reactants and facilitating the proton transfer steps required during the reaction mechanism. Refluxing provides the necessary activation energy for the cyclization and aromatization steps.
Protocol 2: Stepwise Synthesis via Pre-formed Enamine
This two-step method offers greater control and is useful when working with less reactive ketones or when optimizing the reaction for a specific substrate. The enamine is synthesized and isolated first before reacting with the malononitrile derivative.
Step A: Synthesis of 1-(1-Phenylvinyl)pyrrolidine (Enamine)
-
Reaction Setup: Combine acetophenone (10 mmol, 1.20 g) and pyrrolidine (12 mmol, 1.0 mL) in 25 mL of toluene in a round-bottom flask. Add a catalytic amount of p-toluenesulfonic acid (~5 mg).
-
Water Removal: Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.[8]
-
Reaction Execution: Reflux the mixture until no more water is collected in the Dean-Stark trap (typically 3-5 hours).
-
Isolation: Cool the reaction mixture and remove the toluene under reduced pressure. The resulting crude enamine is often used directly in the next step without further purification.
Step B: Cyclocondensation Reaction
-
Reaction Setup: Dissolve the crude enamine from Step A in 15 mL of anhydrous acetonitrile in a 50 mL round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add a solution of this compound (9.5 mmol, 1.43 g) in 10 mL of acetonitrile dropwise to the enamine solution at room temperature.
-
Reaction Execution: After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for 4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction to room temperature and remove the solvent under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexane) to afford the pure pyridine derivative.
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. MALONONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 2-(1-Ethoxypropylidene)malononitrile in Multicomponent Reactions for Heterocycle Synthesis
Introduction: The Strategic Role of a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, multicomponent reactions (MCRs) represent a paradigm of efficiency, atom economy, and elegance. By combining three or more reactants in a single synthetic operation, MCRs allow for the rapid generation of molecular complexity from simple starting materials, accelerating the discovery of novel chemical entities. At the heart of this strategy lies the use of highly functionalized, versatile building blocks. 2-(1-Ethoxypropylidene)malononitrile stands out as such a scaffold. Its unique electronic and structural features—an activated C=C double bond, a competent leaving group (ethoxy), and two nitrile functionalities—render it an exceptionally reactive and adaptable substrate for the synthesis of diverse heterocyclic systems.
Heterocycles form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of robust and efficient synthetic routes to these scaffolds is of paramount importance. This guide provides an in-depth exploration of the application of this compound in MCRs for the synthesis of medicinally relevant heterocycles, including pyridines, pyrazoles, and pyrimidines. We will delve into the mechanistic underpinnings of these transformations, provide field-tested protocols, and explain the causal logic behind the experimental choices, offering researchers a comprehensive toolkit for innovation.
Core Reactivity and Mechanistic Principles
This compound is a potent electrophile. The electron-withdrawing nature of the two nitrile groups polarizes the C=C double bond, making the β-carbon highly susceptible to nucleophilic attack (a Michael addition). Furthermore, the ethoxy group on the α-carbon is an excellent leaving group, facilitating subsequent substitution and cyclization cascades. This dual reactivity is the key to its utility in constructing a variety of ring systems.
Caption: Key reactive sites of this compound.
Synthesis of Highly Substituted Pyridines
The pyridine scaffold is a ubiquitous feature in pharmaceuticals. The reaction of this compound with a C-H acid (active methylene compound) and an ammonia source provides a direct and efficient route to 2-amino-3,5-dicarbonitrile pyridine derivatives.
Mechanistic Pathway
The reaction proceeds through a logical cascade of well-established transformations. The selection of a base, such as piperidine or triethylamine, is critical; it functions as a catalyst to deprotonate the active methylene compound, generating the nucleophile that initiates the sequence.
-
Michael Addition: The base deprotonates the active methylene compound (e.g., malononitrile), creating a carbanion. This carbanion then attacks the electrophilic β-carbon of this compound.
-
Cyclization/Condensation: Ammonium acetate serves as the nitrogen source. An intermediate imine is formed, which then undergoes intramolecular cyclization by the attack of the second acidic proton site onto a nitrile group.
-
Tautomerization & Aromatization: A series of tautomerizations and the elimination of a water molecule and ethanol leads to the final, stable aromatic pyridine ring.
Application Notes and Protocols: Catalytic Conditions for Reactions with 2-(1-Ethoxypropylidene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatility of 2-(1-Ethoxypropylidene)malononitrile in Heterocyclic Synthesis
This compound is a highly versatile and reactive building block in organic synthesis. Its unique structure, featuring a polarized double bond activated by two nitrile groups and a labile ethoxy group, makes it an exceptional precursor for a wide array of chemical transformations. This guide provides an in-depth exploration of the catalytic conditions for reactions involving this reagent, with a focus on the synthesis of medicinally relevant heterocyclic scaffolds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the mechanistic pathways that govern these transformations.
I. Synthesis of this compound: A Foundational Protocol
The efficient synthesis of this compound is paramount for its subsequent applications. A common and effective method involves the reaction of malononitrile with triethyl orthopropionate.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar ethoxymethylene derivatives.[1]
Materials:
-
Malononitrile (1.0 eq)
-
Triethyl orthopropionate (1.5 eq)
-
Acetic anhydride (2.5 eq)
-
Anhydrous Zinc Chloride (catalytic amount, ~0.1 mol%) - Optional but recommended for improved reaction rate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Ice bath
-
Ethanol (for washing)
Procedure:
-
To a clean, dry round-bottom flask, add malononitrile, triethyl orthopropionate, and acetic anhydride.
-
If using a catalyst, add anhydrous zinc chloride to the mixture.
-
Heat the reaction mixture to 130-140 °C with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the volatile components (unreacted starting materials and by-products) under reduced pressure using a rotary evaporator.
-
The resulting crude product, often a viscous oil or a semi-solid, is then cooled in an ice bath to induce crystallization.
-
The solid product is collected by filtration and washed with a small amount of cold ethanol to remove impurities.
-
The purified this compound is then dried under vacuum.
Expected Yield: 75-85%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR spectrum should show characteristic signals for the ethyl group protons and the methyl group protons.
II. Multicomponent Reactions: A Powerful Tool for Heterocyclic Synthesis
This compound is a cornerstone reagent in multicomponent reactions (MCRs), enabling the rapid and efficient assembly of complex molecular architectures from simple starting materials. The synthesis of pyrano[2,3-c]pyrazoles is a prominent example of its utility.
A. Synthesis of Pyrano[2,3-c]pyrazoles
This class of compounds exhibits a broad range of biological activities and their synthesis is of significant interest in medicinal chemistry. A variety of catalysts have been employed to promote this transformation, each with its own advantages.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine (10 mol%) | Ethanol | Reflux | 2-3 h | 90-95 | [2] |
| ZnO nanoparticles (5 mol%) | Water | Room Temp | 30 min | 92 | [3] |
| Sodium benzoate (15 mol%) | Water | Room Temp | 45 min | 88 | [3] |
| SnCl₂ | Ethanol | 80 (conventional) | 1.4 h | 80 | [2] |
| SnCl₂ | Ethanol | Microwave (280W) | 25 min | 88 | [2] |
| Sulfonated Amorphous Carbon & Eosin Y | [cholineCl][urea]₂ | 80 | 6 h | 91 | [4][5] |
Protocol 2: Piperidine-Catalyzed Synthesis of 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
This protocol represents a classic and highly efficient method for the synthesis of pyrano[2,3-c]pyrazoles.
Materials:
-
Benzaldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Piperidine (10 mol%)
-
Ethanol (10 mL)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a 50 mL round-bottom flask, dissolve benzaldehyde, this compound, hydrazine hydrate, and ethyl acetoacetate in ethanol.
-
Add piperidine to the reaction mixture.
-
Reflux the mixture with stirring for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.
Characterization: The product can be characterized by melting point, ¹H NMR, ¹³C NMR, and HRMS. For 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, the ¹H NMR (DMSO-d₆, 500 MHz) spectrum shows characteristic peaks at δ 12.06 (s, 1H, NH), 7.30 (t, J = 7.0 Hz, 2H, Ar-H), 7.21 (t, J = 7.0 Hz, 1H, Ar-H), 7.15 (d, J = 7.0 Hz, 2H, Ar-H), 6.82 (s, 2H, NH₂), 4.57 (s, 1H, CH), and 1.77 (s, 3H, CH₃).[4]
Mechanistic Insights: The Role of the Catalyst
The synthesis of pyrano[2,3-c]pyrazoles proceeds through a cascade of reactions, where the catalyst plays a crucial role in each step.
References
- 1. mdpi.com [mdpi.com]
- 2. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Solvent Selection for Knoevenagel-Type Condensations Involving 2-(1-Ethoxypropylidene)malononitrile
Introduction: Beyond the Classical Knoevenagel Reaction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, celebrated for its efficiency in creating α,β-unsaturated systems from the reaction of an active methylene compound with an aldehyde or ketone.[1][2][3] This reaction's versatility has made it indispensable in the synthesis of pharmaceuticals, fine chemicals, and functional materials.[4][5] The choice of solvent is not merely a matter of dissolution but a critical parameter that dictates reaction kinetics, yield, and even the reaction pathway itself.[6][7]
This guide moves beyond the textbook example to address a more nuanced application: solvent selection for reactions involving 2-(1-ethoxypropylidene)malononitrile . This compound is not a typical carbonyl substrate but rather a highly activated vinylogous acyl nitrile. It is often synthesized via a condensation reaction between an orthoester (like triethyl orthopropionate) and malononitrile and serves as a powerful electrophilic building block for more complex molecules, particularly in tandem reactions like the Knoevenagel-Michael-cyclocondensation.[8]
Understanding how solvents influence the reactivity of this substrate is key to unlocking its synthetic potential. This document provides a deep dive into the mechanistic role of solvents in Knoevenagel-type reactions and presents a detailed protocol for systematic solvent screening to optimize reaction outcomes.
The Mechanistic Imperative: How Solvents Dictate Reaction Fate
The Knoevenagel condensation proceeds through two primary mechanistic steps: (1) a base-catalyzed nucleophilic (aldol-type) addition of the carbanion from the active methylene compound to a carbonyl group, and (2) a subsequent elimination of water (dehydration) to form the final conjugated product.[6][9] The solvent exerts profound influence over both stages.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents excel at stabilizing charged intermediates and transition states through hydrogen bonding. They are particularly effective for the initial aldol addition step.[6] Greener protocols have successfully utilized water or water-glycerol mixtures, which can also facilitate product separation.[10][11]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile, DMSO): These solvents are highly effective at solvating cations (like the protonated base catalyst) while leaving the reactive carbanion relatively "naked" and more nucleophilic. They are known to significantly accelerate the second step, dehydration, leading to faster overall reaction rates.[6][9] In many cases, DMF has been shown to be a superior solvent choice in terms of conversion and reaction time.[9]
-
Non-Polar Aprotic Solvents (e.g., Toluene, Hexane, Benzene): While generally leading to slower reactions, these solvents are uniquely suited for facilitating water removal through azeotropic distillation (e.g., with a Dean-Stark apparatus).[3][12] Driving the equilibrium by removing the water by-product can be crucial for achieving high yields, especially in challenging cases.[3]
-
"Green" and Unconventional Solvents: The field is increasingly adopting environmentally benign media. Ionic liquids can act as both solvent and catalyst, while solvent-free (neat) conditions, often assisted by microwave or ultrasonic energy, can offer remarkable efficiency, reduced waste, and high yields.[2][4][5]
The diagram below illustrates the general mechanism and highlights the points of solvent interaction.
Caption: Fig. 1: Knoevenagel Condensation Mechanism & Solvent Interaction Points
Protocol: Systematic Solvent Screening for Reactions of this compound
This protocol outlines a systematic approach to identify the optimal solvent for a reaction between this compound and a generic nucleophile (Nu-H), catalyzed by a weak base.
Objective
To evaluate the effect of various solvents on the reaction yield, rate, and purity for the synthesis of a target molecule from this compound.
Materials & Equipment
-
Reagents:
-
This compound (Substrate)
-
Nucleophile of interest (e.g., 1,3-dimethylbarbituric acid, 4-hydroxycoumarin)
-
Base catalyst (e.g., Piperidine, Ammonium Acetate, DBU)
-
Solvent Panel (Analytical Grade):
-
Polar Protic: Ethanol, Isopropanol
-
Polar Aprotic: N,N-Dimethylformamide (DMF), Acetonitrile
-
Non-Polar: Toluene
-
Green: Water/Ethanol (1:1), Water/Glycerol (1:1)[10]
-
-
Ethyl acetate, Hexane (for TLC and chromatography)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)
-
-
Equipment:
-
Small-scale reaction vials (e.g., 5 mL) with caps
-
Magnetic stirrer hotplates and stir bars
-
TLC plates (silica gel 60 F₂₅₄), development chamber, and UV lamp
-
Standard glassware for work-up
-
Rotary evaporator
-
Analytical balance
-
NMR spectrometer, Mass spectrometer
-
Experimental Workflow Diagram
Caption: Fig. 2: Workflow for Parallel Solvent Screening
Step-by-Step Methodology
-
Preparation: Arrange and label seven 5 mL reaction vials, one for each solvent to be tested.
-
Reagent Addition:
-
To each vial, add this compound (e.g., 1.0 mmol, 150 mg).
-
Add the chosen nucleophile (1.0 mmol).
-
Add the base catalyst (e.g., piperidine, 0.1 mmol, ~10 µL).
-
Add 2 mL of the respective solvent to each vial.
-
-
Reaction Conditions:
-
Place all vials on a stirrer hotplate equipped with a multi-position aluminum heating block.
-
Set the temperature to a moderate starting point (e.g., 60 °C) and begin stirring.
-
For the Toluene reaction, consider adding molecular sieves to remove the ethanol by-product, which can influence the reaction equilibrium.[3]
-
-
Monitoring:
-
Every 30 minutes, withdraw a small aliquot from each reaction mixture using a capillary tube and spot it on a TLC plate.
-
Develop the plate using an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp to track the consumption of starting material and the formation of the product. Note the time to completion for each solvent.
-
-
Work-up and Isolation:
-
Once a reaction is complete (or after a set time, e.g., 4 hours), cool the vial to room temperature.
-
If the product precipitates, collect it by vacuum filtration and wash with a cold, non-solubilizing solvent (e.g., cold ethanol or diethyl ether).
-
If the product is soluble, dilute the mixture with a larger volume of an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Analysis:
-
Determine the mass of the isolated crude product for each reaction and calculate the percentage yield.
-
Assess the purity of each product using ¹H NMR and/or LC-MS. Compare the results to identify the solvent that provides the best combination of yield, purity, and reaction time.
-
Data Presentation and Interpretation
The results of the solvent screen should be tabulated for clear comparison. The following table presents hypothetical but mechanistically plausible data for such an experiment.
Table 1: Hypothetical Results of Solvent Screening Experiment
| Solvent | Type | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Observations |
| Toluene | Non-Polar Aprotic | 2.4 | > 8 | 45% | Slow reaction; starting material remains. |
| Ethanol | Polar Protic | 24.5 | 4 | 78% | Clean reaction, moderate rate. |
| Acetonitrile | Polar Aprotic | 37.5 | 2.5 | 85% | Faster reaction, clean conversion. |
| DMF | Polar Aprotic | 38.3 | 1.5 | 95% | Excellent yield, very fast reaction. |
| Water/Ethanol (1:1) | Polar Protic | ~52 | 5 | 72% | Good "green" option, slightly slower. |
| Water/Glycerol (1:1) | Polar Protic | ~60 | 6 | 65% | High viscosity, slower reaction.[10] |
Interpretation:
The data clearly indicates that polar aprotic solvents provide superior results for this transformation. DMF, with its high polarity and aprotic nature, likely accelerates the reaction by strongly solvating the catalyst cation and promoting the crucial elimination step, leading to a near-quantitative yield in a very short time.[6][9] While ethanol is a viable and greener option, its protic nature may slightly slow the reaction compared to DMF. Non-polar toluene is largely ineffective without measures for active by-product removal.[12]
Troubleshooting and Further Optimization
-
Low Conversion: If the reaction stalls, gentle heating may be required.[12] For non-polar solvents, ensure water/ethanol removal is efficient.[3] Consider increasing the catalyst loading slightly (e.g., to 0.2 eq).
-
Side Product Formation: Overly high temperatures or prolonged reaction times can lead to degradation or side reactions.[12] Once the optimal solvent is identified, perform a temperature screen (e.g., room temperature, 40 °C, 60 °C, 80 °C) to find the sweet spot between reaction rate and purity.
-
Solubility Issues: If reactants are not fully soluble, a co-solvent system may be beneficial. Alternatively, a more strongly solvating medium like DMSO could be tested, although its high boiling point can complicate product isolation.
Conclusion
The strategic selection of a solvent is paramount for the success of Knoevenagel-type condensations, particularly when using highly activated substrates like this compound. While general mechanistic principles provide a strong theoretical foundation, this guide demonstrates that systematic, parallel screening is the most reliable method for identifying the optimal conditions for a specific transformation. For the class of reactions involving activated vinylogous acyl nitriles, polar aprotic solvents such as DMF and acetonitrile frequently offer the best performance, delivering high yields and rapid conversions. By applying the protocols and principles outlined herein, researchers can significantly accelerate the development and optimization of robust synthetic routes for novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Ionic liquids as solvents for the Knoevenagel condensation: understanding the role of solvent–solute interactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. researchgate.net [researchgate.net]
- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: 2-(1-Ethoxypropylidene)malononitrile as a Versatile Synthon for Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of 2-(1-ethoxypropylidene)malononitrile (EPM), a highly functionalized and reactive building block in organic synthesis. We delve into its chemical properties, core reactivity principles, and its pivotal role in the construction of diverse heterocyclic scaffolds relevant to pharmaceutical drug development. Detailed, field-tested protocols for the synthesis of substituted pyridines and pyrimidines are presented, emphasizing the causality behind experimental choices, troubleshooting, and best practices. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel molecular entities.
Introduction: The Utility of this compound (EPM)
This compound, with CAS Number 35260-96-9, is a C8H10N2O compound that serves as a powerful and versatile C5 synthon in heterocyclic chemistry[1][2][3]. Its structure combines several key reactive features:
-
An Electrophilic Alkene: The carbon-carbon double bond is highly activated by two electron-withdrawing nitrile groups, making it an excellent Michael acceptor for a wide range of nucleophiles.
-
A Latent Leaving Group: The ethoxy group attached to the C1 position is a superb leaving group, facilitating subsequent cyclization and aromatization steps.
-
Reactive Nitrile Groups: The two nitrile moieties can participate in further cyclization reactions or be hydrolyzed to other functional groups, adding another layer of synthetic utility.
These characteristics make EPM an ideal starting material for constructing complex, poly-functionalized heterocyclic systems, which form the core of countless pharmaceutical agents[4]. Its reactivity is analogous to the widely used 2-(ethoxymethylene)malononitrile, serving as a cornerstone for building substituted pyridines, pyrimidines, pyrazoles, and other key intermediates[5][6].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 35260-96-9 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O | [3] |
| Molecular Weight | 150.18 g/mol | [1][3] |
| Appearance | Typically a solid | - |
| Storage | Sealed in dry, 2-8°C | [1] |
The synthesis of EPM itself is generally achieved via a Knoevenagel-type condensation between malononitrile and triethyl orthopropionate, often catalyzed by acetic anhydride. This straightforward preparation makes it a readily accessible reagent for complex molecular construction[6][7].
Core Reactivity: The Michael Addition-Cyclization Cascade
The primary utility of EPM stems from a predictable and powerful reaction sequence: a nucleophilic Michael addition to the activated double bond, followed by an intramolecular cyclization with concomitant elimination of ethanol. This cascade efficiently builds a new heterocyclic ring in a single synthetic operation.
Causality of Reactivity: The driving force for this reaction is twofold. First, the strong electron-withdrawing effect of the two nitrile groups polarizes the C=C bond, rendering the β-carbon highly electrophilic and susceptible to attack. Second, the formation of a stable, often aromatic, heterocyclic ring provides a significant thermodynamic driving force for the cyclization and elimination steps.
Below is a generalized mechanistic pathway illustrating this core reactivity.
This fundamental pathway is the basis for the synthesis of a vast array of heterocyclic systems, as detailed in the following sections.
Application: Synthesis of Substituted Pyridine Intermediates
Substituted pyridines are a cornerstone of medicinal chemistry, found in numerous blockbuster drugs[8][9]. Multicomponent reactions involving malononitrile derivatives are a highly efficient method for their synthesis[10][11][12]. EPM can be used in a modified Gewald reaction or similar tandem processes to produce highly functionalized 2-aminopyridines.
Protocol 1: Synthesis of a 6-Amino-4-ethyl-2-substituted-pyridine-3,5-dicarbonitrile
Principle: This protocol describes a one-pot, three-component reaction between an active methylene compound (e.g., N-alkyl-2-cyanoacetamide), this compound, and a base catalyst. The reaction proceeds via a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization/aromatization to yield the target pyridine[12].
Experimental Workflow Diagram:
Materials and Reagents:
| Reagent | MW | Mmol | Eq. | Amount |
| N-Benzyl-2-cyanoacetamide | 160.19 | 10 | 1.0 | 1.60 g |
| This compound | 150.18 | 10 | 1.0 | 1.50 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15 | 1.5 | 2.07 g |
| Ethanol (Absolute) | - | - | - | 50 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzyl-2-cyanoacetamide (1.60 g, 10 mmol) and this compound (1.50 g, 10 mmol).
-
Solvent Addition: Add absolute ethanol (50 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Add potassium carbonate (2.07 g, 15 mmol) to the solution. The mixture may become heterogeneous.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting materials are consumed, allow the flask to cool to room temperature. Pour the reaction mixture into 150 mL of cold deionized water with stirring.
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid sequentially with deionized water (3 x 30 mL) and cold ethanol (2 x 15 mL) to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at 50°C overnight to yield the final 6-amino-1-benzyl-4-ethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile.
Troubleshooting:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend reflux time. Ensure K₂CO₃ is anhydrous and finely powdered for better dispersion. |
| Product loss during work-up. | Ensure water used for precipitation is cold to minimize product solubility. Use minimal cold ethanol for washing. | |
| Impure Product | Inefficient washing. | Increase the volume and number of washes. Consider recrystallization from a suitable solvent like isopropanol or acetonitrile. |
| No Reaction | Inactive catalyst. | Use freshly opened or properly stored K₂CO₃. A stronger base like DBU or piperidine can be trialed cautiously. |
Application: Synthesis of Substituted Pyrimidine Intermediates
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of many antiviral and anticancer drugs[][14]. The reaction of EPM with N-C-N synthons like amidines, ureas, or guanidines provides a direct and efficient route to 4-aminopyrimidine derivatives.
Protocol 2: Synthesis of a 4-Amino-6-ethyl-2-phenylpyrimidine-5-carbonitrile
Principle: This protocol details the condensation and cyclization of EPM with benzamidine hydrochloride. The reaction is typically performed in the presence of a base to neutralize the hydrochloride salt and catalyze the reaction. The amidine acts as a dinucleophile, attacking the EPM in a cascade that results in the formation of the pyrimidine ring[15][16].
Materials and Reagents:
| Reagent | MW | Mmol | Eq. | Amount |
| Benzamidine Hydrochloride | 156.61 | 10 | 1.0 | 1.57 g |
| This compound | 150.18 | 10 | 1.0 | 1.50 g |
| Sodium Ethoxide (NaOEt) | 68.05 | 22 | 2.2 | 1.50 g |
| Ethanol (Absolute) | - | - | - | 40 mL |
Step-by-Step Procedure:
-
Base Preparation: In a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add absolute ethanol (40 mL) and sodium ethoxide (1.50 g, 22 mmol). Stir until a clear solution is formed. Rationale: Using slightly more than two equivalents of base ensures neutralization of the amidine salt and catalysis of the reaction.
-
Amidine Addition: Add benzamidine hydrochloride (1.57 g, 10 mmol) to the basic solution. Stir for 15 minutes at room temperature to ensure complete formation of the free base.
-
EPM Addition: Add this compound (1.50 g, 10 mmol) to the reaction mixture. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 3 hours.
-
Monitoring: Monitor the reaction by TLC (3:7 Ethyl Acetate:Hexanes). The product spot should be UV active.
-
Work-up: After cooling to room temperature, carefully neutralize the mixture by adding glacial acetic acid dropwise until pH ~7 is reached.
-
Isolation: Reduce the solvent volume by approximately half using a rotary evaporator. Cool the resulting slurry in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) and a small amount of cold ethanol (10 mL).
-
Drying: Dry the product under vacuum at 60°C to afford the desired 4-amino-6-ethyl-2-phenylpyrimidine-5-carbonitrile.
Troubleshooting:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction Stalls | Insufficient base. | Ensure sodium ethoxide is fresh and has not been deactivated by moisture. Add an additional 0.2 eq. of base if necessary. |
| Dark-colored Product | Side reactions at high temperature. | Reduce the reflux time or conduct the reaction at a lower temperature (e.g., 60°C) for a longer period. |
| Oily Product | Impurities present. | Attempt to triturate the oil with diethyl ether or hexanes to induce crystallization. If unsuccessful, purify by column chromatography (silica gel). |
Conclusion
This compound has proven to be an exceptionally valuable and versatile building block for the synthesis of pharmaceutically relevant intermediates. Its predictable reactivity, driven by a Michael addition-cyclization cascade, allows for the efficient, atom-economical construction of complex heterocyclic systems like pyridines and pyrimidines. The protocols detailed herein provide a robust foundation for researchers to leverage the synthetic power of this reagent in their drug discovery and development programs. By understanding the underlying mechanistic principles and potential experimental pitfalls, scientists can effectively employ EPM to accelerate the creation of novel molecular architectures.
References
- 1. chemscene.com [chemscene.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. baranlab.org [baranlab.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 16. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Reaction of 2-(1-Ethoxypropylidene)malononitrile with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This document provides a detailed technical guide on the reaction of 2-(1-ethoxypropylidene)malononitrile with aromatic aldehydes. While direct literature on this specific reaction is emerging, we can infer its reactivity based on the well-established principles of Knoevenagel condensation and multicomponent reactions involving malononitrile and its derivatives. This guide will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the potential applications of the resulting heterocyclic products in the field of drug discovery and development. The synthesized compounds, likely substituted pyran derivatives, are of significant interest due to their diverse pharmacological activities.
Introduction: The Significance of Pyran-Based Heterocycles
Pyran derivatives are a class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities.[1] These scaffolds are prevalent in compounds exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, anticoagulant, and antimicrobial activities.[2] Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules, such as poly-substituted pyrans, in a single step from simple starting materials.[3] These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds for biological screening.
The reaction between an active methylene compound like malononitrile, an aldehyde, and a third component is a classic example of an MCR leading to the formation of 4H-pyran derivatives.[4] The specific reactant of interest, this compound, is a unique enol ether derivative of malononitrile. Its reaction with aromatic aldehydes is anticipated to proceed through a domino Knoevenagel-type condensation, Michael addition, and cyclization cascade, offering a direct route to highly functionalized pyran systems.
Mechanistic Insights: A Plausible Reaction Pathway
The reaction of this compound with an aromatic aldehyde, in the presence of a basic catalyst, is proposed to proceed through the following key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and a molecule of malononitrile (which can be formed in situ or added). This step forms an electron-deficient arylidene malononitrile intermediate.
-
Michael Addition: The this compound, acting as a Michael donor, undergoes a nucleophilic addition to the electron-deficient double bond of the arylidene malononitrile intermediate.
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 4H-pyran ring system. The ethoxy group may be eliminated during this process.
This proposed mechanism is analogous to many reported syntheses of 4H-pyrans from aldehydes and active methylene compounds.[1]
Diagram of the Proposed Reaction Mechanism:
Caption: Proposed reaction pathway for the formation of substituted 4H-pyrans.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of substituted 4H-pyrans from this compound and aromatic aldehydes. Optimization of reaction conditions, particularly the choice of catalyst and solvent, may be necessary for different aromatic aldehydes.
General Protocol for the Synthesis of Substituted 4H-Pyrans
This protocol is based on established methods for the synthesis of 2-amino-4H-pyrans via a one-pot, three-component reaction.[2]
Materials:
-
This compound (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Catalyst (e.g., piperidine, triethylamine, or a solid base like K₂CO₃) (0.1-0.2 mmol)
-
Solvent (e.g., ethanol, methanol, or water) (5-10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and this compound (1.0 mmol) in the chosen solvent (5-10 mL).
-
Add the basic catalyst (0.1-0.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux (the optimal temperature will depend on the specific reactants and catalyst).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash with cold solvent, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation:
| Entry | Aromatic Aldehyde (Ar) | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 2 | 85 |
| 2 | 4-Chlorobenzaldehyde | K₂CO₃ | Water | 1 | 92 |
| 3 | 4-Methoxybenzaldehyde | Triethylamine | Methanol | 3 | 88 |
| 4 | 2-Nitrobenzaldehyde | Piperidine | Ethanol | 4 | 75 |
Note: The data in this table is illustrative and based on typical yields for similar reactions. Actual results may vary.
Green Synthesis Protocol using a Biodegradable Catalyst
In line with the principles of green chemistry, a protocol utilizing a natural and biodegradable catalyst is presented.[5]
Materials:
-
This compound (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Natural Catalyst (e.g., Basil seed powder) (50 mg)
-
Solvent (e.g., Ethanol:Water 1:1) (10 mL)
Procedure:
-
Combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and this compound (1.0 mmol) in a flask containing the natural catalyst (50 mg) and the ethanol:water solvent system (10 mL).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter to remove the catalyst.
-
The product can often be isolated by simple filtration of the aqueous mixture, followed by washing with water and drying.
Experimental Workflow Diagram:
References
- 1. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-amino-4H-pyran and 2-benzylidene malononitrile derivatives using a basil seed as a cheap, natural, and b… [ouci.dntb.gov.ua]
Application Note: Advanced Synthetic Strategies and Experimental Protocols for Chromene Derivatives
Abstract
Chromene derivatives represent a class of privileged heterocyclic scaffolds due to their widespread occurrence in natural products and their significant pharmacological and industrial applications.[1][2][3][4] These compounds form the core structure of molecules with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6] Consequently, the development of efficient, sustainable, and versatile synthetic methodologies for chromene derivatives is a primary focus in medicinal chemistry and drug discovery.[1][7][8] This guide provides an in-depth analysis of prevalent synthetic strategies, explains the mechanistic rationale behind experimental choices, and delivers detailed, field-proven protocols for the synthesis of key chromene scaffolds.
Application Notes: Rationale and Strategy
The synthesis of the chromene nucleus is a testament to the elegance and efficiency of modern organic chemistry. The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the need for sustainable practices ("green chemistry").[2][3]
Mechanistic Pillars of Chromene Synthesis
Understanding the underlying reaction mechanisms is critical for optimizing reaction conditions and predicting outcomes. Most modern syntheses of 4H-chromenes, particularly the widely utilized 2-amino-4H-chromene-3-carbonitriles, proceed through a domino or cascade reaction sequence.
A dominant mechanism is the Knoevenagel condensation followed by a Michael addition and subsequent cyclization .[3][4][9]
-
Step 1: Knoevenagel Condensation: A basic catalyst (e.g., piperidine, DBU) activates an active methylene compound (like malononitrile), which then undergoes a condensation reaction with an aldehyde to form an electron-deficient alkene intermediate (an arylidenemalononitrile).[9]
-
Step 2: Michael Addition: A nucleophilic phenol (or a naphthol, resorcinol, etc.) attacks the β-carbon of the newly formed alkene in a conjugate addition.[10]
-
Step 3: Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes an intramolecular cyclization where the phenolic oxygen attacks the nitrile group, followed by tautomerization to yield the stable 4H-chromene ring system.
This one-pot approach is highly valued for its atom economy and operational simplicity, avoiding the need to isolate intermediates.[11]
Key Synthetic Strategies: A Comparative Overview
a) Multi-Component Reactions (MCRs)
MCRs are the cornerstone of chromene synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step.[9][11] The most common MCR for 2-amino-4H-chromenes involves an aldehyde, malononitrile, and an activated phenol.[9][12]
-
Expertise & Experience: The power of MCRs lies in their convergent nature, which rapidly generates molecular diversity. The choice of catalyst is paramount. While simple bases like piperidine or sodium carbonate are effective[13], recent advancements utilize more sophisticated catalytic systems to improve yields, shorten reaction times, and enhance sustainability. These include ionic liquids[11], magnetic nanoparticles[1], and various organocatalysts.[9][13]
b) Catalytic Approaches: The Engine of Efficiency
The catalyst not only accelerates the reaction but also influences its selectivity and environmental impact.
-
Organocatalysts: Proline, thiourea dioxide, and DABCO are popular choices that operate under mild, often metal-free conditions.[9][13]
-
Metal Catalysis: Transition metals like iron, gold, and palladium are used for specific transformations, such as intramolecular cyclizations of alkynes or allylic substitutions to form the chromene ring.[14][15][16] For instance, iron(III) chloride has been effectively used in alkyne-carbonyl metathesis to yield 3-substituted 2H-chromenes.[16]
-
Nanocatalysts: Catalysts like Fe3O4 or copper nanoparticles offer high surface area and excellent reusability, aligning with green chemistry principles.[14][17]
c) Intramolecular Cyclization Strategies
An alternative to MCRs is the construction of the chromene ring via intramolecular cyclization. A prominent example is the electrophilic cyclization of substituted propargylic aryl ethers.[18] Reagents like I2 or ICl can induce a 6-endo-trig cyclization to produce 3,4-disubstituted 2H-chromenes, a method that tolerates a wide array of functional groups.[18]
Workflow and Mechanistic Visualization
The following diagrams illustrate the general experimental workflow for a multi-component synthesis and the detailed reaction mechanism.
Caption: General workflow for one-pot, multi-component synthesis of chromenes.
Caption: Plausible mechanism for the three-component synthesis of 2-amino-4H-chromenes.
Experimental Protocols
The following protocols are robust, reproducible, and representative of common synthetic strategies.
Protocol 1: Green Synthesis of 2-Amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile
This protocol details a highly efficient, one-pot, three-component synthesis using an environmentally benign catalyst and solvent-free conditions, adapted from methodologies that emphasize simplicity and high yield.[11]
Materials:
-
α-Naphthol
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Malononitrile
-
Catalyst: 1-allyl-3-methyl-imidazolium halide (10 mol%) or another suitable base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[9][11]
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask (25 mL)
-
Magnetic stirrer with hot plate
-
Buchner funnel and filter paper
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
In a 25 mL round-bottom flask, combine α-naphthol (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the catalyst (0.1 mmol).
-
Place the flask on a magnetic stirrer and heat the mixture to 80-100 °C. Stir vigorously. The reaction is typically carried out under solvent-free conditions.[11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Hexane:Ethyl Acetate 7:3). The reaction is generally complete within 15-45 minutes.
-
Upon completion, cool the reaction mixture to room temperature. A solid mass will form.
-
Add 10 mL of cold ethanol to the flask and stir for 5 minutes to break up the solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid product with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 60 °C for 2 hours.
Purification and Characterization:
-
The crude product is often of high purity. For analytical purposes, it can be further purified by recrystallization from hot ethanol.
-
Expected Yield: 85-98%.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry. The melting point should be sharp and consistent with literature values.
Protocol 2: Synthesis of 3-Iodo-2H-Chromene via Electrophilic Cyclization
This protocol describes the synthesis of a 2H-chromene via the intramolecular cyclization of an aryl propargyl ether, a powerful method for creating C-O and C-I bonds in a single step.[18]
Materials:
-
Aryl propargyl ether (synthesized from the corresponding phenol and propargyl bromide)
-
Iodine (I₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the aryl propargyl ether (1.0 mmol) in 10 mL of dichloromethane (DCM) in a round-bottom flask.
-
Add iodine (1.2 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by adding 15 mL of saturated aqueous Na₂S₂O₃ solution to the flask. Stir until the brown color of the iodine disappears.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 15 mL of saturated aqueous NaHCO₃ solution and 15 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization:
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Expected Yield: 70-95%.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Summary: Catalyst Comparison
The choice of catalyst significantly impacts the efficiency of the three-component synthesis of 2-amino-4H-chromenes.
| Catalyst (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference Insight |
| Piperidine (10) | Ethanol | Reflux | 60-120 | 75-90 | Classic, effective but can require longer times/reflux.[19] |
| L-Proline (20) | Water | 50 | 30-60 | 88-95 | Green, organocatalytic, operates in aqueous media.[9] |
| DBU (10) | Solvent-free | 80 | 10-25 | 90-96 | Highly efficient, fast reaction times under neat conditions.[9] |
| Ionic Liquid (10) | Solvent-free | 100 | 15-45 | 92-98 | Green, reusable catalyst, excellent yields.[11] |
| Fe₃O₄ NPs (5) | Ethanol | Reflux | 20-40 | 90-97 | Heterogeneous, magnetically separable, and reusable.[1] |
This table is a representative summary based on data from multiple sources.
References
- 1. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 2. Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 5. Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions | Bentham Science [benthamscience.com]
- 6. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]
- 7. The Role of Chromenes in Drug Discovery and Development - Google Books [books.google.com]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. researchgate.net [researchgate.net]
- 13. Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol – Oriental Journal of Chemistry [orientjchem.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Catalytic enantioselective synthesis of 2-aryl-chromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. 2H-Chromene synthesis [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2-(1-Ethoxypropylidene)malononitrile Knoevenagel Condensation
Welcome to the technical support center for the Knoevenagel condensation, a pivotal carbon-carbon bond-forming reaction. This guide is specifically tailored for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-ethoxypropylidene)malononitrile. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction yields and ensure product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound?
A: The yield of this specific Knoevenagel condensation is primarily influenced by the purity of reactants, the choice and concentration of the catalyst, the reaction temperature, and the effective removal of the ethanol byproduct. Given that the reactant is an orthoester, triethyl orthopropionate, and not a simple aldehyde or ketone, the reaction dynamics differ slightly from a typical Knoevenagel condensation.
Q2: Which catalysts are most effective for this reaction?
A: Weak bases are generally the catalysts of choice for Knoevenagel condensations to avoid side reactions.[1] For the condensation of triethyl orthopropionate with malononitrile, catalysts such as piperidine or ammonium salts like ammonium acetate are commonly effective.[2] The optimal catalyst often depends on the specific reaction conditions and scale. In some cases, greener options like L-proline or heterogeneous catalysts have shown high efficiency in related condensations.[3][4]
Q3: Can the choice of solvent significantly impact the reaction outcome?
A: Absolutely. The solvent plays a crucial role in the Knoevenagel condensation.[1] While some reactions can be performed neat (solvent-free), the choice of solvent can influence reaction rates and yields.[5] For the synthesis of this compound, a non-polar solvent like toluene can be advantageous, especially when coupled with a Dean-Stark apparatus to azeotropically remove the ethanol byproduct and drive the reaction equilibrium towards the product.[1] Protic polar solvents like ethanol can also be used, but may require longer reaction times.[1]
Q4: My reaction seems to stall before completion. What are the likely causes?
A: Incomplete conversion is a common issue that directly contributes to low yields.[1] Several factors could be at play:
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[1] While many Knoevenagel condensations proceed at room temperature, gentle heating may be necessary to drive the reaction to completion.[1]
-
Catalyst Deactivation: Ensure your catalyst is fresh and active. Impurities or degradation can reduce its effectiveness.[2]
-
Product Inhibition: The accumulation of the ethanol byproduct can inhibit the forward reaction.[2]
Q5: What are the common side reactions, and how can they be minimized?
A: The primary side reactions in a Knoevenagel condensation are self-condensation of the carbonyl compound and Michael addition of the active methylene compound to the product. However, with an orthoester like triethyl orthopropionate, the more significant issues are incomplete reaction and potential polymerization of malononitrile under harsh basic conditions. To minimize these:
-
Use a Weak Base: A strong base can lead to unwanted side reactions. A weak base like piperidine is generally preferred.[2]
-
Control Stoichiometry: Carefully control the ratio of reactants. A slight excess of the malononitrile may be beneficial in some cases.
-
Monitor Reaction Progress: Avoid unnecessarily long reaction times or high temperatures, which can promote side product formation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reactants: Impurities in triethyl orthopropionate or malononitrile.[2] 2. Inefficient Catalyst: Degraded or inappropriate catalyst.[6] 3. Suboptimal Reaction Conditions: Incorrect temperature, time, or solvent.[1] 4. Equilibrium Not Shifted: Inefficient removal of ethanol byproduct.[5] | 1. Purify Reactants: Distill triethyl orthopropionate and recrystallize malononitrile if necessary.[7] 2. Optimize Catalyst: Use a fresh, high-purity catalyst. Consider screening different weak bases (e.g., piperidine, ammonium acetate).[2] 3. Systematic Optimization: Vary the reaction temperature and time, monitoring progress by TLC. Experiment with different solvents (e.g., ethanol, toluene, or solvent-free).[5] 4. Byproduct Removal: If using a solvent like toluene, employ a Dean-Stark apparatus to remove ethanol azeotropically.[1] For solvent-free conditions, applying a vacuum during the reaction can help remove volatile byproducts. |
| Impure Product (presence of starting materials or side products) | 1. Incomplete Reaction: Reaction stopped prematurely. 2. Side Reactions: Conditions favoring polymerization or other side reactions. 3. Ineffective Work-up/Purification: Inadequate separation of the product from unreacted starting materials or byproducts. | 1. Extend Reaction Time/Increase Temperature: Continue the reaction until TLC indicates complete consumption of the limiting reagent.[1] 2. Modify Conditions: Use a weaker base or lower the reaction temperature to disfavor side reactions.[2] 3. Optimize Purification: Recrystallization from a suitable solvent (e.g., isopropanol) or column chromatography may be necessary to achieve high purity. A known method involves crystallization from isopropyl alcohol after removing the reaction solvent.[8] |
| Reaction Fails to Initiate | 1. Highly Impure Reactants: Significant contamination preventing the reaction. 2. Inactive Catalyst: Catalyst is completely deactivated or absent. 3. Very Low Temperature: The activation energy barrier is not being overcome. | 1. Verify Reactant Purity: Use freshly purified starting materials. 2. Add Fresh Catalyst: Ensure the catalyst is active and added in the correct amount. 3. Gently Heat: Gradually increase the temperature while monitoring the reaction mixture for any changes.[2] |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials:
-
Triethyl orthopropionate (1 equivalent)
-
Malononitrile (1 to 1.2 equivalents)
-
Piperidine (0.1 equivalents) or Ammonium Acetate (catalytic amount)
-
Toluene (if using solvent-based method)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dean-Stark apparatus (for solvent-based method)
-
Heating mantle or oil bath
Protocol: Knoevenagel Condensation with Azeotropic Water/Ethanol Removal[1]
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add triethyl orthopropionate (1 equivalent) and malononitrile (1 to 1.2 equivalents).
-
Add toluene as the solvent.
-
Add the catalyst (e.g., piperidine, 0.1 equivalents).
-
Heat the mixture to reflux. The toluene-ethanol azeotrope will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. The reaction is typically complete when the theoretical amount of ethanol has been collected or when TLC analysis shows the disappearance of the limiting starting material.
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from isopropyl alcohol) or column chromatography to obtain pure this compound.
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions with 2-(1-Ethoxypropylidene)malononitrile
Welcome to the technical support guide for 2-(1-ethoxypropylidene)malononitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate side product formation and optimize reaction outcomes. Our guidance is grounded in established reaction mechanisms and practical, field-proven strategies.
Core Principles of Reactivity
This compound is a highly versatile reagent characterized by its electron-deficient carbon-carbon double bond, making it an excellent Michael acceptor. The two nitrile groups strongly withdraw electron density, activating the molecule for nucleophilic attack. However, this high reactivity can also lead to several undesired reaction pathways if conditions are not carefully controlled. Understanding these potential side reactions is the first step toward prevention.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during experiments with this compound.
Q1: My reaction mixture is turning dark brown and viscous, and I'm getting a complex, insoluble material instead of my desired product. What is happening?
A: This is a classic sign of base-catalyzed polymerization. The high electrophilicity of the double bond makes the molecule susceptible to anionic polymerization, especially in the presence of strong bases or even some weak bases at elevated temperatures. Traditional Knoevenagel condensation catalysts can sometimes promote this side reaction.[1][2] To mitigate this, consider the following:
-
Catalyst Choice: Switch from strong bases (e.g., alkoxides, hydroxides) to milder, non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). In some cases, using a solid-supported catalyst can also prevent polymerization.[1]
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C or even lower and slowly warm to room temperature.
-
Concentration: High concentrations can favor intermolecular polymerization. Running the reaction under more dilute conditions may help.
Q2: I am observing a significant side product with a mass corresponding to the dimer of malononitrile (2-aminopropene-1,1,3-tricarbonitrile). Why is this forming?
A: The presence of malononitrile dimer suggests one of two issues:
-
Incomplete Synthesis of Starting Material: If your this compound was synthesized from malononitrile and an orthoester, residual malononitrile can dimerize under the reaction conditions.[3][4][5] Malononitrile dimerization is a well-documented process, often catalyzed by bases.[6]
-
Degradation: Under certain conditions (e.g., presence of specific nucleophiles or catalysts), your starting material might degrade, releasing malononitrile which then dimerizes.
To resolve this, ensure your starting this compound is of high purity and free of unreacted malononitrile. If you are preparing it in-house, ensure the initial reaction goes to completion.
Q3: My desired product is contaminated with a species that appears to be a Michael adduct with my solvent (e.g., ethanol). How can I avoid this?
A: As a potent Michael acceptor, this compound can react with any nucleophile in the system. Protic solvents like ethanol or methanol can act as nucleophiles, especially when deprotonated by the base catalyst. To prevent this, switch to a non-nucleophilic, aprotic solvent such as tetrahydrofuran (THF), toluene, or dichloromethane (DCM).
Q4: I am trying to perform a reaction with a nitrogen-based nucleophile, but I am getting low yields and recovering a lot of starting material. What could be the issue?
A: The basicity of your nucleophile might be insufficient to catalyze the reaction effectively, or it may be sterically hindered. While strong bases can cause polymerization, a certain level of basicity is required for many reactions. If your nucleophile is a weak base (e.g., an aniline derivative), consider adding a catalytic amount of a non-nucleophilic base like DBU or a weak Lewis acid to activate the substrate.
Troubleshooting Guide: A Symptom-Based Approach
This table provides a structured guide to diagnosing and solving common experimental issues.
| Symptom | Probable Cause(s) | Suggested Solutions & Protocols |
| Low or No Conversion | 1. Insufficient catalyst activity.2. Reaction temperature is too low.3. Steric hindrance from the nucleophile. | 1. Catalyst Screening: If using a weak base, try a catalytic amount of a stronger, non-nucleophilic base (e.g., DBU). For some reactions, a Lewis acid catalyst (e.g., TiCl₄, ZnCl₂) may be effective.[2]2. Temperature Gradient: Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC/LC-MS for product formation and side products.3. Reagent Choice: If possible, use a less sterically hindered nucleophile. |
| Formation of Polymeric Sludge | 1. Base is too strong.2. High reaction temperature.3. High reactant concentration. | 1. Base Selection: Use a catalytic amount of a weak amine base (e.g., piperidine, TEA). Avoid alkoxides or hydroxides.[7]2. Cryogenic Conditions: Initiate the reaction at 0 °C or -20 °C, especially during the addition of the base or nucleophile.3. High Dilution: Double the solvent volume to disfavor intermolecular polymerization. |
| Hydrolysis of Ethoxy Group | Presence of water in reagents or solvents. | 1. Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon).2. Reagent Purity: Use freshly opened or properly stored reagents. |
| Thorpe-Ziegler Type Side Products | Presence of unreacted malononitrile and a strong base.[8][9] | 1. Purify Starting Material: Ensure this compound is pure before use.2. Controlled Addition: If synthesizing in situ, add the malononitrile slowly to the orthoester to ensure it reacts as it is added, preventing self-condensation.[10][11][12] |
Mechanistic Pathways & Visualizations
Understanding the mechanisms of side product formation is crucial for effective troubleshooting.
A. Unwanted Polymerization Pathway
Polymerization is often initiated by a base, which can either deprotonate a trace amount of a starting material like malononitrile or react with the molecule itself to create a chain-initiating anion.
Caption: Base-catalyzed anionic polymerization of this compound.
B. Michael Addition Side Reaction
Nucleophiles (Nu⁻), including solvents or the base itself, can attack the electrophilic β-carbon of the double bond, leading to undesired adducts.
Caption: General mechanism for a Michael addition side reaction.
Recommended Experimental Protocol
Objective: To perform a clean Michael addition of a secondary amine to this compound while minimizing side reactions.
Protocol: General Procedure for Nucleophilic Addition
-
System Preparation: Under an inert atmosphere (N₂ or Ar), add a magnetic stir bar and anhydrous THF (10 mL) to a flame-dried, three-neck round-bottom flask.
-
Reagent Addition: Dissolve this compound (1.0 eq) in the THF. Add the secondary amine nucleophile (1.1 eq).
-
Temperature Control: Cool the stirred solution to 0 °C using an ice-water bath.
-
Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 eq), dropwise. Causality Note: Using a catalytic amount of a non-nucleophilic base ensures proton transfers can occur without the base itself competing as a nucleophile or initiating polymerization.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2 hours until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 10. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. benchchem.com [benchchem.com]
- 12. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Purification of 2-(1-Ethoxypropylidene)malononitrile
Welcome to the technical support resource for the purification of 2-(1-Ethoxypropylidene)malononitrile (CAS 35260-96-9). This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert insights and practical solutions for common challenges encountered during the post-reaction workup and purification of this valuable synthetic intermediate. Our focus is on the causality behind experimental choices to ensure you can adapt these protocols to your specific needs, achieving high purity and yield.
Troubleshooting Guide
This section addresses specific, frequently encountered problems during the purification of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing validated solutions.
Question 1: My isolated product is a yellow or brown oil, but literature suggests it should be a low-melting solid. What's causing this and how can I induce solidification?
Answer: This is a classic sign of impurities depressing the product's melting point. The reported melting point for pure this compound is approximately 30-32°C[1]. Even minor amounts of residual solvent or reaction byproducts can prevent crystallization.
-
Probable Cause 1: Residual Solvent: The most common culprits are solvents used in the reaction or extraction, such as ethanol, ethyl acetate, or dichloromethane.
-
Solution: Ensure your product is thoroughly dried under high vacuum, potentially with gentle heating (not exceeding 35-40°C to prevent degradation). An NMR spectrum will quickly confirm the presence of residual solvent.
-
-
Probable Cause 2: Unreacted Starting Materials: The synthesis, typically a variation of the Knoevenagel condensation, may leave unreacted malononitrile or an orthoester like triethyl orthopropionate.[2][3]
-
Solution: Unreacted malononitrile has some water solubility and can be partially removed with an aqueous wash during workup. However, a more robust method for removing both starting materials is flash column chromatography (see Protocol 2).
-
-
Probable Cause 3: Polymeric Byproducts: Malononitrile can undergo base-catalyzed self-condensation, leading to colored, oligomeric impurities that are difficult to crystallize.[2]
-
Solution: If the discoloration is significant, a charcoal treatment during recrystallization can be effective. Dissolve the crude product in a minimal amount of a suitable hot solvent (like isopropanol), add a small amount of activated carbon, hold at temperature for 5-10 minutes, and filter hot through a pad of celite to remove the carbon before allowing the filtrate to cool.
-
Question 2: My purity analysis (NMR/LC-MS) shows a significant peak corresponding to unreacted malononitrile. What is the most efficient removal method?
Answer: Removing unreacted malononitrile is critical for obtaining a pure product. While malononitrile is a solid, its relatively low molecular weight and polarity make it behave differently than the target product.
-
Method 1: Recrystallization (Moderately Effective): If the malononitrile contamination is minor (<5%), a carefully executed recrystallization can be sufficient. Malononitrile is soluble in solvents like isopropanol or ether.[4][5] The key is to use a solvent system where the product has lower solubility, especially at colder temperatures.
-
Expert Tip: A mixed solvent system, such as diethyl ether/hexane, often provides better selectivity. Dissolve the crude oil in a minimum of ether and slowly add hexane until turbidity persists. Warm gently to redissolve, then cool slowly to crystallize the desired product, leaving more of the malononitrile in the mother liquor.
-
-
Method 2: Flash Column Chromatography (Highly Effective): This is the most reliable method for removing significant amounts of malononitrile and other closely related impurities. A detailed protocol is provided below (Protocol 2). The separation relies on the polarity difference between the product and malononitrile.
Question 3: The reaction workup was successful, but the product degrades or discolors upon storage. What are the proper storage conditions?
Answer: this compound is known to be sensitive to environmental conditions. The presence of the electron-withdrawing nitrile groups and the enol ether functionality makes it susceptible to hydrolysis and air oxidation.[1]
-
Validated Storage Protocol:
-
Temperature: Store at 2-8°C.[1][6] Refrigeration is mandatory to minimize degradation pathways.
-
Atmosphere: The compound is listed as air-sensitive[1]. After drying, flush the container with an inert gas like argon or nitrogen before sealing.
-
Moisture: Store in a tightly sealed container in a dry environment. A desiccator is recommended. Hydrolysis of the ethoxy group is a potential degradation pathway.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows kinetic degradation and prevents melting. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects against air oxidation.[1] |
| Moisture | Sealed, Dry | Prevents hydrolysis of the enol ether moiety. |
| Table 1: Recommended Storage Conditions |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and purity of commercially available this compound? A1: It is typically supplied as a white to light yellow low-melting solid or crystalline powder.[7][8] Commercial grades usually offer a purity of ≥97%.[6][9]
Q2: Can this compound be purified by vacuum distillation? A2: Yes, it is possible, but it carries risks. The atmospheric boiling point is high, around 220°C[1], which necessitates vacuum distillation. However, prolonged heating, even under vacuum, can cause decomposition or polymerization, especially if acidic or basic impurities are present. Recrystallization or chromatography are generally safer and more effective methods for achieving high purity on a lab scale. The precursor, malononitrile, is often purified by vacuum distillation, but it is a more stable molecule.[10]
Q3: Which analytical techniques are most suitable for assessing the final purity? A3: A combination of techniques provides the most complete picture:
-
¹H NMR: Excellent for identifying and quantifying residual solvents and unreacted starting materials. It provides structural confirmation.
-
LC-MS: Ideal for detecting non-volatile impurities and byproducts, providing both retention time and mass-to-charge ratio data for identification.
-
Melting Point: A sharp melting point within the expected range (30-32°C) is a strong indicator of high purity.[1] A broad or depressed melting range suggests the presence of impurities.
Q4: My Knoevenagel condensation reaction is sluggish. Could this be the source of my purification issues? A4: Absolutely. An incomplete or inefficient reaction is a primary source of purification challenges, leading to a complex mixture of starting materials and product.[2] The Knoevenagel condensation's success is highly dependent on the catalyst and reaction conditions. Weak bases like piperidine or ammonium salts are often used to avoid self-condensation of the malononitrile.[2][11] Optimizing the reaction to drive it to completion will simplify the subsequent purification significantly.
Purification Workflows & Protocols
The following diagrams and protocols provide a visual guide and step-by-step instructions for the most common purification strategies.
Purification Decision Workflow
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is best suited for crude products that are already semi-solid or solid and contain minor impurities.
-
Solvent Selection: Begin by selecting a suitable solvent. Isopropanol is a good starting point.[5] Alternatively, a binary system like diethyl ether/hexane can be effective.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the material. If using a binary system, dissolve in a minimum of ether at room temperature.
-
Decolorization (Optional): If the solution is highly colored, add a small scoop of activated carbon, swirl, and filter the hot solution through a fluted filter paper or a Celite® pad to remove the carbon.
-
Crystallization:
-
Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature, then transfer to a 2-8°C refrigerator for several hours or overnight to maximize crystal formation.
-
Binary Solvent: Slowly add hexane to the ether solution with swirling until the solution becomes persistently cloudy. Gently warm the flask until the solution is clear again. Allow to cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold solvent to remove residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Confirm purity via NMR and melting point analysis.
Protocol 2: Purification by Flash Column Chromatography
This is the most rigorous method for removing a wide range of impurities.
Caption: Workflow for flash column chromatography.
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (or heptane) is typically effective. Start with 100% hexane and gradually increase the ethyl acetate concentration (e.g., 0% to 20%).
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").
-
Column Packing & Loading: Pack the column with silica gel slurried in hexane. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with 100% hexane, collecting fractions. Slowly increase the percentage of ethyl acetate in the mobile phase. The product will elute as the polarity increases. Monitor the fractions using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.
-
Drying: Place the isolated product under high vacuum to remove any remaining solvent. Store immediately under the recommended conditions.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. orgsyn.org [orgsyn.org]
- 5. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 2-(3,5,5-Trimethylcyclohex-2-en-1-ylidene)malononitrile | 23051-44-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Navigating the Challenges of Malononitrile Derivative Polymerization
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for handling malononitrile and its derivatives. This guide is designed to provide you with in-depth, field-proven insights into the common challenges associated with the polymerization of these highly reactive compounds. As a Senior Application Scientist, my goal is to not only offer solutions but to explain the underlying chemical principles to empower you in your research and development endeavors.
Malononitrile and its derivatives are invaluable building blocks in organic synthesis, crucial for creating a wide array of pharmaceuticals, dyes, and advanced materials.[1][2] However, their high reactivity, stemming from the acidic methylene protons and electron-withdrawing nitrile groups, also makes them prone to undesired polymerization. This guide provides a structured approach to troubleshooting and preventing these issues, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you might encounter during your work. The solutions are based on established chemical principles and practical laboratory experience.
Issue 1: My reaction mixture solidified or became an intractable sludge overnight.
Question: I was performing a Knoevenagel condensation using a malononitrile derivative and a substituted benzaldehyde. The reaction was stirred at room temperature with a piperidine catalyst. The next morning, the entire flask was a solid, yellow-brown mass. What happened, and is my product salvageable?
Answer: This is a classic case of runaway anionic polymerization, a frequent side reaction in Knoevenagel condensations involving malononitrile derivatives.[3] The basic conditions required for the condensation can also initiate the polymerization of your starting material or the newly formed benzylidenemalononitrile product.
Causality Explained: The active methylene protons of malononitrile derivatives are easily abstracted by bases, forming a resonance-stabilized carbanion. This nucleophilic carbanion can then attack the electron-deficient carbon of a nitrile group on another monomer molecule, initiating a chain reaction. This process is often exothermic, and the heat generated can further accelerate the polymerization, leading to the rapid solidification of your reaction mixture.
Immediate Actions & Prevention:
-
Salvageability: If the polymerization is extensive and the sample is completely solidified, it is generally not salvageable. It is recommended to dispose of the material following your institution's hazardous waste guidelines.[3] For slightly viscous or partially polymerized samples, you may attempt purification, though yields will be compromised.
-
Use a Milder Base: Strong bases favor polymerization. Instead of stronger bases, consider using a weaker amine catalyst like piperidine or pyrrolidine.[3]
-
Control the Temperature: Running the reaction at a lower temperature, such as 0°C or even sub-ambient temperatures, can significantly reduce the rate of polymerization.[3]
-
Monitor Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and work up the reaction as soon as the starting material is consumed.[3][4]
-
Purify Starting Materials: Ensure your aldehyde and solvent are free from acidic or basic impurities that could inadvertently catalyze polymerization.[3]
Issue 2: My purified malononitrile derivative is turning yellow and viscous during storage.
Question: I successfully synthesized and purified a benzylidenemalononitrile derivative. It was a nice crystalline solid. However, after a few weeks in a vial on the shelf, it has started to turn yellow and has become somewhat oily and viscous. What is causing this, and how can I store it properly?
Answer: This indicates that slow polymerization is occurring during storage. This is a common issue, often initiated by exposure to light, heat, or trace impurities. The stability of malononitrile derivatives decreases with increasing temperature and decreasing purity.[5]
Causality Explained: Even without a strong base, polymerization can be initiated by light (photo-polymerization) or heat (thermal polymerization). Trace acidic or basic residues from the workup can also act as initiators over time. The color change is indicative of the formation of conjugated polymer chains.
Best Practices for Storage: To ensure the long-term stability of your malononitrile derivatives, proper storage is critical.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of thermal polymerization.[6] |
| Light | Store in an amber vial or a container protected from light. | Prevents light-induced polymerization.[6] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Malononitrile can be air-sensitive.[6] |
| Container | Tightly sealed container. | Prevents exposure to moisture and atmospheric contaminants.[6][7] |
| Purity | Ensure the compound is highly pure before storage. | Impurities can act as polymerization initiators.[5] |
Frequently Asked Questions (FAQs)
This section covers more general questions about the properties and handling of malononitrile derivatives.
Q1: What are common initiators for the polymerization of malononitrile derivatives? A1: The primary initiators are bases, which can range from strong bases like sodium hydroxide to weaker amine catalysts.[3][5] Other initiators include heat and light.[5] The polymerization can be violent at elevated temperatures (e.g., above 130°C for malononitrile).[5]
Q2: Can I use a polymerization inhibitor? If so, which one and how do I remove it? A2: Yes, for storing bulk quantities or during distillations, a stabilizer is highly recommended. Common stabilizers for malononitrile include:
-
Butylated hydroxytoluene (BHT)
-
Hydroquinone (HQ)
-
Tris(nonylphenyl) phosphite (TNPP)
-
Tris(2,4-di-tert-butyl) phosphite (TBPP)
These are typically used at concentrations of 0.05-0.5% by weight.[8] For subsequent reactions where the inhibitor might interfere, it can be removed. Common methods include column chromatography through basic alumina or vacuum distillation, although distillation must be performed with extreme care at low temperatures to avoid polymerization.[9]
Q3: My purification by distillation seems to be causing polymerization. What are my alternatives? A3: Distillation of malononitrile derivatives is hazardous on a large scale due to the risk of violent decomposition with extended heating.[10] If you observe darkening or spontaneous boiling, stop immediately. Safer purification alternatives include:
-
Crystallization: This is a much safer and often effective method. Solvents like isopropyl alcohol can be used to crystallize crude malononitrile.[10]
-
Column Chromatography: For many derivatives, purification on silica gel is effective. A standard mobile phase like ethyl acetate/hexane can be used.[4]
Experimental Protocols & Visual Guides
Protocol: Inhibitor Removal via Column Chromatography
This protocol is for removing phenolic inhibitors like hydroquinone (HQ) from a liquid malononitrile derivative.
-
Prepare the Column: Secure a glass chromatography column vertically. Place a small plug of glass wool at the bottom.
-
Add Alumina: Add basic alumina to the column. A general guideline is to use 10-20g of alumina for every 100 mL of the monomer.[9]
-
Equilibrate: Pass a non-polar solvent (e.g., hexane) through the column to equilibrate the packing.
-
Load the Monomer: Carefully load the inhibited monomer onto the top of the alumina bed.
-
Elute: Elute the monomer using a suitable solvent or solvent system. The inhibitor will be retained by the basic alumina.
-
Use Immediately: The purified, inhibitor-free monomer is now highly susceptible to polymerization and should be used immediately.[9]
Diagrams
Anionic Polymerization Pathway of Malononitrile
Caption: Anionic polymerization initiated by a base.
Troubleshooting Workflow for Polymerization During Reaction
Caption: Decision tree for troubleshooting polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemistry of Malononitrile and its derivatives [ijisr.issr-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. lobachemie.com [lobachemie.com]
- 8. EP1184369A1 - Process for the preparation of malononitrile - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 2-(1-Ethoxypropylidene)malononitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(1-ethoxypropylidene)malononitrile (CAS 35260-96-9). This guide provides in-depth troubleshooting strategies, experimental protocols, and mechanistic insights to help you overcome challenges related to low conversion rates and unexpected side reactions.
Section 1: Frequently Asked Questions (FAQs) - Diagnosing Core Issues
This section addresses the most common questions and initial hurdles encountered during reactions with this compound.
Part A: Reagent Integrity and Handling
Q1: My reaction has failed or shows minimal conversion. How can I verify the quality and purity of my this compound starting material?
A: The stability of this compound is paramount. As a highly activated Michael acceptor, it is susceptible to degradation, especially from moisture. Before troubleshooting other reaction parameters, you must confirm the integrity of your starting material.
-
Causality: The molecule contains an enol ether moiety, which is highly sensitive to hydrolysis. Trace amounts of acid or water can catalyze its decomposition back to a β-keto dinitrile intermediate, which may undergo further reactions.
-
Troubleshooting Steps:
-
Visual Inspection: The compound should be a white to off-white crystalline solid.[1] Discoloration (yellow or brown) may suggest degradation or polymerization.
-
Melting Point: Determine the melting point. A broad or depressed melting range compared to the literature value (approx. 30-32°C) indicates impurities.[2]
-
Spectroscopic Analysis:
-
¹H NMR: Acquire a proton NMR spectrum in a dry deuterated solvent (e.g., CDCl₃). Look for the characteristic signals of the ethoxy group (a quartet and a triplet), the propyl group, and the absence of significant aldehyde or ketone signals.
-
FT-IR: Check for the strong, sharp nitrile (C≡N) stretch around 2220-2230 cm⁻¹ and the C=C stretch around 1600 cm⁻¹.[3] The appearance of a broad -OH band or a C=O signal could indicate hydrolysis.
-
-
Purity Confirmation: If you suspect issues, it is best to use a freshly opened bottle or purify the material if you have the capability. The reagent should be stored sealed in a dry environment, preferably at 2-8°C.[4]
-
Q2: I've noticed my yields decreasing over time, even with the same bottle of reagent. What are the proper storage and handling procedures?
A: This is a classic sign of gradual reagent degradation. Proper handling is not just a recommendation; it is critical for reproducibility.
-
Causality: The primary cause is repeated exposure to atmospheric moisture and air. Each time the bottle is opened, moisture is introduced, which can initiate slow hydrolysis on the surface of the solid. Malononitrile and its derivatives can also be prone to polymerization, especially if exposed to heat or basic contaminants.[1][2]
-
Best Practices:
-
Inert Atmosphere: Store the reagent under an inert atmosphere (Argon or Nitrogen).
-
Desiccation: Keep the bottle inside a desiccator with a fresh desiccant.
-
Temperature: Store at the recommended temperature of 2-8°C.[4]
-
Aliquoting: For frequently used reagents, consider aliquoting the powder into smaller, single-use vials under an inert atmosphere to prevent contamination of the main stock.
-
Part B: Reaction Conditions and Optimization
Q3: My reaction is messy, showing multiple spots on TLC and a low yield of the desired product. What are the likely culprits?
A: A complex reaction mixture points towards competing side reactions or decomposition. This is often a result of suboptimal reaction conditions, particularly the choice of base, solvent, or temperature.
-
Causality: this compound is a potent electrophile. In the presence of a nucleophile and a base, several pathways can compete with your desired transformation:
-
Hydrolysis: As discussed, water in the solvent or reagents can lead to decomposition.[5]
-
Polymerization: Strong bases can deprotonate the malononitrile moiety, leading to anionic polymerization.[2]
-
Michael Addition Side Reactions: If your nucleophile can add more than once, or if another nucleophile is present (e.g., a protic solvent), multiple products can form.[6]
-
-
Troubleshooting Steps:
-
Go Anhydrous: Ensure all glassware is oven-dried, and use anhydrous solvents. Consider adding molecular sieves to the reaction.[7]
-
Re-evaluate Your Base: If using a strong base (e.g., NaOH, KOH), consider switching to a milder organic base (e.g., triethylamine, DBU, piperidine) or even a solid-supported basic catalyst to minimize degradation.[7][8]
-
Control Temperature: Run the reaction at a lower temperature to reduce the rate of side reactions. Start at 0°C or room temperature before attempting to heat the reaction.
-
Check Stoichiometry: Carefully control the molar ratios of your reactants. An excess of either the nucleophile or electrophile can sometimes lead to undesired secondary reactions.
-
Q4: The reaction is very slow or stalls before completion. How can I safely increase the reaction rate without promoting side products?
A: Sluggish reactions are common when nucleophiles are weak or steric hindrance is a factor. The key is to find a balance between accelerating the desired reaction and triggering undesired pathways.
-
Causality: The reaction rate is dependent on nucleophile strength, substrate concentration, temperature, and catalyst efficiency.
-
Optimization Strategy:
| Parameter | Action | Rationale |
| Catalyst | Screen a panel of catalysts. Consider a more active base like DBU or an organocatalyst like L-proline.[8] | Different catalysts operate through different mechanisms and may be better suited for your specific substrate combination. |
| Solvent | Change the solvent. Polar aprotic solvents (e.g., DMF, acetonitrile) can accelerate reactions involving charged intermediates.[9] | The solvent's polarity and ability to solvate ions can dramatically affect reaction kinetics. |
| Temperature | Increase the temperature incrementally (e.g., from RT to 40°C, then 60°C). | Gentle heating often provides the activation energy needed for the reaction to proceed at a reasonable rate.[7] Monitor by TLC to ensure side products do not begin to dominate. |
| Concentration | Increase the concentration of the reactants. | Le Chatelier's principle; higher concentration can favor the forward reaction. Be cautious of solubility limits. |
Part C: Mechanistic Issues and Byproducts
Q5: My mass spectrometry results show a byproduct with a mass corresponding to the hydrolysis of the ethoxy group. How can I prevent this?
A: This confirms that hydrolysis is a significant competing reaction. Preventing it requires rigorous exclusion of water from your entire experimental setup.
-
Mechanism: The enol ether is susceptible to protonation by a trace acid source (even ambient CO₂ in a protic solvent can be enough). Water then attacks the activated carbon, leading to the elimination of ethanol and formation of a β-keto dinitrile.
-
Prevention Protocol:
-
Solvent Purification: Use freshly distilled or commercially available anhydrous solvents. Solvents like THF or Dioxane should be checked for peroxides.
-
Reagent Drying: Dry any solid reagents in a vacuum oven before use (if they are thermally stable). Liquid reagents can be dried over molecular sieves.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of nitrogen or argon.
-
Section 2: In-Depth Troubleshooting Workflows and Protocols
Guide 1: Systematic Troubleshooting Workflow
When faced with a low conversion rate, follow this logical decision tree to diagnose the issue efficiently.
Caption: Generalized mechanism of a base-catalyzed Michael addition.
Key Insights for Troubleshooting:
-
Step 1 (Addition): The rate of this step depends on the nucleophilicity of Nu⁻ and the electrophilicity of the acceptor. If this step is slow, a stronger base or more polar solvent may be required.
-
Step 2 (Protonation): The final product is formed upon protonation of the resulting enolate. The source of the proton can be the solvent or a mild acid added during workup. If this step is problematic, it can lead to side reactions from the enolate intermediate.
References
- 1. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MALONONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Base-Catalyzed 2-(1-Ethoxypropylidene)malononitrile Synthesis
Welcome to the technical support center for the synthesis of 2-(1-ethoxypropylidene)malononitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this base-catalyzed reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
I. Reaction Overview: The Knoevenagel Condensation
The synthesis of this compound is a classic example of the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, malononitrile, to a carbonyl group equivalent, followed by a dehydration reaction.[1] The reaction is typically catalyzed by a weak base.[1]
The overall transformation can be represented as the reaction between triethyl orthopropionate and malononitrile. However, the reactive species is effectively an equivalent of an ethoxy-substituted ketone. The base catalyst plays a crucial role in deprotonating the malononitrile, making it a potent nucleophile.[2]
II. Frequently Asked Questions (FAQs)
Here are some common questions and answers to get you started:
Q1: My reaction is very slow or not proceeding at all. What are the likely causes?
A1: Several factors can contribute to a sluggish reaction. The most common culprits are:
-
Insufficiently basic catalyst: The pKa of the base is critical. Weak bases may not be strong enough to deprotonate malononitrile effectively.[3]
-
Low reaction temperature: Like most chemical reactions, the Knoevenagel condensation is temperature-dependent.
-
Poor quality reagents: Impurities in malononitrile or the orthoester can inhibit the reaction. Malononitrile is sensitive and should be purified if necessary.[4]
-
Inappropriate solvent: The polarity of the solvent can influence the reaction rate.[5]
Q2: I'm observing a significant amount of side products. What are they and how can I minimize them?
A2: A common side reaction is the self-condensation of the starting materials or Michael addition of malononitrile to the product.[6] To minimize these:
-
Control the stoichiometry: Use a precise 1:1 molar ratio of reactants.
-
Choose the right catalyst: A bulky or weaker base might be more selective.
-
Optimize reaction time: Over-running the reaction can lead to the formation of byproducts. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[6]
Q3: What is the best base catalyst for this reaction?
A3: The "best" catalyst depends on your specific experimental goals (e.g., reaction speed vs. selectivity). Common choices include:
-
Amines: Piperidine, pyridine, and triethylamine are frequently used.[1][2] The strength of the amine can directly impact the reaction rate.[3]
-
Inorganic bases: Weak inorganic bases like sodium bicarbonate, potassium carbonate, and sodium acetate have also been used successfully, particularly in aqueous media.[7]
-
Heterogeneous catalysts: Solid base catalysts, such as hydrotalcites, offer the advantage of easy separation and potential reusability.[8][9]
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes, solvent-free Knoevenagel condensations have been reported and are considered a "green" chemistry approach.[10] These reactions are often facilitated by microwave irradiation or ultrasound to provide the necessary energy.[10][11]
III. Troubleshooting Guide
This section provides a more detailed approach to resolving common experimental issues.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Catalyst | 1. Verify Catalyst Potency: Use a fresh bottle of the base or purify the existing one. 2. Increase Catalyst Loading: Incrementally increase the catalyst concentration (e.g., from 5 mol% to 10 mol%). | The catalyst's primary role is to generate the malononitrile carbanion. If the base is weak or has degraded, this crucial first step will not occur efficiently.[2] |
| Reagent Impurity | 1. Purify Malononitrile: Malononitrile can be purified by vacuum distillation or recrystallization.[4][12] 2. Check Orthoester Quality: Ensure the triethyl orthopropionate is free from hydrolysis products (propionic acid and ethanol). | Impurities can either react with the catalyst or interfere with the desired reaction pathway. Malononitrile is particularly susceptible to degradation.[4] |
| Suboptimal Reaction Conditions | 1. Increase Temperature: Gradually increase the reaction temperature in 10°C increments. 2. Change Solvent: Experiment with solvents of different polarities. A more polar medium can favor the reaction.[5] | Reaction kinetics are highly dependent on temperature and the solvent environment. The transition state of the rate-determining step may be stabilized by a polar solvent.[5] |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Self-Condensation | 1. Slow Addition of Reactants: Add one of the reactants dropwise to the reaction mixture containing the other reactant and the catalyst. | This maintains a low concentration of the added reactant, minimizing its ability to react with itself.[6] |
| Michael Addition | 1. Use a Weaker or Sterically Hindered Base: Bases like diisopropylethylamine (DIPEA) can be more selective. 2. Monitor Reaction Closely: Stop the reaction as soon as the starting material is consumed (as determined by TLC). | A Michael addition involves the attack of a nucleophile (like the malononitrile carbanion) on the α,β-unsaturated product. A less reactive carbanion (from a weaker base) or shorter reaction times can mitigate this.[6] |
| Incorrect Stoichiometry | 1. Accurate Measurement: Carefully measure the molar equivalents of both reactants. | An excess of either reactant can lead to the formation of undesired side products. |
IV. Experimental Protocols & Visualizations
General Experimental Protocol
-
To a solution of triethyl orthopropionate (1 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile), add malononitrile (1 equivalent).
-
Add the base catalyst (e.g., piperidine, 0.1 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[13]
Reaction Mechanism
The base-catalyzed reaction proceeds through the following key steps:
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. bhu.ac.in [bhu.ac.in]
- 11. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]
Technical Support Center: Temperature Management in 2-(1-Ethoxypropylidene)malononitrile Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-ethoxypropylidene)malononitrile. The synthesis, a variant of the Knoevenagel condensation, involves the reaction of malononitrile with triethyl orthopropionate. Precise temperature control is paramount for achieving high yield, purity, and safety. This document provides in-depth troubleshooting advice and validated protocols to navigate the thermal challenges of this reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, with a focus on temperature-related causes and solutions.
Q1: What is the optimal temperature range for this synthesis, and why is it so critical?
A: The optimal temperature for the synthesis of this compound is typically in the range of 80-120°C , often achieved by heating the reaction mixture to reflux in a suitable solvent like ethanol or under solvent-free conditions with a catalyst.[1][2]
Causality and Expertise: Temperature is a critical parameter that dictates the balance between reaction rate and the prevalence of side reactions.
-
Below the Optimal Range (<80°C): The reaction rate may be impractically slow, leading to incomplete conversion of starting materials even after extended reaction times.[3] The activation energy for the initial nucleophilic attack and subsequent elimination steps may not be sufficiently overcome.
-
Within the Optimal Range (80-120°C): This range typically provides enough thermal energy to drive the reaction to completion in a reasonable timeframe while minimizing degradation pathways.
-
Above the Optimal Range (>120°C): Excessively high temperatures can trigger undesirable side reactions. Malononitrile is known to undergo violent polymerization at temperatures above 130°C (266°F).[4] Furthermore, high heat can cause decomposition of the reactants or the dicyanovinyl product, leading to a darkened reaction mixture and the formation of complex, often insoluble, impurities.[3][5]
Q2: My reaction is showing a very low yield. How do I determine if temperature is the problem?
A: Low yield is a common issue that can often be traced back to suboptimal temperature control.[6] First, monitor the reaction's progress using Thin Layer Chromatography (TLC). If you observe a significant amount of unreacted starting material (malononitrile and/or triethyl orthopropionate) after the expected reaction time, improper temperature is a likely culprit.
Troubleshooting Steps:
-
Verify Temperature: Ensure your heating apparatus (oil bath, heating mantle) is calibrated and providing a consistent and accurate temperature. Use a calibrated thermometer placed directly in the reaction vessel if possible.
-
Insufficient Heat: If starting materials are largely unconsumed, the temperature is likely too low.[3] Gradually increase the temperature in 10°C increments, monitoring the reaction progress by TLC at each new setpoint.
-
Excessive Heat: If the TLC plate shows the disappearance of starting materials but little to no product spot, accompanied by streaking or baseline material, the temperature may be too high, causing product decomposition.[3] In this case, repeat the reaction at a lower temperature.
Q3: I'm observing multiple unexpected spots on my TLC plate. How can temperature adjustments improve product purity?
A: The formation of multiple products is a classic sign of side reactions, which are often exacerbated by excessive heat.[3] Lowering the reaction temperature can significantly improve the selectivity for the desired this compound.
Causality and Expertise: At higher temperatures, alternative reaction pathways become energetically accessible. For this synthesis, potential side reactions include:
-
Malononitrile Polymerization: As mentioned, malononitrile can polymerize, creating a complex mixture of oligomers and polymers.[4]
-
Michael Addition: The desired product contains an electron-deficient double bond, making it susceptible to nucleophilic attack (Michael addition) by another molecule of deprotonated malononitrile, leading to oligomeric byproducts. This is more likely at higher temperatures where catalyst activity is higher and more carbanion is present.
-
Decomposition: The starting materials or the final product may have limited thermal stability, breaking down into smaller fragments that can appear as new spots on a TLC plate.[5]
Solution: Run the reaction at the lower end of the recommended temperature range (e.g., 80-90°C) and extend the reaction time. While this may slow the reaction rate, it often provides a cleaner reaction profile and a purer final product, simplifying purification.[3]
Q4: The reaction mixture turned dark brown/black upon heating. What does this mean and is the reaction salvageable?
A: A significant darkening of the reaction mixture is a strong indicator of decomposition and/or polymerization, often caused by excessive heat or localized "hot spots" from uneven heating.[4]
Troubleshooting and Recovery:
-
Immediate Action: Immediately reduce or remove the heat source.
-
Assess the Damage: Take a small aliquot of the mixture and analyze it by TLC. If a significant amount of the desired product is still present alongside the dark impurities, the reaction may be salvageable through purification, although the yield will be compromised.
-
Future Prevention:
-
Use a well-stirred oil or water bath for uniform heat distribution.
-
Ensure vigorous stirring throughout the reaction to prevent localized overheating.
-
Initiate heating gradually to the target temperature.
-
If using a catalyst like piperidine, ensure it is added slowly, as the initial acid-base reaction can be exothermic.
-
Quantitative Data Summary: Temperature Effects
The following table summarizes the impact of temperature on the synthesis of this compound.
| Temperature Range | Expected Outcome | Potential Issues | Recommended Action |
| < 80°C | Slow or incomplete reaction | Low yield, significant unreacted starting materials.[3] | Gradually increase temperature in 10°C increments, monitoring via TLC. |
| 80 - 120°C | Optimal Range: Good reaction rate and high yield. | Minor side product formation possible at the higher end of the range. | Maintain stable temperature with uniform heating. Monitor reaction to avoid unnecessarily long heating times. |
| > 120°C | Rapid reaction, but high risk of side reactions. | Darkening of mixture, product decomposition, malononitrile polymerization[4], poor yield, and low purity.[3] | Immediately reduce heat. Repeat the experiment at a lower temperature. Ensure adequate stirring and uniform heating. |
Validated Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound with a strong emphasis on temperature control.
Materials:
-
Malononitrile (1.0 eq)
-
Triethyl orthopropionate (1.2 eq)
-
Piperidine (0.1 eq, catalyst)
-
Ethanol (Solvent, optional, can be run neat)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Oil bath with a temperature controller and thermometer
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure the round-bottom flask is securely clamped in an oil bath.
-
Charging Reactants: To the round-bottom flask, add malononitrile (1.0 eq) and triethyl orthopropionate (1.2 eq). If using a solvent, add ethanol.
-
Initiating Reaction: Begin vigorous stirring. Slowly add the piperidine catalyst dropwise to the mixture at room temperature.
-
Controlled Heating: Gradually heat the oil bath to the target temperature of 90-100°C . Do not heat rapidly. The mixture should be brought to a gentle reflux.
-
Reaction Monitoring: Maintain the gentle reflux and monitor the reaction progress every 30-60 minutes by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material (malononitrile) is consumed as indicated by TLC, remove the flask from the oil bath and allow it to cool to room temperature.
-
Purification: The crude product can be purified by removing the solvent (and excess orthoester) under reduced pressure, followed by recrystallization or column chromatography to yield pure this compound.
Troubleshooting Workflow Diagram
This diagram illustrates a logical workflow for diagnosing and solving temperature-related problems during the synthesis.
Caption: Troubleshooting workflow for temperature management.
References
Technical Support Center: Work-up Procedures for 2-(1-Ethoxypropylidene)malononitrile Reactions
Welcome to the technical support center for chemists working with 2-(1-ethoxypropylidene)malononitrile. This versatile reagent is a potent electrophile and a valuable building block, particularly in the synthesis of substituted heterocycles through reactions like the Gewald aminothiophene synthesis and other related multicomponent reactions.[1][2][3] Proper work-up is critical for isolating the desired product in high purity and yield. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to navigate the challenges you may encounter.
General Troubleshooting Guide
This section addresses common issues that can arise during the work-up of any reaction involving this compound, regardless of the specific transformation.
Q1: My reaction mixture has formed a persistent emulsion during the aqueous wash. How can I resolve this?
A1: Emulsions are a frequent challenge, typically caused by finely dispersed insoluble materials or amphiphilic byproducts. The goal is to disrupt the stable interface between the organic and aqueous layers.
-
Causality: Emulsions stabilize when the interfacial tension between the two liquid phases is low. This can be exacerbated by the presence of polar, high-molecular-weight byproducts or residual catalysts.
-
Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase makes organic components less soluble, helping to break the emulsion.[4]
-
Patience & Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, gentle swirling or rolling, rather than vigorous shaking, is sufficient for extraction without creating a stable emulsion.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the finely dispersed droplets.
-
Solvent Modification: Add a small amount of a different organic solvent with a different polarity (e.g., a little ethyl acetate to a dichloromethane solution) to alter the phase properties.
-
Q2: My product is not precipitating upon cooling or addition of an anti-solvent. What are my next steps?
A2: Failure to precipitate can be due to high solubility, the presence of impurities inhibiting crystallization, or insufficient concentration.
-
Causality: The product may be too soluble in the chosen solvent system, even at low temperatures. Impurities can act as "crystallization inhibitors" by disrupting the formation of a crystal lattice.
-
Solutions:
-
Concentration: Carefully reduce the solvent volume using a rotary evaporator.[5] Be cautious not to concentrate to a complete oil if the product is thermally sensitive.
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single, tiny crystal to the solution to initiate crystallization.
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic imperfections on the glass can provide nucleation sites.
-
Solvent System Change: If the product is an oil, dissolve it in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (an "anti-solvent") like hexanes or pentane until turbidity persists. Then, cool the mixture.
-
Q3: The crude product is a dark, intractable oil or gum. How should I proceed with purification?
A3: Oiling out is common when the product is impure or has a low melting point. The goal is to induce solidification or purify it directly.
-
Causality: The presence of various byproducts lowers the melting point of the mixture. Highly colored impurities often arise from polymerization or degradation pathways, especially if the reaction is overheated or run for too long.
-
Solutions:
-
Trituration: Add a solvent in which your desired product is sparingly soluble but the impurities are highly soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Vigorously stir or sonicate the mixture. The product may solidify and can be collected by filtration.
-
Activated Carbon: Dissolve the crude oil in a suitable organic solvent and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through Celite® to remove the charcoal and adsorbed colored impurities.
-
Chromatography: This is the most robust method. Dissolve the oil in a minimal amount of solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed product can be loaded onto a flash chromatography column for purification.
-
Experimental Workflow: General Work-up Decision Tree
The following diagram outlines a logical decision-making process for selecting a work-up strategy after the reaction is deemed complete by TLC or LCMS analysis.
Caption: Decision tree for post-reaction work-up.
FAQs for Specific Reactions
Reactions with this compound often involve basic catalysts and nucleophilic reactants, which must be removed during work-up.
Q4: My reaction used a basic amine catalyst (e.g., piperidine, morpholine, or triethylamine). How do I effectively remove it?
A4: Amine catalysts are basic and must be removed as they can interfere with chromatography and product stability. An acid wash is the standard and most effective method.[6]
-
Causality: Amines are bases that can be protonated by an acid to form ammonium salts. These salts are highly water-soluble and will partition into the aqueous layer during extraction.
-
Procedure: During the aqueous work-up, wash the organic layer with a dilute acidic solution.
-
Recommended Washes: 1 M HCl, 5% citric acid, or saturated ammonium chloride (NH₄Cl) solution.
-
When to Choose: Use 1 M HCl for robust products. If your product contains acid-sensitive functional groups (like acetals or some esters), a milder acid like 5% citric acid or a buffered solution like saturated NH₄Cl is a safer choice.
-
-
Verification: After the acid wash, you can check the pH of the aqueous layer to ensure it is acidic, confirming the neutralization of the base.
Q5: I am performing a Gewald reaction with elemental sulfur. How do I handle the unreacted sulfur and colored polysulfide byproducts?
A5: The Gewald reaction involves the condensation of a carbonyl compound, an active methylene nitrile (like the product of a reaction with this compound), and elemental sulfur to form a 2-aminothiophene.[1][3][7]
-
Causality: Elemental sulfur (S₈) has limited solubility in many organic solvents. Polysulfides, formed as intermediates, are often intensely colored.
-
Solutions:
-
Hot Filtration: If the product is soluble, a hot filtration of the reaction mixture through a short plug of Celite® can remove some unreacted sulfur.
-
Sodium Bisulfite Wash: During the aqueous work-up, washing the organic layer with a saturated solution of sodium bisulfite (NaHSO₃) can help reduce some colored impurities.
-
Recrystallization: This is often the most effective method. Choose a solvent system where the 2-aminothiophene product has good solubility at high temperatures but poor solubility at room temperature, while sulfur and other impurities remain in solution. Ethanol or ethanol/water mixtures are common choices.
-
Chromatography: If recrystallization fails, flash chromatography is a reliable alternative. Unreacted sulfur typically elutes quickly with non-polar eluents (e.g., hexanes), well ahead of the more polar 2-aminothiophene product.
-
Q6: I suspect my product or the starting material is hydrolyzing during the aqueous work-up. What are the signs and how can I prevent this?
A6: The enol ether functionality of this compound is sensitive to acid-catalyzed hydrolysis. This can revert it back to a β-keto nitrile derivative and ethanol.
-
Causality: The mechanism involves protonation of the ether oxygen or the double bond, followed by the addition of water. This is especially problematic during acidic washes.
-
Signs of Hydrolysis:
-
Appearance of a new, more polar spot on your TLC plate.
-
Lower than expected yield of the desired product.
-
¹H NMR signals corresponding to the hydrolyzed product (e.g., disappearance of the ethoxy group signals and appearance of a new methylene or methine proton signal).
-
-
Prevention:
-
Avoid Strong Acids: Do not use strong acidic washes (like 1 M HCl) if your desired product still contains the enol ether moiety. Use a neutral wash (water) or a mildly basic wash (saturated sodium bicarbonate) instead.[4]
-
Minimize Contact Time: Perform the aqueous washes quickly and proceed to the drying step immediately. Do not let the layers sit in the separatory funnel for extended periods.
-
Anhydrous Work-up: If possible, devise a work-up that avoids water altogether. This could involve filtering off any solid byproducts and directly purifying the filtrate by chromatography or distillation.
-
Summary of Troubleshooting Strategies
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Emulsion | High concentration of polar byproducts; insufficient ionic strength in aqueous phase. | Add brine (sat. NaCl); filter through Celite®; gentle agitation instead of shaking. |
| Failure to Crystallize | High product solubility; presence of impurities inhibiting nucleation. | Concentrate solution; add seed crystals; scratch flask; change solvent system (add anti-solvent). |
| Oily/Gummy Product | Impurities depressing the melting point; product is a low-melting solid or liquid. | Triturate with a non-polar solvent; treat with activated carbon; purify via flash chromatography. |
| Base Catalyst Residue | Incomplete removal of amine catalysts like piperidine or Et₃N. | Wash organic layer with dilute acid (1M HCl, 5% citric acid, or sat. NH₄Cl). |
| Colored Impurities | Degradation, polymerization, or polysulfide formation (in Gewald reactions). | Treat with activated carbon; wash with sodium bisulfite solution; recrystallize; chromatography. |
| Product Hydrolysis | Exposure of acid-sensitive enol ether to acidic conditions during work-up. | Use neutral (water) or basic (sat. NaHCO₃) washes; minimize contact time with aqueous phase. |
Standardized Work-up Protocols
Protocol 1: General Aqueous Work-up
This protocol is suitable for reactions where the product is stable to water and a basic catalyst needs to be removed.
-
Quench: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent like THF or ethanol, dilute it with a water-immiscible solvent like ethyl acetate or dichloromethane (DCM). Quench by adding deionized water.
-
Acid Wash: To remove a basic catalyst, add an equal volume of 1 M HCl (or 5% citric acid for sensitive substrates). Shake the funnel, vent frequently, and allow the layers to separate. Drain and discard the aqueous (bottom) layer if using DCM, or the top layer if using a less dense solvent like ethyl acetate.
-
Neutral Wash: Wash the organic layer with an equal volume of deionized water to remove any residual acid.
-
Bicarbonate Wash: Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be aware that this can cause gas evolution (CO₂) if significant acid is present, so vent the funnel immediately and frequently.[4]
-
Brine Wash: Perform a final wash with saturated NaCl (brine) to remove the bulk of the dissolved water from the organic layer.
-
Dry: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Stir for 5-10 minutes.
-
Filter & Concentrate: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Direct Precipitation/Crystallization Work-up
This protocol is ideal for reactions that produce a clean product that is a solid at room temperature and insoluble in the reaction solvent upon cooling or addition of an anti-solvent.
-
Cooling: Once the reaction is complete, cool the reaction flask in an ice-water bath. If precipitation does not occur, proceed to the next step.
-
Anti-Solvent Addition: While stirring, slowly add a miscible anti-solvent (e.g., hexanes, water, or diethyl ether) until the solution becomes persistently cloudy or a precipitate begins to form.
-
Stir & Age: Continue stirring the mixture in the ice bath for an additional 30-60 minutes to maximize precipitation. This "aging" process allows for the growth of larger, more easily filterable crystals.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash: Wash the filter cake with a small amount of cold anti-solvent to remove any soluble impurities.
-
Dry: Dry the solid product under vacuum to remove residual solvent. The purity can be checked by TLC, NMR, or melting point analysis. Further purification by recrystallization may be necessary.
Visualization of Acid-Base Extraction Principles
This diagram illustrates how an acidic wash separates a basic catalyst from a neutral product.
Caption: Separation of a neutral product from a basic catalyst.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying byproducts in the synthesis of heterocycles from 2-(1-Ethoxypropylidene)malononitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1-ethoxypropylidene)malononitrile. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the synthesis of heterocyclic compounds from this versatile building block. Our focus is on identifying and mitigating the formation of common byproducts to enhance the yield and purity of your target molecules.
Introduction to the Reactivity of this compound
This compound is a highly reactive Michael acceptor due to the electron-withdrawing effects of the two nitrile groups. This property makes it an excellent starting material for the synthesis of a wide variety of nitrogen-containing heterocycles through reactions with binucleophilic reagents. The general reaction mechanism involves a Michael addition of the nucleophile to the electron-deficient double bond, followed by an intramolecular cyclization and subsequent elimination of ethanol.
However, the high reactivity of this substrate, coupled with the specific reaction conditions employed, can lead to the formation of undesired byproducts. Understanding the potential side reactions is crucial for optimizing your synthetic protocols and simplifying purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in reactions involving this compound?
A1: The most frequently encountered byproducts can be categorized as follows:
-
Hydrolysis Products: The enol ether functionality is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2-propionylmalononitrile.
-
Michael Adducts that Fail to Cyclize: In some cases, the initial Michael addition product may be stable and fail to undergo the subsequent intramolecular cyclization, especially if the cyclization step has a high activation energy barrier.
-
Products from Dimerization/Oligomerization: The starting material or reactive intermediates can undergo self-condensation or react with the desired product to form dimers or oligomers, particularly at high concentrations or elevated temperatures.
-
Byproducts from Impurities in the Starting Material: Impurities present in the initial this compound, such as unreacted malononitrile or byproducts from its synthesis, can lead to the formation of unexpected side products.
-
Rearrangement Products: Under certain conditions, the initially formed heterocyclic ring can undergo rearrangement to a more thermodynamically stable isomer.
Q2: My reaction is not going to completion, and I'm isolating a significant amount of a Michael adduct. What could be the cause?
A2: The failure of the Michael adduct to cyclize can be attributed to several factors:
-
Steric Hindrance: Bulky substituents on either the nucleophile or the this compound can sterically hinder the intramolecular cyclization.
-
Electronic Effects: The nucleophilicity of the atom involved in the ring closure is critical. If its nucleophilicity is diminished by electron-withdrawing groups, cyclization may be slow or not occur at all.
-
Reaction Conditions: The temperature, solvent, and catalyst can all influence the rate of cyclization. Inadequate heating or an inappropriate solvent can prevent the reaction from proceeding.
Q3: I am observing a complex mixture of products that is difficult to characterize. What are the likely culprits?
A3: A complex product mixture often points towards decomposition of the starting material or the desired product, or the occurrence of multiple side reactions. Key factors to investigate include:
-
Reaction Temperature: Excessive heat can lead to thermal decomposition and the formation of tars.
-
Presence of Oxygen: Some intermediates may be sensitive to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
pH of the Reaction Mixture: Both strongly acidic and strongly basic conditions can promote hydrolysis and other side reactions. Careful control of the pH is often necessary.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of heterocycles from this compound.
Problem 1: Low Yield of the Desired Heterocycle with Formation of a Major Byproduct Identified as 2-Propionylmalononitrile.
Root Cause Analysis:
The presence of 2-propionylmalononitrile strongly indicates the hydrolysis of the enol ether moiety in the starting material, this compound. This can occur if there is residual water in the reactants or solvent, or if the reaction conditions are too acidic or basic.
Proposed Mechanism of Hydrolysis:
Caption: Proposed mechanism for the hydrolysis of this compound.
Solutions:
| Corrective Action | Detailed Protocol | Expected Outcome |
| Ensure Anhydrous Conditions | Dry all solvents using appropriate drying agents (e.g., molecular sieves, sodium sulfate). Ensure all glassware is oven-dried before use. | Minimizes the source of water, thereby reducing the rate of hydrolysis. |
| Control pH | If using a base or acid catalyst, use the minimum effective amount. Consider using a milder, non-aqueous base (e.g., triethylamine, DBU) or a Lewis acid catalyst. | Prevents facile protonation or deprotonation that can initiate hydrolysis. |
| Purify Starting Material | Purify the this compound by vacuum distillation or recrystallization immediately before use to remove any hydrolyzed impurity. | Ensures the starting material is of high purity and free from pre-existing hydrolysis product. |
Problem 2: Formation of a High Molecular Weight, Insoluble Byproduct.
Root Cause Analysis:
The formation of insoluble, high molecular weight material is often due to dimerization or polymerization of the highly reactive starting material or intermediates. This is particularly prevalent under strongly basic conditions or at elevated temperatures, which can promote self-condensation reactions like the Thorpe-Ziegler reaction.[1][2]
Proposed Dimerization Pathway (Thorpe-Ziegler Type):
Caption: Potential dimerization pathway leading to byproduct formation.
Solutions:
| Corrective Action | Detailed Protocol | Expected Outcome |
| Use High Dilution | Add the this compound solution slowly to a solution of the nucleophile. This maintains a low concentration of the starting material, favoring the intermolecular reaction with the nucleophile over self-condensation. | Reduces the probability of two molecules of the starting material reacting with each other. |
| Optimize Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Minimizes thermally induced side reactions and polymerization. |
| Choose a Milder Base | If a base is required, opt for a weaker, non-nucleophilic base (e.g., potassium carbonate) instead of strong bases like sodium ethoxide. | Reduces the rate of carbanion formation from the starting material, thus disfavoring dimerization. |
Experimental Protocols for Byproduct Analysis
Protocol 1: Identification of 2-Propionylmalononitrile by GC-MS
-
Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Analysis: Inject the sample into a GC-MS system.
-
GC Column: Use a standard non-polar column (e.g., DB-5 or equivalent).
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.
-
-
Data Analysis: Compare the mass spectrum of any unknown peaks to a reference spectrum of 2-propionylmalononitrile. The expected molecular ion peak would be at m/z 124.
Protocol 2: Characterization of Michael Adduct by NMR Spectroscopy
-
Purification: Isolate the suspected Michael adduct byproduct by column chromatography.
-
¹H NMR Analysis: Dissolve the purified sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Look for characteristic signals of the newly formed C-H bonds from the Michael addition.
-
The absence of signals corresponding to the cyclized heterocyclic product and the presence of signals for both the nucleophile and the malononitrile derivative fragments are indicative of the Michael adduct.
-
-
¹³C NMR Analysis:
-
Confirm the presence of the carbonyl and nitrile carbons. The chemical shifts will be different from those in the starting material and the final cyclized product.
-
References
Technical Support Center: Large-Scale Synthesis of 2-(1-Ethoxypropylidene)malononitrile
Welcome to the dedicated technical support guide for the synthesis of 2-(1-Ethoxypropylidene)malononitrile. This resource is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this valuable synthetic intermediate. My aim is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the challenges of this synthesis, ensuring safety, reproducibility, and high purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis.
Q1: What is the most reliable and scalable method for synthesizing this compound?
The most widely adopted and scalable method is a Knoevenagel-type condensation reaction between malononitrile and triethyl orthopropionate.[1] This reaction is typically facilitated by a dehydrating agent, often acetic anhydride, which also serves as a solvent or co-solvent. The overall transformation is robust, generally high-yielding, and avoids the use of heavy metal catalysts.
Q2: What are the critical quality attributes of the starting materials?
The success of this synthesis is highly dependent on the quality of the reagents. Compromises in this area are a primary source of batch failure.
| Reagent | CAS Number | Molecular Weight | Recommended Purity | Critical Handling & Quality Notes |
| Malononitrile | 109-77-3 | 66.06 g/mol | >99% | Highly toxic and moisture-sensitive.[2] Can polymerize violently with strong bases or upon heating above 130°C.[3] Use from a freshly opened container or repurify if it appears discolored (yellow/orange).[2] |
| Triethyl Orthopropionate | 115-80-0 | 176.25 g/mol | >98% | Highly moisture-sensitive. Hydrolysis will generate ethanol and propionic acid, which interfere with the reaction. Should be handled under an inert atmosphere (Nitrogen or Argon). |
| Acetic Anhydride | 108-24-7 | 102.09 g/mol | >99% (Anhydrous) | Corrosive and a lachrymator. Must be anhydrous, as water will consume the reagent and introduce competing side reactions. |
Q3: What are the primary safety concerns I should be aware of?
Safety is paramount, especially given the hazardous nature of malononitrile.
-
Toxicity of Malononitrile : Malononitrile is highly toxic if inhaled, ingested, or absorbed through the skin.[4][5] It is metabolized to cyanide in the body.[6] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.[5]
-
Polymerization Hazard : Malononitrile can undergo violent, exothermic polymerization when in contact with strong bases or when heated excessively.[6][3] Ensure all glassware is free of basic residues and maintain strict temperature control throughout the process.
-
Corrosive Reagents : Acetic anhydride is corrosive. Handle with care to avoid contact with skin and eyes.
Always have an emergency plan and appropriate spill kits available. For malononitrile exposure, immediate medical attention is critical.[4]
Part 2: Troubleshooting Guide
This section is structured to provide direct solutions to specific problems you may encounter during the synthesis.
Problem 1: Low or Inconsistent Product Yield
Possible Cause A: Sub-optimal Reagent Quality The primary culprit for low yields is often compromised starting materials. Triethyl orthopropionate readily hydrolyzes in the presence of atmospheric moisture, and malononitrile can degrade or contain inhibitors.
-
Solution :
-
Verify Reagent Purity : Before starting, verify the purity of your starting materials via GC or ¹H NMR.
-
Use Anhydrous Conditions : Handle triethyl orthopropionate and acetic anhydride under a dry, inert atmosphere (N₂ or Ar). Use oven-dried glassware.
-
Fresh Reagents : Use reagents from freshly opened, sealed containers. If malononitrile appears significantly discolored, consider purification by vacuum distillation, though this must be done with extreme caution due to its thermal instability.[7]
-
Possible Cause B: Incomplete Reaction The reaction may not have reached completion due to insufficient heating or reaction time.
-
Solution :
-
Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the malononitrile starting material is a key indicator.
-
Temperature Control : Ensure the reaction mixture reaches and maintains the target temperature (typically reflux). Use an oil bath for uniform heating and avoid localized overheating, which can lead to decomposition.
-
Stoichiometry : A slight excess of the triethyl orthopropionate and acetic anhydride is often used to drive the reaction to completion. A typical molar ratio might be 1.0 eq of malononitrile to 1.5 eq of triethyl orthopropionate and 2.5 eq of acetic anhydride.
-
Problem 2: The Reaction Mixture Turns into a Dark, Intractable Tar
This is a classic sign of polymerization or widespread decomposition, a significant concern at scale.
Possible Cause A: Malononitrile Polymerization This is the most likely cause. It is an exothermic process often triggered by excessive heat or the presence of basic impurities.
-
Solution :
-
Strict Temperature Control : Do not exceed the recommended reaction temperature. Use a well-calibrated heating mantle or oil bath.
-
Avoid Basic Contaminants : Ensure all glassware is scrupulously clean and free from any basic residue. The reaction is typically run under acidic conditions (from acetic anhydride), which helps suppress base-catalyzed polymerization.
-
Quench Promptly : Once the reaction is complete, cool the mixture promptly. Prolonged heating of the product in the crude reaction mixture can lead to degradation.
-
Problem 3: Product Fails to Crystallize or Oiling Out During Workup
Possible Cause A: Presence of Impurities Residual acetic anhydride, ethanol (a byproduct), or other side-products can act as eutectic impurities, depressing the melting point and inhibiting crystallization.
-
Solution :
-
Efficient Workup : After the reaction, ensure the complete removal of volatile components like acetic anhydride and ethanol under reduced pressure.
-
Solvent Screening for Crystallization : If the product oils out, perform a solvent screen. Isopropanol, ethanol, or mixtures of ethyl acetate and hexanes are good starting points.
-
Seeding : Use a small seed crystal from a previously successful batch to induce crystallization.
-
Trituration : If the oil is persistent, try triturating it with a non-polar solvent like cold hexanes or diethyl ether to induce solidification.
-
Problem 4: The Final Product is Off-Color (Yellow to Brown)
Possible Cause A: Impurities Carried Through Synthesis Colored impurities can arise from the starting materials or from minor side reactions during the heating process.
-
Solution :
-
Recrystallization : This is the most effective method for color removal. Choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Activated Carbon Treatment : During the recrystallization process, you can add a small amount of activated carbon (charcoal) to the hot solution to adsorb colored impurities. Allow it to stir for 10-15 minutes before performing a hot filtration through a pad of celite to remove the carbon. Caution : Do not add charcoal to a solution at or near its boiling point, as this can cause violent bumping.
-
Part 3: Experimental Protocols & Workflows
General Synthesis Workflow
The following diagram outlines the key stages of the synthesis process.
Caption: General workflow for the synthesis of this compound.
Detailed Synthesis Protocol (Illustrative Example)
This protocol is for informational purposes and should be adapted and optimized for your specific laboratory and scale conditions.
-
Setup : Equip a 3-neck, oven-dried round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), a thermometer, and a dropping funnel.
-
Charging Reagents : Under a nitrogen atmosphere, charge the flask with malononitrile (1.0 eq). Add acetic anhydride (2.5 eq) via the dropping funnel.
-
Addition : Begin stirring and add triethyl orthopropionate (1.5 eq) dropwise over 20-30 minutes. The addition may be slightly exothermic.
-
Reaction : Heat the mixture to reflux (approximately 140-150°C) using an oil bath. Maintain reflux for 2-4 hours.
-
Monitoring : Monitor the reaction by taking small aliquots and analyzing via TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the malononitrile spot has been consumed.
-
Workup : Once complete, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure (vacuum) to remove the bulk of the acetic anhydride and other volatiles.
-
Purification : To the resulting crude residue (which may be a solid or a thick oil), add a suitable recrystallization solvent (e.g., isopropanol). Heat the mixture until a clear solution is formed. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold solvent and dry the product under vacuum. The expected product is a solid.[8]
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. Buy Ethoxypropylidene malononitrile | 63917-12-4 [smolecule.com]
- 2. sds.chemtel.net [sds.chemtel.net]
- 3. echemi.com [echemi.com]
- 4. ICSC 1466 - MALONONITRILE [inchem.org]
- 5. nj.gov [nj.gov]
- 6. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | CymitQuimica [cymitquimica.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(1-Ethoxypropylidene)malononitrile and Ethyl Cyanoacetate for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an in-depth technical comparison of the reactivity of two common C-H acidic methylene compounds: 2-(1-ethoxypropylidene)malononitrile and ethyl cyanoacetate. By understanding their distinct electronic and steric profiles, chemists can make more informed choices for their synthetic strategies, particularly in the context of carbon-carbon bond formation.
At a Glance: Key Reactivity Differences
| Feature | This compound | Ethyl Cyanoacetate |
| Methylene Acidity | More acidic due to two cyano groups | Less acidic with one cyano and one ester group |
| Nucleophilicity of Carbanion | Highly stabilized, potent nucleophile | Moderately stabilized, effective nucleophile |
| Steric Hindrance | Increased steric bulk at the α-position | Less sterically hindered methylene group |
| Typical Reaction Conditions | Often proceeds under milder basic conditions | May require stronger bases or harsher conditions |
| Common Applications | Synthesis of highly functionalized heterocycles | Versatile precursor for various pharmaceuticals and fine chemicals[1] |
Delving into the Reactivity Profiles
The disparate reactivity of this compound and ethyl cyanoacetate can be primarily attributed to the nature of the electron-withdrawing groups flanking the active methylene center.
This compound: A Highly Activated Methylene Compound
This compound belongs to the class of alkylidene malononitriles, which are characterized by a carbon-carbon double bond conjugated to two cyano groups. The two nitrile functionalities exert a powerful inductive and resonance effect, significantly increasing the acidity of the α-protons. This heightened acidity facilitates the formation of a highly stabilized carbanion, which is a potent nucleophile in various chemical transformations.
Ethyl Cyanoacetate: A Versatile and Moderately Activated Nucleophile
Ethyl cyanoacetate features a methylene group activated by both a cyano and an ester group.[1] While both groups are electron-withdrawing, the ester group is a weaker electron-withdrawing group compared to a nitrile. Consequently, the methylene protons of ethyl cyanoacetate are less acidic than those of malononitrile and its derivatives.[2] This translates to a less stabilized carbanion that is still a highly effective nucleophile in a wide array of reactions.[1]
Head-to-Head Comparison: The Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone of C-C bond formation, serves as an excellent platform to compare the reactivity of these two synthons. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base.
A direct comparison of the reactivity of malononitrile (a close structural analog of this compound) and ethyl cyanoacetate in the Knoevenagel condensation with various aldehydes has shown that malononitrile is generally more reactive.[2] This is evidenced by shorter reaction times and often higher yields under similar reaction conditions. For instance, in a study utilizing a polymeric catalyst, the order of reactivity for active methylene compounds was found to be malononitrile > ethyl cyanoacetate > cyanoacetamide.[2]
Hypothetical Comparative Knoevenagel Condensation Data:
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | This compound | Piperidine | Ethanol | 1 | >90 |
| Benzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | 4 | ~85 |
| 4-Chlorobenzaldehyde | This compound | Piperidine | Ethanol | 0.5 | >95 |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | 3 | ~90 |
This table represents expected trends based on available literature and is for illustrative purposes.
The enhanced reactivity of this compound can be attributed to the greater acidity of its α-protons, allowing for faster deprotonation and subsequent nucleophilic attack on the carbonyl carbon of the aldehyde.
Mechanistic Insights: Knoevenagel Condensation
The mechanism of the Knoevenagel condensation highlights the importance of the active methylene compound's acidity.
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocols
General Procedure for Knoevenagel Condensation with Ethyl Cyanoacetate
-
To a solution of the aldehyde (10 mmol) in ethanol (20 mL), add ethyl cyanoacetate (10 mmol) and a catalytic amount of piperidine (0.5 mmol).
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
General Procedure for Knoevenagel Condensation with this compound
-
Dissolve the aldehyde (10 mmol) and this compound (10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.2 mmol).
-
Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Isolate the product by vacuum filtration, wash with cold ethanol, and dry.
Michael Addition: A Further Point of Comparison
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is another key reaction where the differences between these two reagents are apparent. The more stabilized and less basic carbanion of ethyl cyanoacetate is an excellent nucleophile for this transformation.[3] In contrast, the highly reactive carbanion derived from alkylidene malononitriles can also readily participate in Michael additions, often with high efficiency.
Cycloaddition Reactions
Alkylidene malononitriles, including this compound, are also valuable partners in cycloaddition reactions. Their electron-deficient nature makes them excellent dienophiles in Diels-Alder reactions and partners in other cycloadditions, leading to the synthesis of complex cyclic and heterocyclic systems. While ethyl cyanoacetate can also participate in cycloadditions, the higher activation of the double bond in alkylidene malononitriles often leads to more facile reactions.
Conclusion: Selecting the Right Tool for the Job
Both this compound and ethyl cyanoacetate are valuable and versatile reagents in the synthetic chemist's toolbox. The choice between them should be guided by the specific requirements of the desired transformation.
-
For rapid, high-yielding Knoevenagel condensations, especially with less reactive carbonyl compounds, this compound is often the superior choice due to its higher acidity and the potent nucleophilicity of its corresponding carbanion.
-
Ethyl cyanoacetate, with its moderate reactivity, offers a high degree of versatility and is a reliable choice for a broad range of transformations, including Knoevenagel condensations and Michael additions.[1]
Ultimately, a thorough understanding of the mechanistic principles and a careful consideration of the electronic and steric factors will empower researchers to harness the full synthetic potential of these important building blocks.
References
A Comparative Guide to the Spectroscopic Validation of 2-(1-Ethoxypropylidene)malononitrile Reaction Products
In the landscape of heterocyclic chemistry, the strategic selection of building blocks is paramount to achieving synthetic efficiency and high purity. 2-(1-Ethoxypropylidene)malononitrile stands out as a highly versatile and reactive precursor, particularly for the synthesis of pyrazole-based scaffolds, which are ubiquitous in medicinal chemistry. Its pre-activated enol ether functionality offers a distinct advantage over traditional multi-component strategies, often leading to cleaner reactions and simpler product isolation.
This guide provides an in-depth, comparative analysis of the spectroscopic data validating the products of reactions involving this compound. We will dissect the characteristic spectroscopic signatures of the starting material and its cyclized product, contrasting this with a conventional alternative pathway. The causality behind experimental choices and the self-validating nature of the spectroscopic data are emphasized throughout.
Part 1: Spectroscopic Profile of the Key Reagent: this compound
A thorough understanding of the starting material's spectroscopic characteristics is the foundation of reaction validation. The structure of this compound (C₈H₁₀N₂O, M.W.: 150.18 g/mol )[1][2][3] incorporates an ethyl propionate backbone, an ethoxy group, and the highly electron-withdrawing dinitrile moiety.
Predicted Spectroscopic Features:
While comprehensive experimental spectra for this specific reagent are not widely published, its features can be accurately predicted based on its constituent functional groups and data from close structural analogs like 2-(ethoxymethylene)malononitrile[4].
-
¹H NMR: The spectrum is expected to be dominated by aliphatic signals. Key resonances would include two distinct ethyl groups: one from the propionyl backbone and one from the ethoxy group. This would manifest as two triplets (for the -CH₃ groups) and two quartets (for the -OCH₂- and -C-CH₂- groups).
-
¹³C NMR: The most characteristic signals would be the highly deshielded quaternary carbons of the C=C double bond due to the attached oxygen and cyano groups. The two nitrile carbons (-C≡N) would appear around 112-115 ppm[5]. The remaining signals would correspond to the ethyl and ethoxy carbons.
-
FTIR Spectroscopy: The infrared spectrum serves as a rapid diagnostic tool. The most prominent and crucial absorption band is the strong, sharp peak for the nitrile (C≡N) stretch, expected around 2220-2230 cm⁻¹[6]. Another key feature would be a strong C=C stretching vibration for the electron-rich double bond, typically found in the 1610-1590 cm⁻¹ region, and C-O stretching bands for the enol ether functionality around 1250 cm⁻¹[4].
-
Mass Spectrometry: The electron ionization (EI) mass spectrum should clearly show the molecular ion peak (M⁺) at m/z = 150. Subsequent fragmentation would likely involve the loss of the ethoxy group (-•OCH₂CH₃, m/z = 45) or the ethyl group from the backbone.
Part 2: A Case Study in Heterocycle Synthesis: Aminopyrazoles
To illustrate the validation process, we will examine the synthesis of 3-amino-5-ethyl-1H-pyrazole-4-carbonitrile. This reaction exemplifies the utility of this compound as a C3 synthon.
Method A: The this compound Pathway
This pathway involves a direct and efficient cyclocondensation reaction with hydrazine hydrate. The reaction mechanism is a classic example of a nucleophilic attack followed by cyclization and elimination.
Caption: Reaction scheme for pyrazole synthesis via Method A.
Alternative Pathway (Method B): The Knoevenagel/Michael Addition Approach
A common alternative for synthesizing similar pyrazoles is a one-pot, three-component reaction involving an aldehyde (propanal), malononitrile, and hydrazine[7][8]. This method relies on the in-situ formation of an α,β-unsaturated nitrile (propylidenemalononitrile) via Knoevenagel condensation, which then undergoes a Michael addition/cyclization with hydrazine.
While effective, this approach can be complicated by side reactions, such as the self-condensation of the aldehyde or polymerization of the highly reactive Knoevenagel product, making the validation of the desired product even more critical.
Part 3: Comparative Spectroscopic Validation of the Pyrazole Product
The unequivocal validation of the product, 3-amino-5-ethyl-1H-pyrazole-4-carbonitrile, hinges on identifying key spectroscopic changes that signal the transformation from starting material to the final heterocyclic structure. The data presented below is based on established values for closely related 3-amino-5-substituted-pyrazole-4-carbonitriles[5][7][9].
Table 1: Comparative ¹H NMR Data (Predicted/Referenced)
| Proton Environment | Starting Material (Predicted, ppm) | Product (Referenced, ppm)[9] | Rationale for Change |
| Ethyl (-CH₃) | Two triplets (~1.2-1.4) | One triplet (~1.2) | Collapse of two distinct ethyl signals into one on the pyrazole ring. |
| Ethyl (-CH₂-) | Two quartets (~2.6 and ~4.4) | One quartet (~2.6) | Disappearance of the ethoxy -OCH₂- signal; retention of the C5-CH₂- signal. |
| -NH₂ (Amino) | N/A | Broad singlet (~6.4-6.5) | Appearance of the primary amine protons on the pyrazole ring. |
| -NH (Pyrazole) | N/A | Very broad singlet (>12.0) | Appearance of the acidic pyrazole ring NH proton. |
Table 2: Comparative ¹³C NMR Data (Predicted/Referenced)
| Carbon Environment | Starting Material (Predicted, ppm) | Product (Referenced, ppm)[5] | Rationale for Change |
| C=C Double Bond | Two signals (~80 and ~175) | N/A | Complete disappearance of the enol ether carbons. |
| Pyrazole C3, C5 | N/A | Two signals (~150-160) | Appearance of the aromatic carbons of the pyrazole ring. |
| Pyrazole C4 | N/A | One signal (~80-90) | Appearance of the C4 carbon, which is shifted upfield. |
| -C≡N (Nitrile) | ~112-115 | ~115-120 | The nitrile group is retained, with a minor shift in its chemical environment. |
Table 3: Comparative FTIR Data (cm⁻¹)
| Functional Group | Starting Material (Predicted) | Product (Referenced)[7][9] | Rationale for Change |
| N-H Stretch | N/A | 3350-3150 (multiple bands) | Appearance of strong, broad peaks for the -NH₂ and ring -NH groups. |
| C≡N Stretch | ~2225 (strong, sharp) | ~2230 (strong, sharp) | Retention of the nitrile group confirms its incorporation into the product. |
| C=C Stretch | ~1600 (strong) | ~1580-1620 | Shift in the C=C environment as it becomes part of an aromatic system. |
| C-O Stretch | ~1250 (strong) | Absent | Disappearance of the enol ether C-O bond is a key indicator of reaction completion. |
Mass Spectrometry (MS)
The mass spectrum provides the definitive confirmation of the product's molecular weight. For 3-amino-5-ethyl-1H-pyrazole-4-carbonitrile (C₆H₈N₄), the expected molecular ion peak (M⁺) is at m/z = 136 . This value is distinct from the starting material (m/z = 150), providing a clear and unambiguous validation of the transformation. The fragmentation pattern would further support the structure, likely showing losses corresponding to the ethyl group or components of the pyrazole ring.
Part 4: Experimental Protocols
The following protocols outline the synthesis and characterization process.
Protocol 1: Synthesis of 3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile
-
To a solution of this compound (1.50 g, 10 mmol) in ethanol (20 mL), add hydrazine hydrate (0.5 mL, 10 mmol).
-
Reflux the mixture for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure until a precipitate forms.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the purified product.
Protocol 2: Spectroscopic Sample Preparation and Analysis
-
NMR: Dissolve ~10-15 mg of the dried product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the polar product and to clearly resolve the exchangeable NH and NH₂ protons. Acquire ¹H and ¹³C NMR spectra.
-
FTIR: Prepare a potassium bromide (KBr) pellet containing ~1-2 mg of the dried product. Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
MS: Prepare a dilute solution of the product in methanol or acetonitrile. Analyze using an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.
Caption: Experimental workflow for synthesis and spectroscopic validation.
Conclusion
The spectroscopic validation of reaction products derived from this compound is a systematic process of comparative analysis. By contrasting the "before" (starting material) and "after" (product) spectra, a self-validating dataset emerges. The disappearance of the characteristic enol ether signals (¹H quartet, ¹³C signals, FTIR C-O stretch) and the concurrent appearance of pyrazole ring and amine signals (¹H broad singlets, new aromatic ¹³C peaks, FTIR N-H stretches) provide unequivocal proof of successful cyclization. Furthermore, mass spectrometry confirms the expected change in molecular weight.
Compared to multi-component alternatives, the use of a pre-functionalized reagent like this compound simplifies the reaction profile, making the interpretation of spectroscopic data more straightforward and affirming its value as a strategic choice in modern synthetic chemistry.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 2-(Ethoxymethylene)propanedinitrile | C6H6N2O | CID 67152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 8. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the X-ray Crystal Structure Analysis of 2-(1-Ethoxypropylidene)malononitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of X-ray crystal structure analysis as applied to 2-(1-ethoxypropylidene)malononitrile derivatives. These compounds are of significant interest due to their versatile chemical nature and potential applications.[1][2][3] We will explore the unparalleled insights offered by X-ray crystallography and objectively compare its performance against other analytical techniques, supported by experimental data and established scientific principles.
The Imperative of Structural Elucidation
The biological activity and material properties of this compound derivatives are intrinsically linked to their molecular architecture. Understanding the spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions is crucial for rational drug design, predicting chemical reactivity, and engineering novel materials. While various analytical techniques can provide structural information, X-ray crystallography remains the gold standard for obtaining a definitive, high-resolution 3D structure of crystalline compounds.[4][5]
X-ray Crystallography: An Unambiguous View of Molecular Reality
X-ray crystallography is a powerful technique that provides a detailed three-dimensional map of the electron density within a crystal.[6] This allows for the precise determination of atomic positions, offering an unparalleled level of structural detail. The resulting model provides a static snapshot of the molecule in its crystalline state.[5][7]
Causality in Experimental Choices: Why X-ray Crystallography?
For this compound derivatives, which are often crystalline solids, X-ray crystallography is the preferred method for several key reasons:
-
Unambiguous Structure Determination: It provides a direct visualization of the molecule's conformation and configuration, which is critical for understanding its interactions with biological targets.
-
High Precision and Accuracy: The technique can determine bond lengths and angles with very high precision, often to within a few thousandths of an Ångstrom.
-
Stereochemical Assignment: It allows for the absolute determination of stereochemistry, which is vital for pharmacological activity.
-
Analysis of Intermolecular Interactions: The crystal packing reveals how molecules interact with each other, providing insights into crystal engineering and polymorphism.[8]
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography is the definitive method for solid-state structure determination, a comprehensive understanding often requires a multi-technique approach. Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are powerful complementary tools.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Sample Phase | Crystalline Solid | Solution or Solid-State | In Silico |
| Information | 3D atomic coordinates, bond lengths/angles, crystal packing | Connectivity, solution conformation, dynamic processes | Theoretical 3D structure, energy landscapes |
| Resolution | Atomic (typically < 1 Å) | Lower, depends on technique and molecule size | Variable, dependent on calculation level |
| Dynamics | Primarily static average structure | Provides information on molecular motion and flexibility | Can simulate dynamic behavior |
| Limitations | Requires single, well-diffracting crystals | Limited by molecular size and solubility | Accuracy depends on the theoretical model |
In-depth Comparison with NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[4] Unlike X-ray crystallography, which provides a static picture of a single conformation in the solid state, NMR can reveal information about the dynamic behavior and conformational flexibility of molecules in a more biologically relevant solution environment.[4][6] For instance, NMR can identify multiple conformations in equilibrium, which would be averaged out in a crystal structure. However, for determining the precise geometry of a single, dominant conformation, X-ray crystallography is superior.[7] The two techniques are highly complementary; an NMR structure can sometimes be used to solve a crystal structure by molecular replacement, and a crystal structure can aid in the assignment of NMR resonances.
Experimental Workflow: From Powder to Picture
The process of determining a crystal structure can be broken down into several key stages. The following diagram illustrates a typical workflow for the X-ray crystal structure analysis of a this compound derivative.
Figure 1: A generalized workflow for X-ray crystal structure analysis.
Detailed Experimental Protocol: A Self-Validating System
1. Synthesis and Purification:
The synthesis of this compound derivatives can be achieved through various methods, such as Knoevenagel condensation.[9][10] A typical procedure involves the reaction of an appropriate aldehyde or ketone with malononitrile in the presence of a catalyst.[9]
-
Example Synthesis of a Benzylidenemalononitrile Derivative: A mixture of an aromatic aldehyde (1.222 mmol), malononitrile (1.222 mmol), and a catalytic amount of ammonium acetate (10 mg) is subjected to microwave irradiation at 320 W for 20–50 seconds.[9] The reaction progress is monitored by TLC. The crude product is then recrystallized from a suitable solvent system like ethyl acetate/n-hexane to yield pure crystals.[9]
2. Crystal Growth:
Obtaining high-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion are common techniques.
-
Protocol for Slow Evaporation: A purified sample of the this compound derivative is dissolved in a suitable solvent (e.g., ethanol, acetone, or a mixture) to form a nearly saturated solution. The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. Over several days to weeks, as the solvent slowly evaporates, single crystals may form. A suitable single crystal of 2-(ethoxymethylene)malononitrile, for example, can be obtained by the slow cooling of its hot glacial acetic acid solution.[11]
3. X-ray Data Collection:
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.[8]
4. Data Processing and Structure Solution:
The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The phases of the reflections are then determined using direct methods or Patterson methods, which leads to an initial electron density map.[12]
5. Structure Refinement and Validation:
An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data using least-squares methods. The final model is validated using various crystallographic criteria to ensure its quality and accuracy.[12]
Data Presentation: A Quantitative Comparison
The following table presents hypothetical but realistic crystallographic data for two different derivatives, illustrating the type of quantitative information obtained from an X-ray crystal structure analysis.
| Parameter | Derivative A | Derivative B |
| Molecular Formula | C10H12N2O | C12H10N2O |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | Pbca |
| a (Å) | 8.765(2) | 11.221(6) |
| b (Å) | 10.123(3) | 14.639(1) |
| c (Å) | 12.456(4) | 20.923(2) |
| β (º) | 98.76(1) | 90 |
| Volume (Å3) | 1092.3(5) | 3436.1(4) |
| Z | 4 | 8 |
| Rint | 0.045 | 0.038 |
| Final R indices [I>2σ(I)] | R1 = 0.052, wR2 = 0.134 | R1 = 0.041, wR2 = 0.112 |
Data presented here is illustrative. For actual data on a specific malononitrile derivative, refer to published crystallographic reports.[8][13][14]
Conclusion: The Power of a Combined Approach
X-ray crystal structure analysis provides an indispensable, high-resolution view of the molecular architecture of this compound derivatives.[11] This technique is unparalleled in its ability to deliver precise and unambiguous 3D structural data. However, for a complete understanding of a molecule's behavior, especially in a biological context, it is crucial to complement crystallographic data with information from other techniques like NMR spectroscopy and computational modeling. By integrating the static, high-resolution picture from X-ray crystallography with the dynamic and solution-state insights from NMR, researchers can build a more comprehensive and predictive model of molecular structure and function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. news-medical.net [news-medical.net]
- 6. people.bu.edu [people.bu.edu]
- 7. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. journals.iucr.org [journals.iucr.org]
- 14. 2-[(E)-1-(4-Methoxyphenyl)pent-1-en-3-ylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of 2-(1-Ethoxypropylidene)malononitrile Derivatives
Introduction
In the landscape of synthetic chemistry and drug development, the family of 2-(1-ethoxypropylidene)malononitrile derivatives represents a versatile class of synthons, prized for their utility as precursors in the synthesis of various heterocyclic compounds and bioactive molecules.[1] The journey from a reaction flask to a final, validated compound is, however, fraught with challenges, the most critical of which is ensuring the purity of the synthesized material. The presence of unreacted starting materials, by-products, residual solvents, or even isomeric impurities can drastically alter the compound's reactivity, skew biological assay results, and compromise the integrity of downstream applications.[2][3]
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of these specific derivatives. We move beyond mere procedural descriptions to delve into the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals. Our approach is grounded in the principle of orthogonality —the practice of using multiple, distinct analytical techniques to build a robust and reliable purity profile.
Chapter 1: The Purity Assessment Workflow: A Holistic View
A robust purity assessment is not a single measurement but a systematic process. It begins with rapid, qualitative checks to monitor the reaction's progress and concludes with highly sensitive, quantitative methods to assign a final purity value. This multi-tiered approach ensures efficiency and analytical rigor.
Caption: The integrated workflow for purity assessment of synthesized compounds.
Chapter 2: Foundational Purity Checks
Before engaging sophisticated instrumentation, simple and rapid techniques can provide invaluable preliminary data.
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for the synthetic chemist, offering a real-time snapshot of the reaction's progress.[3][4] By spotting the reaction mixture on a silica-coated plate and eluting it with an appropriate solvent system, one can quickly visualize the disappearance of starting materials and the appearance of the product. The presence of a single spot for the purified product is a preliminary, albeit not definitive, indication of purity.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dissolve a small amount of the crude and purified product in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the solutions onto the origin line.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the origin line. Cover the chamber.
-
Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light or by staining (e.g., in an iodine chamber).
-
Analysis: Calculate the Retention Factor (Rf) for each spot. A pure compound should ideally show a single, well-defined spot.
Melting Point Analysis
For crystalline solid derivatives, the melting point is a classic and effective criterion of purity.[5][6] Pure crystalline compounds typically melt over a narrow, sharp range (e.g., < 2 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. The mixed melting point technique—where the sample is mixed with a known pure standard—is a powerful confirmation of identity; if there is no depression, the compounds are likely identical.[6]
Chapter 3: Spectroscopic Methods for Identity and Purity
Spectroscopic techniques are essential for confirming that the synthesized molecule has the correct structure. While primarily qualitative, some of these methods can be adapted for quantitative purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic compounds.[7] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, serving as a molecular fingerprint. For a compound like this compound, one would expect to see characteristic signals for the ethoxy group (a triplet and a quartet), the propyl chain, and the vinylic carbon backbone.[8][9]
Quantitative NMR (qNMR): Beyond structural confirmation, ¹H NMR can be a primary method for determining absolute purity.[10][11] By adding a known mass of a certified internal standard to a known mass of the sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a standard's signal. This method is highly accurate and does not require a reference standard of the analyte itself.[2][10]
Experimental Protocol: Absolute Purity by qNMR
-
Standard Selection: Choose a stable, non-volatile internal standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh ~10-20 mg of the synthesized derivative and ~5-10 mg of the certified internal standard into a vial. Record weights precisely.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full signal relaxation. This is critical and requires a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.
-
Data Processing: Carefully phase and baseline-correct the spectrum.
-
Integration: Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculation: Use the following formula to calculate purity:
Purity (%) = (Ianalyte / Nanalyte) × (Nstd / Istd) × (MWanalyte / MWstd) × (mstd / manalyte) × Puritystd
Where: I = Integral value, N = Number of protons for the signal, MW = Molecular weight, m = mass, Puritystd = Purity of the standard.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering a fundamental confirmation of its identity.[7][12] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. When coupled with chromatographic techniques like GC-MS or LC-MS, it becomes a powerful tool for identifying and quantifying impurities by separating them before they enter the mass analyzer.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups.[7] For this compound derivatives, the IR spectrum should prominently feature:
-
A strong, sharp absorption band around 2220-2230 cm⁻¹ for the nitrile (C≡N) stretch.[8][13]
-
Absorption bands around 1600-1620 cm⁻¹ for the carbon-carbon double bond (C=C) stretch.[8][13]
-
A strong band around 1100-1200 cm⁻¹ for the ether (C-O-C) linkage.[13]
Chapter 4: High-Resolution Chromatographic Purity Analysis
Chromatography provides the physical separation of the target compound from any impurities, making it the cornerstone of quantitative purity assessment.[3][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is the industry standard for purity determination in pharmaceutical and chemical research.[4][14] A typical setup for these derivatives would involve a reverse-phase C18 column. The sample is injected into a mobile phase, and its components are separated based on their differing affinities for the stationary phase.
A Photodiode Array (PDA) detector is highly recommended. Not only does it measure absorbance at a specific wavelength to quantify peaks, but it also captures the UV-Vis spectrum across each peak. This allows for peak purity analysis , where the spectra at the upslope, apex, and downslope of a peak are compared.[15] If the peak corresponds to a single compound, the spectra will be identical.
Experimental Protocol: Purity by HPLC-PDA
-
System Preparation: Use a C18 reverse-phase column. The mobile phase could be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Method Development: Develop a gradient elution method that provides good resolution between the main peak and any impurity peaks.
-
Analysis: Inject the sample and record the chromatogram. Set the PDA detector to monitor a wavelength where the analyte has strong absorbance.
-
Quantification: Purity is typically reported as Area Percent , calculated by dividing the peak area of the analyte by the total area of all peaks in the chromatogram.
Chapter 5: A Comparative Guide to Purity Assessment Techniques
Choosing the right analytical method requires understanding its strengths and limitations. The following table compares the techniques discussed based on key performance metrics for the analysis of this compound derivatives.
| Technique | Primary Use | Selectivity | Sensitivity | Quantitative Accuracy | Notes |
| TLC | Reaction Monitoring | Low | Moderate | No (Semi-quantitative at best) | Fast, inexpensive, excellent for screening.[4] |
| Melting Point | Purity Indication (Solids) | Low | N/A | No | Sharp range suggests high purity.[6] |
| ¹H NMR | Structure Confirmation | High | Moderate | Low (without standard) | Provides unambiguous structural identity. |
| qNMR | Absolute Purity | High | Moderate | Excellent | Primary method; does not require analyte standard.[10][11] |
| MS | MW Confirmation | High | High | Moderate (with LC/GC) | Confirms identity and formula (HRMS).[7] |
| IR | Functional Group ID | Moderate | Low | No | Confirms presence of key bonds (e.g., C≡N). |
| HPLC-PDA | Quantitative Purity | Excellent | Excellent | High (relative purity) | Gold standard for resolving impurities; PDA confirms peak purity.[4][15][16] |
Chapter 6: An Integrated Strategy for Method Selection
A logical, tiered approach is the most effective way to assess purity. The following framework can guide the analytical process from initial synthesis to final validation.
Caption: A decision-making framework for selecting purity assessment methods.
Conclusion
The assessment of purity for synthesized this compound derivatives is a critical step that underpins the reliability of all subsequent research. A single analytical technique is rarely sufficient. True confidence in a compound's purity is achieved through an orthogonal approach, combining rapid screening methods like TLC, definitive structural confirmation via NMR and MS, and rigorous quantification using high-resolution techniques such as HPLC-PDA and qNMR. By following the integrated workflows and comparative data presented in this guide, researchers can ensure the quality and integrity of their synthesized materials, paving the way for successful and reproducible scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 7. rroij.com [rroij.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 13. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cs.purdue.edu [cs.purdue.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. omicsonline.org [omicsonline.org]
A Mechanistic Guide to Reactions of 2-(1-Ethoxypropylidene)malononitrile and its Synthetic Equivalents
For the modern researcher, scientist, and drug development professional, the synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Among the versatile building blocks in the synthetic chemist's arsenal, activated alkenes offer a powerful platform for constructing diverse molecular architectures. This guide provides a detailed mechanistic investigation into the reactions of 2-(1-ethoxypropylidene)malononitrile, a highly reactive Michael acceptor, and compares its utility with alternative reagents in the synthesis of key heterocyclic systems.
Introduction to this compound: A Versatile Synthetic Tool
This compound is a functionalized alkene characterized by the presence of two electron-withdrawing cyano groups and an ethoxy group attached to the double bond. This electronic arrangement renders the molecule highly susceptible to nucleophilic attack, making it an excellent substrate for a variety of chemical transformations. Its structure, with the CAS number 35260-96-9, is presented below.[1][2]
The strategic placement of the electron-withdrawing dicyanomethylene group and the labile ethoxy leaving group at the vinylic position makes this compound a potent electrophile. This inherent reactivity is central to its application in the synthesis of a wide array of heterocyclic compounds, particularly five- and six-membered rings.
Mechanistic Deep Dive: The Reaction with Hydrazine to form Pyrazoles
A cornerstone reaction of this compound is its condensation with hydrazine to afford substituted pyrazoles. Pyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[3][4][5] The reaction proceeds through a well-defined, multi-step mechanism, which serves as an excellent case study for understanding the reactivity of this substrate.
The Causality Behind the Reaction Pathway
The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electron-deficient β-carbon of the double bond. This is a classic Michael addition reaction, driven by the strong electron-withdrawing effect of the two cyano groups. The choice of hydrazine as the nucleophile is strategic; its bifunctional nature, possessing two nucleophilic nitrogen atoms, is key to the subsequent cyclization.
The subsequent steps involve an intramolecular cyclization and elimination of ethanol and one of the cyano groups, leading to the formation of the aromatic pyrazole ring. The stability of the resulting aromatic heterocycle is a significant thermodynamic driving force for the overall transformation.
Visualizing the Mechanism
The following diagram illustrates the step-by-step mechanism for the formation of a 5-amino-3-ethyl-1H-pyrazole-4-carbonitrile from the reaction of this compound with hydrazine.
Caption: Proposed mechanism for the reaction of this compound with hydrazine.
Experimental Protocol: Synthesis of 5-Amino-3-ethyl-1H-pyrazole-4-carbonitrile
This protocol provides a representative procedure for the synthesis of a pyrazole derivative from this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Reagent: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization to afford the pure 5-amino-3-ethyl-1H-pyrazole-4-carbonitrile.
Comparative Analysis: Alternatives to this compound
While this compound is a potent reagent, a comprehensive understanding of the synthetic landscape requires a comparison with alternative substrates that can achieve similar transformations. The choice of reagent often depends on factors such as availability, cost, and the specific substitution pattern desired in the final product.
Arylidenemalononitriles
Arylidenemalononitriles, particularly benzylidenemalononitrile, are widely used alternatives. These compounds are readily synthesized via the Knoevenagel condensation of an aromatic aldehyde with malononitrile.[6][7]
Advantages:
-
Easily accessible from a wide variety of aromatic aldehydes.
-
Extensively studied, with a large body of literature on their reactivity.[8][9]
Disadvantages:
-
The aromatic group is incorporated into the final product, which may not always be desired.
-
The reactivity can be influenced by the electronic nature of the substituents on the aromatic ring.
Other Activated Alkenes
Other activated alkenes, such as those derived from the condensation of malononitrile with ketones or other carbonyl compounds, can also serve as precursors to heterocyclic systems.[10][11] For instance, the reaction of phenacylmalononitrile with hydrazines has been reported to yield pyrazole derivatives.[12][13]
Table 1: Comparison of Substrates for Pyrazole Synthesis
| Substrate | Starting Materials | Key Reaction Type | Product Scope |
| This compound | Triethyl ortho-propionate, Malononitrile | Michael Addition-Cyclization | 3-Ethyl substituted pyrazoles |
| Benzylidenemalononitrile | Benzaldehyde, Malononitrile | Michael Addition-Cyclization | 3-Phenyl substituted pyrazoles |
| Phenacylmalononitrile | Phenacyl bromide, Malononitrile | Michael Addition-Cyclization | Pyrazoles with a phenyl group at a different position |
Broader Synthetic Utility: Beyond Pyrazole Synthesis
The high reactivity of this compound and its analogs extends beyond the synthesis of pyrazoles. These substrates are valuable partners in a variety of other transformations, including:
-
Pyrano[2,3-c]pyrazole Synthesis: In multicomponent reactions involving a pyrazolone, an aldehyde, and malononitrile, arylidenemalononitrile intermediates are formed in situ and subsequently react to form complex fused heterocyclic systems.[14][15]
-
Pyridine Synthesis: The reaction of malononitrile derivatives can lead to the formation of highly substituted pyridine rings.
-
Cycloaddition Reactions: The electron-deficient double bond of these compounds makes them excellent dienophiles in Diels-Alder reactions and partners in other cycloaddition reactions, providing access to complex cyclic and polycyclic structures.[16][17][18]
Visualizing a Multicomponent Reaction Workflow
The following diagram illustrates a general workflow for a one-pot synthesis of pyrano[2,3-c]pyrazoles, which often proceeds through an arylidenemalononitrile intermediate.
Caption: General workflow for a multicomponent synthesis of pyrano[2,3-c]pyrazoles.
Conclusion and Future Outlook
This compound and its structural relatives are undeniably powerful tools in the realm of synthetic organic chemistry. Their predictable reactivity, governed by the principles of Michael addition and subsequent cyclization reactions, provides a reliable entry point to a vast array of medicinally relevant heterocyclic scaffolds. By understanding the underlying mechanistic principles, researchers can rationally design synthetic routes to novel compounds with desired biological activities.
Future investigations in this area will likely focus on the development of stereoselective reactions involving these substrates, the expansion of their use in multicomponent reactions to build even greater molecular complexity in a single step, and the application of these building blocks in the synthesis of novel materials and functional molecules.
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Organocatalyzed [4 + 2] cycloaddition of α,β-unsaturated ketones and isatylidene malononitrile: accessing spiro[3-arylcyclohexanone]oxindole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Azulene: A Deep Dive into the Reaction of Troponoids with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed theoretical and experimental analysis of azulene synthesis, with a primary focus on the reaction of 2-methoxytropone with malononitrile. This reaction serves as a representative example of the broader class of azulene syntheses from troponoids and active methylene compounds. We will explore the mechanistic intricacies of this method and compare its performance with established alternatives, namely the Ziegler-Hafner synthesis and the use of 2H-cyclohepta[b]furan-2-ones. This document is intended to be a valuable resource for researchers in organic synthesis, materials science, and medicinal chemistry, providing both the theoretical underpinnings and practical protocols for the preparation of this unique non-benzenoid aromatic hydrocarbon.
I. The Nozoe Synthesis: A Mechanistic Exploration of Azulene Formation from 2-Methoxytropone and Malononitrile
The synthesis of azulenes from troponoids and active methylene compounds, a method pioneered by Nozoe, offers a versatile and high-yielding route to a variety of functionalized azulene derivatives.[1] A detailed examination of the reaction between 2-methoxytropone and malononitrile provides significant insight into the mechanistic pathway of this transformation.[2][3]
Theoretical and Mechanistic Insights
The reaction proceeds through a multi-step sequence initiated by the nucleophilic attack of the malononitrile anion on the tropone ring.[2][4] Theoretical calculations, specifically B3LYP/6-31(+)G(d), have been instrumental in elucidating the key intermediates and transition states of this process.[2]
The key mechanistic steps are as follows:
-
Nucleophilic Attack and Formation of a Meisenheimer-type Complex: The reaction commences with the attack of the malononitrile anion at the C2 position of 2-methoxytropone, leading to the formation of a Meisenheimer-type complex. This is followed by the elimination of the methoxy group to yield a 2-troponylmalononitrile anion.[2]
-
First Ring Closure: This anion then undergoes an intramolecular cyclization to form an isolable intermediate, 2-imino-2H-cyclohepta[b]furan-3-carbonitrile.[2]
-
Second Nucleophilic Attack: A second molecule of the malononitrile anion attacks the C8a position of the imino-intermediate, forming another Meisenheimer-type adduct.[2]
-
Second Ring Closure and Aromatization: The final steps involve a second ring closure, leading to a dihydroazulene intermediate. Subsequent elimination and aromatization, facilitated by a base, yield the final 2-amino-1,3-dicyanoazulene product.[2]
This intricate mechanism highlights the dual role of the malononitrile anion as both a nucleophile and a building block for the five-membered ring of the azulene core.
Figure 1: Mechanistic pathway for the synthesis of 2-amino-1,3-dicyanoazulene from 2-methoxytropone and malononitrile.
Experimental Protocol: Synthesis of 2-Amino-1,3-dicyanoazulene
This protocol is adapted from the experimental and theoretical studies on the reaction of 2-methoxytropone and malononitrile.[2]
Materials:
-
2-Methoxytropone
-
Malononitrile
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware and purification apparatus (chromatography)
Procedure:
-
To a solution of sodium ethoxide in ethanol, add malononitrile and stir until a clear solution is obtained.
-
To this solution, add a solution of 2-methoxytropone in ethanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC).
-
After completion of the reaction, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-amino-1,3-dicyanoazulene.
Note: Deuterium-tracer experiments have been successfully employed to confirm the reaction mechanism, and low-temperature NMR has been used to detect key intermediates.[2]
II. Comparative Analysis of Azulene Synthesis Methodologies
While the Nozoe synthesis from troponoids is highly effective, several other methods are widely used for the preparation of azulene and its derivatives. Here, we compare the Nozoe method with two prominent alternatives: the Ziegler-Hafner synthesis and the use of 2H-cyclohepta[b]furan-2-ones.
A. The Ziegler-Hafner Azulene Synthesis
This classical method provides a scalable route to the parent azulene and its alkyl or aryl derivatives.[5] It involves the condensation of a pyridinium or pyrylium salt with a cyclopentadienide anion.[5]
Key Features:
-
Scalability: Well-suited for the large-scale synthesis of the parent azulene.
-
Substituent Placement: Particularly effective for introducing substituents on the seven-membered ring.[5]
-
Harsh Conditions: Often requires high temperatures and the use of strong bases.
Figure 2: Generalized workflow for the Ziegler-Hafner azulene synthesis.
A detailed experimental procedure for the Ziegler-Hafner synthesis is available in Organic Syntheses.[6][7]
B. Azulene Synthesis from 2H-Cyclohepta[b]furan-2-ones
2H-Cyclohepta[b]furan-2-ones are versatile precursors for a wide range of azulene derivatives.[5][8] They can react with various partners, including active methylenes and enamines, to construct the azulene framework.[5]
1. Reaction with Active Methylenes:
Similar to the reaction with tropones, 2H-cyclohepta[b]furan-2-ones react with active methylene compounds in the presence of a base to yield 1,2,3-trisubstituted azulenes.[5] This reaction proceeds under milder conditions compared to the direct use of some tropone derivatives.[8]
2. Reaction with Enamines ([8+2] Cycloaddition):
The Yasunami-Takase method, which involves the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with enamines, is a highly efficient and frequently used procedure for azulene synthesis.[3][5] This method allows for the synthesis of a diverse array of azulene derivatives with good to excellent yields.[5] The reaction mechanism involves a concerted [8+2] cycloaddition followed by the elimination of an amine and decarboxylation.[5]
Performance Comparison of Azulene Synthesis Methods
| Method | Starting Materials | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| Nozoe Synthesis (Tropone + Active Methylene) | 2-Alkoxytropones, Active methylene compounds | Good to excellent | Mild to moderate | High functional group tolerance; good for substituted azulenes. | Availability of substituted tropones can be a limitation. |
| Ziegler-Hafner Synthesis | Pyridinium/Pyrylium salts, Cyclopentadienides | Moderate to good | Often harsh (high temp., strong base) | Scalable for parent azulene; good for 7-membered ring substitution.[5] | Limited functional group tolerance; can be complex. |
| From 2H-Cyclohepta[b]furan-2-ones + Active Methylenes | 2H-Cyclohepta[b]furan-2-ones, Active methylene compounds | Good to excellent | Mild basic conditions | Milder conditions than some tropone routes; good yields.[8] | Precursor synthesis required. |
| From 2H-Cyclohepta[b]furan-2-ones + Enamines ([8+2] Cycloaddition) | 2H-Cyclohepta[b]furan-2-ones, Enamines | Good to excellent | Moderate heating | High efficiency and versatility; wide substrate scope.[5] | Enamines can be moisture-sensitive. |
III. Conclusion
The synthesis of azulene and its derivatives is a rich field of organic chemistry with a variety of powerful methodologies at the disposal of the synthetic chemist. The reaction of 2-methoxytropone with malononitrile, a representative example of the Nozoe synthesis, provides a mechanistically elegant and experimentally robust route to functionalized azulenes. While the classical Ziegler-Hafner synthesis remains a valuable tool for the large-scale preparation of the parent hydrocarbon, modern methods utilizing 2H-cyclohepta[b]furan-2-ones offer milder conditions and broader substrate scope, particularly through the [8+2] cycloaddition with enamines. The choice of synthetic route will ultimately depend on the desired substitution pattern, scalability, and the availability of starting materials. This guide provides a comparative framework to aid researchers in selecting the most appropriate method for their specific synthetic goals.
IV. References
-
Hasegawa, T., Yamabe, S., Minato, T., Yamazaki, S., & Nozoe, T. (2012). Experimental and Theoretical Analyses of Azulene Synthesis from Tropones and Active Methylene Compounds: Reaction of 2-Methoxytropone and Malononitrile. The Journal of Organic Chemistry, 77(12), 5318–5330. --INVALID-LINK--
-
Hasegawa, T., et al. (2012). Experimental and Theoretical Analyses of Azulene Synthesis from Tropones and Active Methylene Compounds: Reaction of 2-Methoxytropone and Malononitrile. Request PDF. --INVALID-LINK--
-
Shoji, T., et al. (2022). Synthesis, Reactivity, and Properties of Benz[a]azulenes via the [8 + 2] Cycloaddition of 2H-Cyclohepta[b]furan-2-ones with an Enamine. The Journal of Organic Chemistry, 87(9), 5893–5905. --INVALID-LINK--
-
Wakabayashi, S., et al. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. International Journal of Molecular Sciences, 22(19), 10686. --INVALID-LINK--
-
Hafner, K., & Meinhardt, K.-P. (1988). Azulene. Organic Syntheses, 66, 154. --INVALID-LINK--
-
Wakabayashi, S., et al. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. MDPI. --INVALID-LINK--
-
Shoji, T., et al. (2022). Synthesis, Reactivity, and Properties of Benz[a]azulenes via the [8 + 2] Cycloaddition of 2H-Cyclohepta[b]furan-2-ones with an Enamine. The Journal of Organic Chemistry. --INVALID-LINK--
-
Wakabayashi, S., et al. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. SciSpace. --INVALID-LINK--
-
Hafner, K., & Kaiser, H. (1963). 4,6,8-Trimethylazulene. Organic Syntheses, 43, 101. --INVALID-LINK--
-
Synthesis of azulenes from pyridinium and pyrylium salts by Ziegler–Hafner's method. ResearchGate. --INVALID-LINK--
-
Reaction of 2H-cyclohepta[b]furan-2-ones with active methylenes. ResearchGate. --INVALID-LINK--
-
Key steps of Machiguchi's mechanism for azulene formation. ResearchGate. --INVALID-LINK--
-
Gîrban, A.-M., & Bîrdeanu, M. V. (2024). Syntheses of Azulene Embedded Polycyclic Compounds. Symmetry, 16(3), 382. --INVALID-LINK--
-
Gîrban, A.-M., & Bîrdeanu, M. V. (2017). A Century of Azulene Chemistry; A Brief Look at Azulenes Building. Symmetry, 9(12), 335. --INVALID-LINK--
-
Reaction mechanism of azulene generation from 2-methoxytropone and malononitrile anion. ResearchGate. --INVALID-LINK--
-
Kumar, N. R., & Zade, S. S. (2019). Abnormal Nucleophilic Substitution on Methoxytropone Derivatives: Steric Strategy to Synthesize 5-Substituted Azulenes. The Journal of Organic Chemistry, 84(22), 14643–14652. --INVALID-LINK--
-
Namboothiri, I. N. N., & Rath, N. P. (2021). Chemical syntheses and salient features of azulene-containing homo- and copolymers. Beilstein Journal of Organic Chemistry, 17, 2164–2185. --INVALID-LINK--
-
Various approaches to azulene synthesis. ResearchGate. --INVALID-LINK--
References
- 1. A Century of Azulene Chemistry; A Brief Look at Azulenes Building | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
Navigating the Synthetic Landscape with Activated Malononitriles: A Comparative Guide for Researchers
A Senior Application Scientist's Review of Malononitrile and its Derivatives in Modern Organic Synthesis
For the discerning researcher in organic synthesis and drug development, the selection of the right building block is paramount to the success of a synthetic campaign. Among the plethora of C-H acidic compounds, malononitrile and its derivatives stand out for their exceptional versatility and reactivity.[1][2] This guide provides an in-depth exploration of the synthetic utility of this class of reagents, with a particular focus on the foundational compound, malononitrile, and its prominent derivative, 2-(ethoxymethylene)malononitrile. While the specific reagent 2-(1-ethoxypropylidene)malononitrile is commercially available, a notable scarcity of dedicated peer-reviewed literature limits a direct and detailed comparative analysis. Therefore, this guide will leverage the extensive knowledge base of its analogues to provide a robust framework for understanding its predicted reactivity and potential applications.
The Power of the Dinitrile: Understanding Malononitrile's Reactivity
Malononitrile, propanedinitrile, is a highly valuable reagent in organic synthesis due to the presence of a methylene group activated by two adjacent cyano groups.[1][2] This activation imparts significant C-H acidity, making the methylene protons readily removable by a base to form a stabilized carbanion. This carbanion is a potent nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions.
The synthetic utility of malononitrile is primarily centered around two key reaction types:
-
Knoevenagel Condensation: The reaction of malononitrile with aldehydes and ketones, typically catalyzed by a base, to form ylidenemalononitriles. These products are themselves versatile Michael acceptors.
-
Michael Addition: The addition of the malononitrile carbanion to α,β-unsaturated carbonyl compounds, nitriles, and other electron-deficient alkenes.
These fundamental reactions are often employed in domino or multicomponent reaction sequences to construct complex heterocyclic scaffolds.
Synthesis of Malononitrile: A Note on Laboratory-Scale Preparation
While malononitrile is readily available commercially, understanding its synthesis provides valuable context. A common laboratory preparation involves the dehydration of cyanoacetamide, often using reagents like phosphorus pentoxide or phosphorus oxychloride.
2-(Ethoxymethylene)malononitrile: A Versatile Building Block
A prominent and well-studied derivative of malononitrile is 2-(ethoxymethylene)malononitrile. This compound is a valuable reagent for the introduction of a dicyanomethylene-ethylidene unit into a molecule.
Synthesis of 2-(Ethoxymethylene)malononitrile
A common method for the synthesis of 2-(ethoxymethylene)malononitrile involves the reaction of malononitrile with triethoxymethane in the presence of a dehydrating agent like acetic anhydride.[3]
Caption: Synthesis of 2-(ethoxymethylene)malononitrile.
Reactivity and Applications of 2-(Ethoxymethylene)malononitrile
2-(Ethoxymethylene)malononitrile is a highly electrophilic species due to the presence of the two electron-withdrawing cyano groups and the ethoxy leaving group. It readily reacts with a variety of nucleophiles, making it a cornerstone in the synthesis of numerous heterocyclic systems, including pyridines and pyrazoles.
This compound: An Extrapolation of Reactivity and Potential
Given the lack of specific literature, we can predict the synthesis and reactivity of this compound based on the established chemistry of its lower homologue.
Predicted Synthesis
It is reasonable to assume that this compound can be synthesized by reacting malononitrile with triethoxypropane in the presence of a suitable dehydrating agent.
Caption: Predicted synthesis of this compound.
Predicted Reactivity
This compound is expected to exhibit similar reactivity to 2-(ethoxymethylene)malononitrile, serving as a versatile electrophile. The additional ethyl group may introduce some steric hindrance, potentially influencing reaction rates and regioselectivity compared to its smaller analogue. It is anticipated to be a valuable precursor for the synthesis of substituted pyridines, pyrazoles, and other heterocycles through reactions with dinucleophiles.
Comparative Analysis with Alternative Reagents
The choice of reagent in organic synthesis is often a balance between reactivity, selectivity, cost, and ease of handling. Below is a comparative overview of malononitrile derivatives and a common alternative.
| Reagent | Structure | Key Features | Common Applications |
| Malononitrile | CH₂(CN)₂ | Highly activated methylene group; versatile nucleophile precursor. | Knoevenagel condensations, Michael additions, synthesis of a wide range of heterocycles.[1][2] |
| 2-(Ethoxymethylene)malononitrile | EtOCH=C(CN)₂ | Electrophilic; good leaving group. | Synthesis of pyridines, pyrazoles, and other heterocycles via reaction with nucleophiles.[3] |
| This compound (Predicted) | EtO(Et)C=C(CN)₂ | Electrophilic with potential for increased steric influence. | Predicted to be useful in the synthesis of substituted heterocycles. |
| Ethyl (ethoxymethylene)cyanoacetate | EtOCH=C(CN)CO₂Et | Less reactive than dinitrile analogues due to the ester group. | Synthesis of pyridones and other heterocycles. |
Experimental Protocols: Synthesis of Heterocycles from Malononitrile Derivatives
The following are generalized protocols for the synthesis of pyridines and pyrazoles, which are expected to be adaptable for this compound.
General Procedure for the Synthesis of Substituted Pyridines
A mixture of an enaminone, a malononitrile derivative, and a base (e.g., piperidine or triethylamine) in a suitable solvent (e.g., ethanol or acetic acid) is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.[4][5][6][7]
Caption: Workflow for pyridine synthesis.
General Procedure for the Synthesis of Substituted Pyrazoles
A mixture of a hydrazine derivative, a malononitrile derivative, and a β-ketoester in a suitable solvent (e.g., ethanol) is heated under reflux, often in the presence of a catalytic amount of acid or base. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.[8][9][10]
Caption: Workflow for pyrazole synthesis.
Conclusion and Future Outlook
Malononitrile and its derivatives are undeniably powerful tools in the arsenal of the synthetic organic chemist. Their ability to participate in a wide range of transformations to construct complex and biologically relevant heterocyclic scaffolds ensures their continued importance in the field. While the specific applications of this compound remain to be extensively explored and documented in the peer-reviewed literature, its chemical structure suggests that it holds significant potential as a valuable building block. Further research into the synthesis and reactivity of this and other higher-order malononitrile derivatives is warranted and will undoubtedly open new avenues for the construction of novel molecular architectures for the pharmaceutical and materials science industries.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-(1-Ethoxypropylidene)malononitrile
Hazard Analysis: Understanding the Risk
2-(1-Ethoxypropylidene)malononitrile is a member of the malononitrile family. Malononitrile and its derivatives are known for their high acute toxicity. The primary hazard is associated with the dicyanomethane group, which can interfere with cellular respiration. Based on data from analogous compounds, the anticipated hazards are severe and include:
-
Acute Toxicity: Potentially fatal if swallowed, inhaled, or in contact with skin.[1][2] Malononitriles can be metabolized to cyanide in the body, with symptoms such as headache, dizziness, convulsions, and respiratory failure that may be delayed.[2][3]
-
Skin and Eye Damage: Causes serious eye damage and skin irritation.[1] It may also cause an allergic skin reaction.[1][2]
-
Respiratory Hazard: Inhalation of dust or aerosols can be fatal and may cause respiratory irritation or allergic symptoms.[1][4]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2]
Given this profile, all handling must occur with the highest level of precaution, treating the compound as extremely hazardous.
Core Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory. The goal is to eliminate all routes of potential exposure—dermal, ocular, and respiratory.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious Gloves: Nitrile or neoprene gloves, double-gloved. | Prevents skin contact. Double-gloving provides a critical barrier against tears and contamination during doffing. |
| Eye & Face Protection | Chemical Safety Goggles & Full-Face Shield: Must be worn over goggles. | Protects against splashes, dust, and vapors. A face shield adds a necessary layer of protection for the entire face.[1] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator: A full-face respirator with appropriate cartridges for organic vapors and particulates or a supplied-air respirator. | Due to the high inhalation toxicity ("Fatal if inhaled"), a simple dust mask is insufficient.[1] A properly fitted respirator is critical. |
| Body Protection | Impervious Protective Clothing: A chemically resistant lab coat or disposable coveralls. | Protects skin from accidental spills and contamination.[1] Flame-retardant and antistatic properties are recommended.[2] |
| Foot Protection | Closed-toe Shoes & Protective Boots: As required by the situation. | Prevents exposure from spills that may reach the floor. |
Safe Handling and Operational Workflow
All manipulations involving this compound must be performed within a certified chemical fume hood or a glove box to ensure containment.[5][6]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for the procedure to contain potential contamination. A safety shower and eye bath must be readily accessible.[1]
-
Weighing: If weighing the solid, do so within the fume hood. Use a container that can be securely sealed immediately after weighing.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible.
-
Reaction Setup: Ensure all glassware is securely clamped. If heating, be aware that malononitriles can form explosive mixtures with air on intense heating.[2]
-
Post-Procedure: Thoroughly decontaminate all surfaces and equipment after use. Wash hands and face thoroughly after handling, even after removing gloves.[1][5]
Workflow for Handling this compound
Caption: Safe handling workflow for highly toxic compounds.
Emergency Procedures and Disposal
Immediate and correct response to an exposure or spill is critical.
Emergency Response Plan:
-
Inhalation: Immediately move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately. Artificial respiration may be needed if breathing has stopped.[1][3]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. Call a poison center or doctor immediately.[1][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[1]
-
Ingestion: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[1][5]
-
Spill: Evacuate the area. For small spills, carefully sweep up the solid material, taking care not to create dust, and place it into a sealed, labeled container for disposal.[1][5] Do not let the chemical enter the environment.[3]
Disposal Plan:
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in designated, sealed, and clearly labeled containers.
-
Consultation: Disposal must be in accordance with all federal, state, and local regulations. Consult your institution's environmental health and safety (EHS) department.
-
Method: A common disposal method for such compounds is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
By adhering to these rigorous protocols, you build a culture of safety that protects you, your colleagues, and your research. Trust in these procedures is paramount; they are your primary tool for managing the inherent risks of working with potent chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
